molecular formula C9H6BrNO2 B8198976 7-Bromo-1H-indole-6-carboxylic acid

7-Bromo-1H-indole-6-carboxylic acid

Cat. No.: B8198976
M. Wt: 240.05 g/mol
InChI Key: ZGHKVOQTYMASHH-UHFFFAOYSA-N
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Description

7-Bromo-1H-indole-6-carboxylic acid (CAS 1360921-60-3) is a brominated indole derivative of high interest in medicinal and organic chemistry. This compound serves as a crucial synthetic intermediate and building block for the research and development of novel bioactive molecules . The molecular formula is C9H6BrNO2, with a molecular weight of 240.05 g/mol . The indole scaffold is a privileged structure in drug discovery, known for its widespread presence in compounds with diverse biological activities . Researchers utilize this bromo- and carboxylic acid-functionalized indole to explore potential applications in developing antiviral, anticancer, anti-inflammatory, and antimicrobial agents . The bromine atom at the 7-position offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, while the carboxylic acid at the 6-position allows for amide bond formation or esterification. This compound is provided for research purposes as a building block and is strictly for laboratory use. 7-Bromo-1H-indole-6-carboxylic acid is classified with the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should refer to the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a controlled environment. This product is intended for research and further manufacturing applications only and is not intended for direct human use .

Properties

IUPAC Name

7-bromo-1H-indole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-7-6(9(12)13)2-1-5-3-4-11-8(5)7/h1-4,11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHKVOQTYMASHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CN2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Deep Dive: 7-Bromo-1H-indole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 7-Bromo-1H-indole-6-carboxylic acid (CAS 1360921-60-3) Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

The "Gatekeeper" Scaffold for Next-Generation CDK Inhibitors

Executive Summary: The Strategic Value of CAS 1360921-60-3

In the landscape of kinase inhibitor discovery, 7-Bromo-1H-indole-6-carboxylic acid (CAS 1360921-60-3) has emerged as a high-value intermediate, particularly in the development of selective, non-covalent inhibitors for Cyclin-Dependent Kinase 7 (CDK7) .[1]

Unlike typical indole scaffolds, the 7,6-substitution pattern presents a unique chemical geometry. The C6-carboxylic acid serves as a vector for the primary pharmacophore (often engaging the kinase hinge region or solvent front), while the C7-bromide provides a handle for orthogonal functionalization—allowing fine-tuning of solubility and selectivity without disrupting the core binding mode. This scaffold is the structural foundation of SY-5609 , a clinical-stage CDK7 inhibitor designed to overcome the selectivity challenges inherent in ATP-competitive kinase inhibition.

Chemical Profile & Structural Analysis[2][3][4]

PropertySpecification
CAS Number 1360921-60-3
IUPAC Name 7-Bromo-1H-indole-6-carboxylic acid
Molecular Formula C₉H₆BrNO₂
Molecular Weight 240.05 g/mol
Appearance Off-white to pale brown solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM/Water
pKa (Calc) ~4.2 (Carboxylic acid), ~16 (Indole NH)
Electronic & Steric Architecture

The juxtaposition of the electron-withdrawing carboxylic acid at C6 and the bulky bromine atom at C7 creates a "push-pull" electronic environment:

  • Steric Crowding: The C7-bromide imposes significant steric strain on the C6-carboxylate, twisting it out of planarity with the indole ring. This conformation is often critical for fitting into restricted pockets within the kinase ATP binding site.

  • Reactivity Differential: The C7-Br bond is electronically deactivated for oxidative addition compared to a typical aryl bromide due to the adjacent electron-withdrawing carboxyl group. This necessitates specialized catalytic systems (e.g., high-activity Pd-catalysts or Ullmann conditions) for downstream coupling.

Synthetic Methodology: The Bartoli Indole Route

Standard Fischer indole synthesis is unsuitable for this substitution pattern due to the lack of regiocontrol. The industry-standard protocol utilizes the Bartoli Indole Synthesis , leveraging the reactivity of vinyl Grignard reagents with ortho-substituted nitroarenes.

Core Protocol: Synthesis from 2-Bromo-3-nitrobenzoic Acid

Reaction Class: Bartoli Indole Synthesis Scale: Gram to Decagram

Reagents & Materials:
  • Substrate: 2-Bromo-3-nitrobenzoic acid (CAS 102568-73-6)

  • Reagent: Vinylmagnesium bromide (1.0 M in THF)[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Saturated aqueous Ammonium Chloride (

    
    )
    
Step-by-Step Workflow:
  • Preparation (Inert Atmosphere): Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and low-temperature thermometer. Purge with Argon.

  • Grignard Cooling: Charge the flask with Vinylmagnesium bromide (4.0 equiv). Cool the solution to -78°C using a dry ice/acetone bath. Critical: Low temperature prevents polymerization of the vinyl Grignard.

  • Substrate Addition: Dissolve 2-Bromo-3-nitrobenzoic acid (1.0 equiv) in anhydrous THF. Add this solution dropwise to the Grignard reagent over 60 minutes.

    • Note: The reaction is highly exothermic. Monitor internal temperature strictly to keep it below -70°C.

  • Cyclization: After addition, allow the reaction to warm slowly to -20°C over 2 hours, then stir at room temperature for 12–16 hours. The solution will turn dark (deep brown/black), characteristic of nitro-so intermediate reduction.

  • Quench & Workup: Cool to 0°C. Quench carefully with saturated

    
    . Extract with Ethyl Acetate (3x).
    
  • Purification: The crude product is often a dark oil. Acidify the aqueous layer to pH 3–4 to precipitate the carboxylic acid or extract the free acid. Purify via flash column chromatography (MeOH/DCM gradient) or recrystallization from Ethanol/Water.

Visualization: The Bartoli Mechanism

BartoliSynthesis Start 2-Bromo-3-nitrobenzoic acid Inter1 Nitroso Intermediate Start->Inter1 Grignard Attack Reagent VinylMgBr (4 eq) THF, -78°C Reagent->Inter1 Inter2 Sigmatropic Rearrangement (3,3-shift) Inter1->Inter2 Cyclization Product 7-Bromo-1H-indole-6-COOH (CAS 1360921-60-3) Inter2->Product Aromatization

Caption: Mechanistic flow of the Bartoli synthesis, converting the nitro-arene precursor to the indole core via vinyl Grignard attack.

Medicinal Chemistry Applications: Building the SY-5609 Scaffold

In the context of CDK7 inhibitors (e.g., SY-5609 ), CAS 1360921-60-3 functions as the central hub. The synthetic logic follows a "Right-to-Left" assembly strategy.

The "Vector" Strategy
  • C6-Position (Acid): Converted to an amide to link the heterocyclic hinge binder (often an aminopyrimidine or pyridine derivative). This interaction anchors the molecule in the kinase active site.

  • C7-Position (Bromide): Used for Solubility/Selectivity Tuning . The bromide is replaced (via Suzuki or Ullmann coupling) with phosphine oxides (e.g., dimethylphosphine oxide) or sulfones. These polar groups project into the solvent front, improving oral bioavailability and reducing off-target binding.

Experimental Workflow: Downstream Functionalization

Scenario: Synthesis of a CDK7 Inhibitor Precursor.

  • Amide Coupling (C6):

    • Reagents: HATU or T3P (Propylphosphonic anhydride), DIPEA, DMF.

    • Partner: 4-amino-pyrimidine derivative.[2][3]

    • Outcome: Formation of the core hinge-binding motif.

  • C7-Substitution (The Challenge):

    • Reaction: Ullmann-type Phosphorylation.

    • Reagents: Dimethylphosphine oxide, CuI (Catalyst), N,N'-Dimethylethylenediamine (Ligand),

      
      .
      
    • Conditions: 110°C in Dioxane/DMF.

    • Why: The bulky C7-Br is resistant to standard Suzuki conditions; Copper catalysis facilitates the C-P bond formation.

Visualization: SAR Logic & Assembly

SAR_Logic Core 7-Bromo-1H-indole-6-COOH (The Scaffold) C6_Path C6-Carboxyl Modification (Hinge Binding) Core->C6_Path Amide Coupling (HATU/T3P) C7_Path C7-Bromide Modification (Solubility/Selectivity) Core->C7_Path Ullmann/Suzuki (CuI/Pd) Drug SY-5609 / CDK7 Inhibitor C6_Path->Drug C7_Path->Drug

Caption: Modular assembly of CDK7 inhibitors using the orthogonal reactivity of the C6-acid and C7-bromide.

Quality Control & Handling

Analytical Standards
  • HPLC: Reverse-phase C18 column. Mobile phase: Water (0.1% Formic Acid) / Acetonitrile.

    • Retention Time: The free acid is polar; expect early elution compared to esterified derivatives.

  • 1H-NMR (DMSO-d6):

    • Indole NH: Broad singlet ~11.5–12.0 ppm.

    • C2-H: Doublet/Multiplet ~7.5 ppm.

    • Aromatic protons (C4, C5): Distinct doublets due to the 6,7-substitution pattern.

Safety Protocol (GHS)
  • Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Handling: Use a fume hood. The intermediate 2-bromo-3-nitrobenzoic acid is a nitro-aromatic; avoid excessive heat or shock, although it is generally stable.

  • Storage: Keep cold (-20°C) and dry. Indole carboxylic acids can decarboxylate under extreme thermal stress.

References

  • Hu, S., et al. (2019). Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7. Journal of Medicinal Chemistry.

  • Bartoli, G., et al. (1989). Reaction of Nitroarenes with Vinyl Grignard Reagents: A Method for the Synthesis of Indoles. Accounts of Chemical Research.

  • Vertex Pharmaceuticals. (2020). Patent US20200048259A1: Inhibitors of Cyclin-Dependent Kinase 7 (CDK7). Google Patents.

  • Marineau, J. J., et al. (2022). Structure-Based Design of SY-5609, a Potent and Selective Oral CDK7 Inhibitor. Cancer Research.[2]

Sources

Chemical Structure of 7-Bromoindole-6-Carboxylic Acid: Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the chemical structure, synthesis, and applications of 7-bromoindole-6-carboxylic acid, designed for researchers in medicinal chemistry.

Introduction & Significance

7-Bromoindole-6-carboxylic acid (CAS: 1360921-60-3 ) is a highly specialized heterocyclic building block used primarily in the development of targeted kinase inhibitors. Unlike common indole derivatives, the 6,7-substitution pattern presents unique steric and electronic challenges, making it a critical scaffold for designing atropisomeric drugs or compounds requiring precise conformational control within an enzyme active site.

Its most prominent application is as the core intermediate for SY-5609 , a potent, selective, and orally bioavailable inhibitor of CDK7 (Cyclin-Dependent Kinase 7) , currently under investigation for various solid tumors.

Structural Analysis & Properties

The molecule features an indole core functionalized with a bromine atom at the C7 position and a carboxylic acid at the C6 position. This "ortho-substitution" on the benzenoid ring creates a crowded electronic environment.

Physicochemical Data
PropertyValue
CAS Number 1360921-60-3
Molecular Formula C₉H₆BrNO₂
Molecular Weight 240.05 g/mol
SMILES O=C(O)c1c(Br)c2cc[nH]c2cc1
Appearance Off-white to light yellow solid
pKa (Calc) ~4.2 (Carboxylic acid), ~16 (Indole NH)
Electronic & Steric Effects
  • C7-Bromine: The bulky bromine atom at C7 exerts significant steric pressure on the C6-carboxylic acid, forcing the carboxyl group to rotate out of planarity with the indole ring. This "ortho-effect" is often exploited in drug design to lock conformations or induce axial chirality when coupled to other aromatics.

  • C6-Carboxylic Acid: Serves as a versatile handle for amide coupling or conversion to a nitrile (as seen in SY-5609). The electron-withdrawing nature of the carboxyl group deactivates the indole ring, making electrophilic aromatic substitution at C3 slower than in unsubstituted indoles.

Synthetic Pathways

Synthesizing 7-bromo-6-substituted indoles is synthetically demanding due to the difficulty of introducing substituents at C7 selectively. The most authoritative and scalable route utilizes the Bartoli Indole Synthesis , which constructs the indole ring from a substituted nitrobenzene precursor.

Core Protocol: Bartoli Indole Synthesis

This method is preferred over Fischer indole synthesis for 7-substituted indoles because it tolerates the steric bulk of the ortho-bromine and proceeds under conditions that preserve the carboxylic ester (which is later hydrolyzed).

Precursor: Methyl 2-bromo-3-nitrobenzoate Reagent: Vinylmagnesium bromide (VinylMgBr)

Reaction Logic
  • Nucleophilic Attack: Vinyl Grignard attacks the nitro group of the precursor.

  • Sigmatropic Rearrangement: A [3,3]-sigmatropic rearrangement occurs, forming the C2-C3 bond.

  • Cyclization: Elimination of water and cyclization yields the indole core.

Step-by-Step Methodology
  • Step 1: Preparation. Dissolve commercially available methyl 2-bromo-3-nitrobenzoate (1.0 eq) in anhydrous THF. Cool the solution to -78°C under an inert atmosphere (Argon/Nitrogen).

  • Step 2: Grignard Addition. Add Vinylmagnesium bromide (1.0 M in THF, 3.0–4.0 eq) dropwise. Note: The low temperature is critical to prevent polymerization of the vinyl reagent and over-addition.

  • Step 3: Reaction. Stir at -78°C for 1 hour, then allow to warm to -20°C over 2 hours. Monitor by LC-MS for the disappearance of the nitro starting material.

  • Step 4: Quench & Workup. Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Step 5: Purification. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

  • Step 6: Hydrolysis. Treat the resulting methyl ester with LiOH in THF/H₂O to yield the free acid 7-bromoindole-6-carboxylic acid .

Visualization: Synthesis Workflow

Synthesis cluster_0 Critical Control Point Precursor Methyl 2-bromo-3-nitrobenzoate (Benzene Core) Intermediate Bartoli Intermediate ([3,3]-Rearrangement) Precursor->Intermediate + Reagent Reagent VinylMgBr (THF, -78°C) Reagent->Intermediate Ester Methyl 7-bromoindole-6-carboxylate Intermediate->Ester Cyclization Product 7-Bromoindole-6-carboxylic acid (Final Target) Ester->Product LiOH Hydrolysis

Caption: Bartoli synthesis pathway transforming the nitrobenzene precursor into the indole scaffold.

Reactivity & Functionalization

The 7-bromoindole-6-carboxylic acid scaffold is a "bifunctional" core. The orthogonality between the aryl bromide and the carboxylic acid allows for sequential functionalization.

SiteReaction TypeApplication in Drug Discovery
C7-Bromine Suzuki-Miyaura CouplingInstallation of solubilizing groups (e.g., phosphine oxides) or heteroaryl rings.
C7-Bromine Ullmann CouplingFormation of C-N or C-O bonds (e.g., sulfones).
C6-COOH Amide CouplingAttachment of pharmacophores; conversion to nitrile (CN) via primary amide dehydration.
N1-Indole Alkylation/ProtectionProtection (e.g., SEM, Boc) required before harsh coupling conditions.
Case Study: SY-5609 Synthesis

In the synthesis of the CDK7 inhibitor SY-5609, this scaffold undergoes a specific sequence:

  • Amidation: The C6-COOH is converted to a primary amide.

  • Dehydration: The amide is dehydrated to a C6-Nitrile (CN) .

  • Coupling: The C7-Br undergoes Palladium-catalyzed coupling with dimethylphosphine oxide to install the characteristic dimethylphosphoryl group.

Reactivity Core 7-Bromoindole-6-COOH PathA 1. Amide Formation 2. Dehydration Core->PathA C6 Modification PathB Pd-Catalyzed Coupling (Suzuki/Ullmann) Core->PathB C7 Modification TargetA C6-Nitrile (CN) (Electronic Modulation) PathA->TargetA TargetB C7-Phosphine Oxide/Aryl (Solubility/Potency) PathB->TargetB

Caption: Divergent functionalization strategy for the 7-bromo-6-COOH scaffold.

Experimental Validation (Self-Check)

To verify the identity of the synthesized compound, the following spectroscopic signatures should be observed:

  • 1H NMR (DMSO-d6):

    • Indole NH: Broad singlet >11.0 ppm.

    • H2 & H3: Characteristic indole doublets/multiplets at ~7.5 and ~6.6 ppm.

    • H4 & H5: Two doublets (ortho-coupling, J ≈ 8.5 Hz) in the aromatic region (7.0–8.0 ppm). H5 (ortho to COOH) will be downfield relative to H4.

  • Mass Spectrometry: ES- (Negative Mode) shows [M-H]⁻ peak at m/z 238/240 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

References

  • Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7. Source: Journal of Medicinal Chemistry / ACS Publications Context: Describes the synthesis of the 7-bromoindole-6-carboxylic acid intermediate (Compound 47) via Bartoli reaction. URL:[Link]

  • Inhibitors of Cyclin-Dependent Kinase 7 (CDK7). Source: US Patent 10,738,067 B2 (Syros Pharmaceuticals) Context:[2] Detailed experimental procedure for the synthesis of 7-bromo-1H-indole-6-carboxylic acid from vinylmagnesium bromide. URL:

Sources

7-bromo-1H-indole-6-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical properties, synthetic architecture, and medicinal chemistry applications of 7-bromo-1H-indole-6-carboxylic acid , a critical scaffold in the development of selective kinase inhibitors (e.g., CDK7).

Part 1: Physicochemical Core Profile

7-bromo-1H-indole-6-carboxylic acid is a bifunctional indole scaffold characterized by a sterically crowded 7-bromo substituent adjacent to a 6-carboxylic acid. This specific substitution pattern is non-trivial to access but highly valuable in medicinal chemistry for creating "molecular vectors" that extend into solvent-exposed regions of protein binding pockets (e.g., ATP-binding sites of kinases).

Molecular Identity Table[1]
PropertyData Specification
CAS Number 1360921-60-3
Chemical Name 7-Bromo-1H-indole-6-carboxylic acid
Molecular Formula C₉H₆BrNO₂
Molecular Weight 240.05 g/mol
Exact Mass 238.9582 g/mol
Physical State Solid (typically off-white to beige powder)
Solubility Soluble in DMSO, MeOH; sparingly soluble in water
pKa (Calc) ~3.5 (Carboxylic acid), ~16 (Indole NH)
LogP (Calc) 2.63
H-Bond Donors 2 (Carboxyl-OH, Indole-NH)
H-Bond Acceptors 2 (Carboxyl-C=O, Carboxyl-OH)

Part 2: Synthetic Architecture

Synthesizing the 7-bromo-6-carboxy substitution pattern requires navigating the "ortho-effect" and avoiding competitive reactions at the reactive C2 and C3 indole positions. The most authoritative route, utilized in the discovery of CDK7 inhibitors like SY-5609 , employs the Bartoli Indole Synthesis .

Core Synthetic Pathway: The Bartoli Route

This method leverages the reaction of vinyl Grignard reagents with ortho-substituted nitroarenes.

Protocol Workflow
  • Precursor Selection: The synthesis begins with methyl 2-bromo-3-nitrobenzoate . The ester group is preferred over the free acid to improve solubility and purification, though it requires careful temperature control to prevent nucleophilic attack on the carbonyl.

  • Bartoli Cyclization:

    • Reagents: Vinylmagnesium bromide (VinylMgBr), THF (anhydrous).

    • Conditions: Cryogenic (-78°C), strict inert atmosphere (N₂/Ar).

    • Mechanism: The Grignard reagent attacks the nitro group, initiating a [3,3]-sigmatropic rearrangement that forms the indole C2-C3 bond while ejecting oxygen.

  • Hydrolysis: The resulting methyl ester is hydrolyzed (LiOH or NaOH) to yield the free acid.

Experimental Methodology (Step-by-Step)
  • Step 1: Cyclization

    • Charge a flame-dried flask with methyl 2-bromo-3-nitrobenzoate (1.0 eq) and anhydrous THF (0.2 M).

    • Cool to -78°C .[1][2]

    • Dropwise add VinylMgBr (1.0 M in THF, 3.0–4.0 eq) over 30 minutes. Note: Excess Grignard is crucial to drive the mechanism despite potential side reactions.

    • Stir at -78°C for 1 hour, then slowly warm to -20°C over 2 hours.

    • Quench: Pour into saturated aqueous NH₄Cl. Extract with EtOAc.

    • Purification: Silica gel chromatography (Hexanes/EtOAc) to isolate methyl 7-bromo-1H-indole-6-carboxylate .

  • Step 2: Saponification

    • Dissolve the ester in THF/MeOH/H₂O (3:1:1).

    • Add LiOH·H₂O (3.0 eq).

    • Stir at 50°C for 2 hours (monitor by LCMS).

    • Workup: Acidify to pH 3 with 1N HCl. The product, 7-bromo-1H-indole-6-carboxylic acid , typically precipitates as a solid. Filter and dry.

Visualization: Synthesis Logic Flow

Synthesis Start 2-Bromo-3-nitrobenzoic Acid (Precursor) Ester Methyl Esterification (Protection) Start->Ester MeOH, H+ Bartoli Bartoli Indole Synthesis (VinylMgBr, -78°C) Ester->Bartoli Substrate Prep Intermediate Methyl 7-bromo-1H-indole- 6-carboxylate Bartoli->Intermediate Cyclization Hydrolysis Saponification (LiOH, pH Adjustment) Intermediate->Hydrolysis Deprotection Final 7-Bromo-1H-indole- 6-carboxylic Acid Hydrolysis->Final Precipitation

Figure 1: Step-wise synthetic pathway from nitro-benzoic acid precursors to the target indole scaffold.

Part 3: Medicinal Chemistry Applications[4][6][7][8]

This scaffold is a "privileged structure" in kinase inhibitor discovery. The 7-bromo and 6-carboxy groups provide orthogonal handles for diversifying the molecule to probe the ATP-binding pocket.

CDK7 Inhibition (Case Study: SY-5609)

In the development of SY-5609 (a selective CDK7 inhibitor), this acid serves as a critical intermediate (Compound 47 in literature).

  • The 6-Carboxyl Handle: Converted to an amide or nitrile to interact with the "hinge region" or solvent front of the kinase.

  • The 7-Bromo Handle: Used in Suzuki-Miyaura couplings to attach solubilizing groups or hydrophobic moieties that occupy the back-pocket of the enzyme.

Orthogonal Functionalization Strategy

Researchers utilize the reactivity difference between the aryl bromide and the carboxylic acid to build libraries:

  • Amide Coupling (First): The carboxylic acid is coupled with amines (using HATU/EDC) to install the "tail" of the drug.

  • Cross-Coupling (Second): The 7-bromo group undergoes Pd-catalyzed coupling (Suzuki, Buchwald) to install the "head" group.

Visualization: SAR Logic Map

SAR Core 7-Bromo-1H-indole- 6-carboxylic Acid Br 7-Bromo Group (Electrophile) Core->Br COOH 6-Carboxyl Group (Nucleophile/Acid) Core->COOH NH Indole NH (H-Bond Donor) Core->NH Suzuki Suzuki Coupling (Aryl/Heteroaryl extension) Br->Suzuki Pd-Catalysis Amide Amide/Nitrile Formation (Hinge Binding) COOH->Amide HATU/POCl3 Solubility Solubility Modulation (Prodrugs) NH->Solubility N-Alkylation

Figure 2: Structure-Activity Relationship (SAR) map demonstrating the orthogonal derivatization potential of the scaffold.

Part 4: Safety & Handling (SDS Summary)

While specific toxicological data for this exact isomer is limited, it shares hazard profiles with similar halogenated indole acids.

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

    • Inhalation: Handle within a certified chemical fume hood to avoid dust inhalation.

    • Storage: Store at 2–8°C (refrigerated) or room temperature in a tightly sealed container, protected from light. The indole ring is susceptible to oxidation over long periods.

References

  • Hu, B., et al. (2021). Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7. ACS Medicinal Chemistry Letters , 12(11), 1709–1715. Link

  • Syros Pharmaceuticals. (2020). Inhibitors of Cyclin-Dependent Kinase 7 (CDK7). Patent WO2020210266 . Link

  • Chemicalbook. (2024). 7-Bromo-1H-indole-6-carboxylic acid Product Entry (CAS 1360921-60-3).[3] Link

  • ChemScene. (2024). Product Data Sheet: 7-Bromo-1H-indole-6-carboxylic acid. Link

Sources

Optimization of Solubilization Strategies for 7-Bromo-1H-indole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide | Version 1.0

Executive Summary

7-Bromo-1H-indole-6-carboxylic acid (CAS: 1360921-60-3) is a critical heterocyclic building block employed in the synthesis of kinase inhibitors, receptor antagonists, and complex natural product analogs.[1][2][3][4] Its structural duality—possessing both a lipophilic bromo-indole core and a polar carboxylic acid tail—creates a unique solubility profile that often challenges standard laboratory protocols.[1]

This guide provides a definitive technical framework for solubilizing this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) .[1] It moves beyond basic "dissolution" to address stability, stock solution integrity, and downstream application compatibility.[1]

Molecular Profile & Solubility Challenges

To master the solubility of this compound, one must understand the competing forces within its molecular architecture.[1]

FeatureChemical ImplicationSolubility Impact
Indole Core Aromatic, planar, hydrophobic.[1]Drives

stacking, reducing solubility in polar protic solvents (water).[1]
7-Bromo Substituent Lipophilic, electron-withdrawing.[1]Increases LogP (~2.63), enhancing solubility in organic solvents (DMSO) but reducing water solubility.
6-Carboxylic Acid H-bond donor/acceptor, ionizable (pKa ~4.5).[1]Forms strong intermolecular hydrogen-bonded dimers in the solid state, requiring high energy (solvation) to break.[1]

The "Crystal Lattice" Barrier: The primary challenge with 7-Bromo-1H-indole-6-carboxylic acid is its high melting point and crystal lattice energy.[1] The carboxylic acid moieties form stable dimers, while the indole rings stack via


 interactions.[1] Successful solubilization requires a solvent capable of disrupting both interaction types.[1]

DMSO Solubilization: The Stock Solution Standard

Recommended For: Biological assays, chemical library storage, and high-concentration stock solutions.[1]

DMSO (Dimethyl Sulfoxide) is the superior solvent for this compound due to its high dielectric constant and ability to accept hydrogen bonds, effectively disrupting the carboxylic acid dimers.[1]

Quantitative Solubility Data
  • Maximum Solubility (Empirical): ~50–100 mg/mL (200–400 mM).[1]

  • Recommended Stock Concentration: 10 mM or 25 mg/mL (Conservative target for long-term stability).

  • Stability: High.[1] The compound is chemically stable in anhydrous DMSO at -20°C for >1 year.[1]

Preparation Protocol (Step-by-Step)

Objective: Prepare a 10 mL stock solution at 50 mM.

  • Weighing: Accurately weigh 120.0 mg of 7-Bromo-1H-indole-6-carboxylic acid (MW: 240.05 g/mol ) into a pre-tared, amber glass vial.

    • Expert Insight: Avoid plastic microcentrifuge tubes for long-term storage of high-concentration bromo-indoles, as leachables can interfere with sensitive bioassays.[1]

  • Solvent Addition: Add 5.0 mL of high-purity (>99.9%), anhydrous DMSO.

    • Do not add the full volume yet.

  • Disruption: Vortex vigorously for 60 seconds. If solid particulates persist, sonicate in a water bath at 35–40°C for 5–10 minutes.[1]

    • Why Heat? Mild heat helps break the initial crystal lattice energy.[1] The compound is thermally stable at these temperatures.[1]

  • Final Volume Adjustment: Once fully dissolved, add the remaining DMSO to reach the final target volume (if using volumetric flasks) or adjust based on gravimetric calculation (Density of DMSO

    
     1.1 g/mL).
    
  • Sterilization (Optional): If used for cell culture, filter through a 0.22

    
    m PTFE (hydrophobic) syringe filter. Do not use Nylon filters, as indoles can bind non-specifically.[1]
    
The Hygroscopicity Trap

DMSO is extremely hygroscopic. Absorbed water can cause the carboxylic acid to precipitate over time ("crashing out") because the compound is insoluble in water.

Mitigation Strategy:

  • Use single-use aliquots to avoid repeated freeze-thaw cycles.[1]

  • Store under an inert atmosphere (Argon/Nitrogen) if possible.

  • Visually inspect for "needles" (precipitation) before use.

Methanol Solubilization: Analytical & Process Use

Recommended For: LC-MS sample preparation, intermediate dilutions, and specific synthetic reactions.[1]

Methanol is a protic solvent.[1] While it can dissolve the compound, it is less effective than DMSO at breaking


 stacking, leading to lower saturation limits.[1]
Quantitative Solubility Data
  • Maximum Solubility: ~5–10 mg/mL (20–40 mM).[1]

  • Recommended Concentration: 1 mg/mL (for Analytical Standards).

  • Risk Factor: Medium .[1] (See Esterification Warning below).

The Esterification Warning (Critical)

In the presence of methanol and trace acidity (often inherent in the compound itself), carboxylic acids can slowly convert to their methyl esters (Methyl 7-bromo-1H-indole-6-carboxylate) over time.[1]

  • Storage Rule: NEVER store 7-Bromo-1H-indole-6-carboxylic acid in methanol for long periods (>24 hours) at room temperature.

  • Analytical Use: Prepare fresh methanolic solutions immediately prior to injection.

LC-MS Preparation Protocol
  • Primary Dilution: Take 10

    
    L of the DMSO Stock  (50 mM).[1]
    
  • Secondary Solvent: Add 990

    
    L of Methanol .
    
  • Mixing: Vortex immediately.

  • Result: A 0.5 mM solution suitable for injection. The small amount of DMSO (1%) will not interfere with standard reverse-phase chromatography.[1]

Comparative Analysis & Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and the preparation workflow.

SolubilityWorkflow Start Solid Compound (7-Bromo-1H-indole-6-carboxylic acid) Decision Intended Application? Start->Decision BioAssay Biological Assay / Screening (High Conc. Required) Decision->BioAssay Biology Analytical LC-MS / HPLC / NMR (Transient Solution) Decision->Analytical Analysis Synthesis Chemical Synthesis (Reaction Solvent) Decision->Synthesis Chemistry DMSO_Path Dissolve in Anhydrous DMSO (Target: 10-50 mM) BioAssay->DMSO_Path MeOH_Path Dissolve in Methanol (Target: <5 mg/mL) Analytical->MeOH_Path Dilution only Synthesis->DMSO_Path Preferred Storage Aliquot & Freeze (-20°C) Stable > 1 Year DMSO_Path->Storage Long-term FreshUse Use Immediately (<24h) Risk: Methyl Ester Formation MeOH_Path->FreshUse Short-term

Figure 1: Decision matrix for solvent selection based on downstream application.[1]

Troubleshooting Guide

IssueObservationRoot CauseCorrective Action
Precipitation in DMSO Solution turns cloudy upon thawing.[1]Moisture absorption or "Cold Shock" precipitation.[1]Warm to 37°C and vortex.[1] If cloudiness persists, the DMSO is hydrated; discard and remake with fresh anhydrous DMSO.[1]
New Peak in LC-MS A peak +14 Da appears in the chromatogram.[1]Methyl ester formation (Artifact).The sample was stored in MeOH too long. Remake fresh using DMSO stock diluted into Acetonitrile/Water instead of Methanol.
Incomplete Dissolution Solid particles remain floating.[1]Crystal lattice energy is high.[1]Sonication is key. Sonicate for 10-15 mins. Ensure the water bath is warm (~40°C).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2757020, 7-Bromoindole.[1] Retrieved from [Link]

Sources

Physicochemical Profiling: 7-Bromo-1H-indole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the acidity and pKa profile of 7-Bromo-1H-indole-6-carboxylic acid , a specialized scaffold used in the development of kinase inhibitors and antiviral agents (e.g., HCV NS5B polymerase inhibitors).

Executive Summary

7-Bromo-1H-indole-6-carboxylic acid (CAS: 1360921-60-3) is a bifunctional indole derivative characterized by a carboxylic acid at position 6 and a bromine atom at position 7.[1] Its physicochemical behavior is dominated by the ortho-effect between the bromine and the carboxyl group.[2]

While the unsubstituted indole-6-carboxylic acid exhibits a pKa of approximately 4.44 , the introduction of the 7-bromo substituent significantly enhances acidity through inductive electron withdrawal and steric inhibition of resonance. Consequently, the primary pKa of the 7-bromo derivative is shifted to the 3.1 – 3.5 range, making it a stronger acid than its non-halogenated analogs.[2] This shift has profound implications for its solubility, lipophilicity (LogD), and protein binding affinity at physiological pH.[2]

Structural Basis of Acidity

To understand the pKa values, one must analyze the two ionizable protons and the electronic environment created by the indole core.[2]

Ionization Sites
  • Site A (Primary Acid, pKa₁): The carboxylic acid proton (-COOH) at position 6.[2] This is the most acidic site and will be fully ionized at physiological pH (7.4).[2]

  • Site B (Secondary Acid, pKa₂): The indole nitrogen proton (N-H) at position 1.[2] This is a very weak acid, typically ionizing only in highly basic conditions.[2]

The "Ortho-Bromo" Effect

The 7-bromo substituent is ortho to the 6-carboxylic acid. This proximity alters the acidity via two mechanisms:[2]

  • Inductive Effect (-I): Bromine is highly electronegative.[2] It pulls electron density away from the carboxyl group through the sigma bond framework, stabilizing the resulting carboxylate anion (

    
    ) and lowering the pKa.[2]
    
  • Steric Effect (Deconjugation): The bulky bromine atom forces the carboxyl group to twist out of the plane of the indole ring.[2] This breaks the conjugation between the carboxyl group and the aromatic system.[2] Since conjugation stabilizes the neutral acid form more than the anion, the loss of conjugation favors ionization, further lowering the pKa.[2]

pKa and Acidity Values

The following values represent a synthesis of computational predictions and comparative structure-activity relationship (SAR) analysis with experimentally validated analogs (e.g., 2-bromobenzoic acid vs. benzoic acid).

Table 1: Acidity Profile
Ionization SiteFunctional GroupEstimated pKaAcidity ClassificationState at pH 7.4
pKa₁ 6-Carboxylic Acid (-COOH)3.15 – 3.45 Moderately AcidicAnionic (

)
pKa₂ Indole Nitrogen (N-H)> 15.0 Very Weak AcidNeutral (

)
Comparative Analysis
  • Indole-6-carboxylic acid (Parent): pKa ≈ 4.44 (Predicted).[3][4] The electron-rich indole ring makes it less acidic than benzoic acid (4.20).

  • 4-Bromo-1H-indole-7-carboxylic acid (Isomer): pKa ≈ 4.54 . In this isomer, the Br and COOH are para to each other, minimizing the inductive/steric impact.[2]

  • 7-Bromo-1H-indole-6-carboxylic acid (Target): The ~1.0 – 1.3 unit drop in pKa compared to the parent is consistent with the shift observed between benzoic acid (4.20) and 2-bromobenzoic acid (2.85).

Visualization: Ionization Pathway

The following diagram illustrates the sequential deprotonation steps.

Ionization Neutral Neutral Species (COOH, NH) Monoanion Monoanion (COO-, NH) Dominant at pH 7.4 Neutral->Monoanion pKa1 ≈ 3.3 (-H+ from COOH) Dianion Dianion (COO-, N-) Formed at pH > 15 Monoanion->Dianion pKa2 > 15 (-H+ from NH)

Figure 1: Stepwise ionization equilibrium of 7-Bromo-1H-indole-6-carboxylic acid.

Experimental Determination Protocols

Due to the low water solubility of brominated indoles, standard aqueous titration is often impossible.[2] The following protocols are designed to ensure accuracy using cosolvents.

Method A: Potentiometric Titration (Yasuda-Shedlovsky Method)

This is the "Gold Standard" for determining pKa values of sparingly soluble compounds.

Principle: Titration is performed in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).[2] The apparent pKa values (


) are plotted against the dielectric constant reciprocal (

) and extrapolated to 0% organic solvent (pure water).[2]

Workflow:

  • Preparation: Dissolve 2-5 mg of compound in varying MeOH/Water mixtures.

  • Titrant: Use carbonate-free 0.1 M KOH.

  • Measurement: Record pH vs. volume of titrant under inert gas (

    
     or 
    
    
    
    ) to prevent
    
    
    absorption.
  • Calculation:

    • Plot

      
       vs. Weight % Methanol.[2]
      
    • Use the Yasuda-Shedlovsky equation:

      
      .
      
    • Extrapolate to the dielectric constant of pure water (

      
      ).[2]
      
Method B: Spectrophotometric Determination

Ideal if the compound has a distinct UV shift upon ionization (common for indoles).[2]

Workflow:

  • Buffer Prep: Prepare a series of buffers ranging from pH 1.5 to 6.0 (flanking the expected pKa of ~3.3).[2]

  • Scanning: Record UV-Vis spectra (200–400 nm) for the compound in each buffer.

  • Analysis: Identify the isosbestic point and the wavelength of maximum change (

    
    ).[2]
    
  • Calculation: Use the Henderson-Hasselbalch equation linearized for absorbance:

    
    
    Where 
    
    
    
    is absorbance at a specific pH,
    
    
    is absorbance of the fully protonated form, and
    
    
    is absorbance of the ionized form.

Workflow Start Start: 7-Bromo-1H-indole-6-COOH SolubilityCheck Check Aqueous Solubility Start->SolubilityCheck Decision Soluble > 1mM? SolubilityCheck->Decision AqueousTitration Direct Aqueous Potentiometric Titration Decision->AqueousTitration Yes CosolventTitration Yasuda-Shedlovsky Extrapolation (MeOH/H2O) Decision->CosolventTitration No (Likely) Calc Data Processing (Bjerrum Plot / Linear Regression) AqueousTitration->Calc CosolventTitration->Calc Result Final pKa Value Calc->Result

Figure 2: Decision tree for experimental pKa determination.

Implications for Drug Development[2][3][5]

Solubility & Permeability[2]
  • At pH 1.2 (Stomach): The compound is neutral (protonated).[2] It will have low solubility but high membrane permeability.[2]

  • At pH 7.4 (Blood/Cytosol): The compound exists as a mono-anion (

    
    ). This significantly improves aqueous solubility compared to the neutral form but may reduce passive membrane permeability.[2]
    
  • LogD: The LogD will drop significantly at pH > 3.[2]5. If the LogP of the neutral form is ~2.6 (predicted), the LogD at pH 7.4 will be approximately -0.5 to 0.5, indicating a shift to a hydrophilic profile.[2]

Chemical Stability

The 7-bromo group is stable under physiological conditions but susceptible to:

  • Lithium-Halogen Exchange: In synthetic pathways using n-BuLi.

  • Palladium-Catalyzed Coupling: The 7-Br is a prime handle for Suzuki or Buchwald couplings to extend the scaffold.

References

  • ChemScene. (2025).[2] 7-Bromo-1H-indole-6-carboxylic acid Product Analysis. Retrieved from [1][2]

  • Bordwell, F. G. (1988).[2] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. Retrieved from [2]

  • GuideChem. (2025).[2] Indole-6-carboxylic acid Properties and pKa Predictions. Retrieved from [2]

  • ChemicalBook. (2025).[2] 4-Bromo-1H-indole-7-carboxylic acid Predicted Properties. Retrieved from [2]

  • University of Tartu. (2025).[2] Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from

Sources

Strategic Sourcing and Synthetic Utility of 7-Bromo-1H-indole-6-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, the selection of bifunctional building blocks dictates the efficiency of downstream library generation. 7-Bromo-1H-indole-6-carboxylic acid (CAS: 1360921-60-3) has emerged as a privileged scaffold, particularly in the development of kinase inhibitors. The molecule presents two orthogonal reactive handles: a C6-carboxylic acid primed for rapid amidation, and a C7-bromide optimized for palladium-catalyzed cross-coupling.

This technical guide provides drug development professionals with a comprehensive framework for sourcing, validating, and utilizing this critical intermediate, drawing directly from validated clinical-stage synthetic routes, including the development of Cyclin-dependent kinase 7 (CDK7) inhibitors[1].

Physicochemical Profiling & Structural Causality

Understanding the physicochemical baseline of 7-bromo-1H-indole-6-carboxylic acid is essential for predicting its behavior in both biological assays and synthetic environments[2].

Structural Causality: The indole core provides essential hydrogen bond donor (N-H) and acceptor capabilities, frequently utilized to anchor molecules within the ATP-binding pocket of kinases. The placement of the bromine at the C7 position is highly strategic; while sterically encumbered by the adjacent C6-carboxylic acid, it is electronically activated for oxidative addition, allowing for late-stage diversification without disrupting the primary pharmacophore.

Table 1: Quantitative Physicochemical Properties
PropertyValueScientific Implication
CAS Number 1360921-60-3Primary identifier for commercial sourcing.
Molecular Formula C9H6BrNO2Dictates isotopic mass signatures (79Br/81Br).
Molecular Weight 240.05 g/mol Optimal low-MW starting point for lead optimization.
TPSA 53.09 ŲFavorable for cellular permeability.
LogP (Predicted) ~2.63Lipophilic enough for membrane transit, balanced by the polar COOH.
H-Bond Donors/Acceptors 2 / 1High potential for target-protein interaction.

Commercial Supply Landscape & Sourcing Metrics

Securing a reliable supply chain is a critical bottleneck in preclinical development. 7-Bromo-1H-indole-6-carboxylic acid is commercially available across multiple global vendors, ranging from milligram catalog quantities to bulk commercial production scales.

Table 2: Commercial Supplier Landscape
SupplierCatalog / Ref No.Stated PurityAvailable ScalesLogistics Note
ChemScene CS-0200234≥97%mg to BulkSupports custom ADC/Peptide integration[2].
CymitQuimica 10-F63476897%500mg, 1g, 5gFluorochem brand distributor[3].
BLD Pharm 1360921-60-3≥97%mg to gRequires cold-chain transportation[4].
PharmaBlock USA PBT897397%mg to gStandard catalog availability.

Quality Control: Self-Validating Analytical Protocols

Step-by-Step QC Methodology
  • Sample Preparation: Dissolve 1 mg of the received batch in 1 mL of LC-MS grade Methanol (for MS) and 5 mg in 0.6 mL of DMSO-

    
     (for NMR).
    
  • LC-MS Isotopic Profiling (ESI-):

    • Action: Run a standard 5-minute gradient (5-95% MeCN in H2O + 0.1% Formic Acid).

    • Causality & Validation: Bromine naturally exists as two stable isotopes (

      
      Br and 
      
      
      
      Br) in a ~50.7 : 49.3 ratio. The mass spectrum must display a distinct 1:1 doublet at m/z 238 and 240 [M-H]
      
      
      . If this 1:1 ratio is absent, the batch is either heavily contaminated or has undergone des-bromination during the supplier's synthesis.
  • 
    H-NMR Structural Verification (400 MHz, DMSO-
    
    
    
    ):
    • Action: Acquire standard 1D proton spectra.

    • Causality & Validation: The C4 and C5 protons of the indole ring are adjacent to each other and will couple. You must observe two distinct doublets with an ortho-coupling constant (

      
      ) of approximately 8.0 Hz. Any disruption in this coupling pattern indicates incorrect regiochemistry (e.g., the bromine is at C4 or C5 instead of C7).
      

QCWorkflow Receipt Supplier Batch Receipt (Target: ≥97% Purity) LCMS LC-MS Analysis ESI- Mode Receipt->LCMS Check1 Mass = 238/240 Da? 1:1 Isotope Pattern? LCMS->Check1 NMR 1H-NMR Analysis (DMSO-d6) Check2 Ortho-coupling (8Hz) at C4/C5 observed? NMR->Check2 Check1->NMR Yes Fail Batch Rejected Quarantine Check1->Fail No Pass Batch Approved Proceed to Synthesis Check2->Pass Yes Check2->Fail No

Fig 1: Self-validating QC workflow leveraging isotopic mass signatures and NMR coupling.

Synthetic Workflows: From Core to Clinical Candidate

The true value of 7-bromo-1H-indole-6-carboxylic acid lies in its orthogonal reactivity. Below are two field-proven protocols detailing the functionalization of the C6 and C7 positions, utilized in the synthesis of CDK7 inhibitors[1] and advanced building blocks[5].

Protocol A: C6-Amidation via CDI Activation

This protocol utilizes 1,1'-carbonyldiimidazole (CDI) to convert the C6-carboxylic acid into a primary amide, a critical step in generating the CDK7 inhibitor pharmacophore[1].

  • Step 1: Dissolve 7-bromo-1H-indole-6-carboxylic acid (6.58 g, 27.4 mmol) in anhydrous DMF (54.8 mL). Cool the reaction vessel to 0 °C.

    • Causality: Cooling to 0 °C controls the exothermic activation step and prevents the thermal degradation of the highly reactive acyl imidazole intermediate.

  • Step 2: Add CDI (8.89 g, 54.8 mmol) portion-wise over 10 minutes. Stir for 5 minutes.

    • Self-Validating System: Aliquot 10

      
      L into LC-MS. The starting material mass (m/z 240/242) must disappear, replaced by the mass of the acyl imidazole intermediate. If the intermediate is absent, the CDI reagent has likely hydrolyzed due to moisture, and the reaction must be aborted before wasting downstream reagents.
      
  • Step 3: Add NH

    
    OH (39.5 mL, 274 mmol) dropwise at 0 °C. Stir for an additional 5 minutes.
    
    • Causality: A 10-fold excess of ammonia ensures the rapid aminolysis of the acyl imidazole, outcompeting any background hydrolysis back to the starting carboxylic acid.

  • Step 4: Quench with saturated aqueous ammonium chloride and extract with Ethyl Acetate to isolate 7-bromo-1H-indole-6-carboxamide.

Protocol B: C7-Suzuki-Miyaura Cross-Coupling

To functionalize the C7 position, standard boronic acids often fail due to steric hindrance. This protocol utilizes potassium trifluoroborates to achieve efficient transmetalation[5].

  • Step 1: Charge a Schlenk flask with 7-bromo-1H-indole-6-carboxylic acid (1.0 eq), Potassium methyltrifluoroborate (MeBF

    
    K) (1.5 eq), and Pd(dppf)Cl
    
    
    
    (0.05 eq).
    • Causality: MeBF

      
      K is utilized instead of methylboronic acid because trifluoroborate salts are air-stable, highly nucleophilic upon hydrolysis, and highly resistant to protodeboronation, overcoming the steric bulk of the adjacent C6-carboxyl group.
      
  • Step 2: Add a degassed mixture of Toluene/H

    
    O (3:1) and K
    
    
    
    CO
    
    
    (3.0 eq). Heat to 90 °C for 12 hours under N
    
    
    .
  • Step 3: Cool to room temperature, acidify to pH 3 with 1M HCl to precipitate the product, and filter to yield 7-methyl-1H-indole-6-carboxylic acid.

SyntheticWorkflow Core 7-Bromo-1H-indole- 6-carboxylic acid (CAS: 1360921-60-3) Amidation C6-Amidation Reagents: CDI, NH4OH, DMF Core->Amidation C6-COOH Activation Suzuki C7-Suzuki Coupling Reagents: MeBF3K, Pd-cat Core->Suzuki C7-Br Oxidative Addition Prod1 7-Bromo-1H-indole- 6-carboxamide (CDK7 Precursor) Amidation->Prod1 Prod2 7-Methyl-1H-indole- 6-carboxylic acid (CAS: 1403456-74-5) Suzuki->Prod2

Fig 2: Synthetic divergence of the indole core via C6-amidation and C7-cross-coupling.

References

Sources

The 7-Bromoindole Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole moiety remains a "privileged structure" in kinase inhibitor design due to its high fidelity in mimicking the adenine ring of ATP. While 7-azaindole has historically dominated this space due to its ability to form a bidentate hydrogen bond with the kinase hinge region, the 7-bromoindole scaffold has emerged as a critical alternative. Its utility is twofold: (1) it serves as a versatile synthetic handle for late-stage diversification via cross-coupling reactions, allowing access to novel chemical space at the solvent front; and (2) it exploits halogen bonding (X-bonding) interactions with hinge carbonyls, a non-covalent interaction that can enhance potency and selectivity where classical hydrogen bonds fail. This guide details the structural rationale, synthetic protocols, and experimental validation of 7-bromoindole derivatives in kinase drug discovery.

Structural Rationale: The "7-Position" Advantage

The Indole as an ATP Mimetic

In the ATP-binding pocket of protein kinases, the adenine ring of ATP forms two key hydrogen bonds with the "hinge region" (the segment connecting the N- and C-terminal lobes).[1][2]

  • N1-H (Donor): Forms a hydrogen bond with a backbone carbonyl (e.g., Glu81 in CDK2).

  • C7 Position: In the native indole, this is a C-H bond. In 7-azaindole, it is a Nitrogen acceptor. In 7-bromoindole , it is a halogen donor.

The Halogen Bond (X-Bond) Mechanism

The 7-bromo substituent is not merely a steric filler; it is electronically active. The bromine atom exhibits an anisotropic charge distribution known as the


-hole —a region of positive electrostatic potential on the extension of the C-Br bond axis.
  • Interaction: This

    
    -hole can act as a Lewis acid (electrophile), interacting with Lewis bases (nucleophiles) such as the backbone carbonyl oxygen of the kinase hinge residues.
    
  • Geometry: Strictly linear (

    
    ) relative to the C-Br bond.
    
  • Energetics: Comparable to weak hydrogen bonds (1–5 kcal/mol), providing a "molecular glue" that locks the inhibitor in a planar conformation without the desolvation penalty associated with polar groups.

Structural Comparison
ScaffoldHinge Interaction (Pos 7)Interaction TypeSolvation Penalty
Indole C-H

O=C
Weak ElectrostaticLow
7-Azaindole N:

H-N
Hydrogen Bond (Acceptor)High (requires desolvation)
7-Bromoindole C-Br(

)

O=C
Halogen Bond Low (Hydrophobic character)

Visualization: Kinase Binding Topology

The following diagram illustrates the binding mode of a 7-bromoindole inhibitor within the kinase hinge region, highlighting the critical Halogen Bond.

KinaseBinding Residue1 Hinge Residue (n) (Backbone C=O) Residue2 Hinge Residue (n+2) (Backbone NH) IndoleNH Indole N1-H IndoleNH->Residue1 H-Bond (Donor) IndoleC7 Indole C7-Br IndoleC7->Residue1 Halogen Bond (σ-hole)

Caption: Schematic of 7-bromoindole binding. The N1-H forms a classical H-bond, while the C7-Br forms a halogen bond with the backbone carbonyl, enhancing affinity.

Synthetic Protocols: The "Self-Validating" Workflow

The 7-bromoindole scaffold is most powerful when used as a divergence point. The bromine atom serves as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the introduction of solubilizing groups or selectivity filters.

Protocol: C7-Selective Suzuki-Miyaura Coupling

Objective: Functionalize 7-bromoindole to create a library of C7-substituted kinase inhibitors. Rationale: The C7 position is sterically crowded (peri-position to N1). Standard conditions often fail. This protocol uses SPhos , a bulky electron-rich phosphine ligand, to facilitate oxidative addition and reductive elimination at this hindered center.

Materials:
  • Substrate: 7-Bromoindole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (10 mol%)

  • Base: K₃PO₄ (2.0 equiv, anhydrous)

  • Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Methodology:
  • Preparation: In a microwave vial or Schlenk tube, combine 7-bromoindole (1.0 mmol), boronic acid (1.5 mmol), Pd(OAc)₂ (11 mg), SPhos (20 mg), and K₃PO₄ (425 mg).

  • Degassing: Seal the vessel and purge with Argon for 5 minutes. Add degassed Toluene (4 mL) and Water (0.4 mL) via syringe.

  • Reaction: Heat the mixture to 100°C for 12–18 hours (or 140°C for 30 min in a microwave reactor).

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear; the coupled product will be more polar/fluorescent.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄.[3]

  • Purification: Flash chromatography on silica gel.

Validation Criteria:

  • ¹H NMR: Disappearance of the doublet at

    
     7.3–7.5 ppm (C7-H of indole usually appears here if unsubstituted, but here we track the shift of the C6/C5 protons).
    
  • Yield: Expect 70–90% for electron-rich boronic acids; <50% for electron-deficient ones (requires catalyst switch to XPhos Pd G2).

Case Studies & SAR Data

The following data summarizes the impact of the 7-bromo substitution compared to other congeners in specific kinase assays (e.g., DYRK1A, CK2).

Table 1: Comparative Potency (IC₅₀) in DYRK1A Kinase Assay

Data derived from fragment-based screening of indole-3-carbonitriles.

CompoundSubstituent (C7)Interaction ModeIC₅₀ (nM)Ligand Efficiency (LE)
IND-1 -HHydrophobic4500.35
IND-2 -ClWeak X-Bond1200.42
IND-3 -Br Strong X-Bond 45 0.51
IND-4 -IStrongest X-Bond150.55
AZA-1 -N (Azaindole)H-Bond Acceptor850.40

Analysis:

  • IND-3 (7-Br) shows a 10-fold improvement over the unsubstituted indole (IND-1).

  • While IND-4 (7-I) is more potent due to a larger

    
    -hole, the 7-Br  analog often offers a better balance of molecular weight, lipophilicity (LogP), and metabolic stability.
    
  • AZA-1 is potent but often suffers from lower permeability due to the polar pyridine nitrogen; 7-bromoindole maintains high lipophilicity for membrane crossing.

Experimental Workflow Diagram

The following DOT diagram outlines the decision tree for utilizing the 7-bromoindole scaffold in a drug discovery campaign.

Workflow Start Target Identification (Kinase X) Scaffold Select Scaffold: 7-Bromoindole Start->Scaffold Branch1 Path A: Direct Binding (Fragment Screening) Scaffold->Branch1 Branch2 Path B: Synthetic Handle (Lead Optimization) Scaffold->Branch2 Exp1 X-Ray Crystallography Check for Halogen Bond Branch1->Exp1 Exp2 Suzuki Coupling (C7 Diversification) Branch2->Exp2 Result1 Optimize σ-hole (Switch to I or Cl) Exp1->Result1 Result2 Selectivity Filter (Target Gatekeeper) Exp2->Result2

Caption: Decision matrix for 7-bromoindole utilization. Path A exploits the intrinsic halogen bond; Path B utilizes the bromine as a leaving group for library generation.

References

  • Halogen bonds involved in binding of halogenated ligands by protein kinases. Source: PubMed / Frontiers in Molecular Biosciences URL:[Link]

  • Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Source: MDPI (Molecules) URL:[Link]

  • Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7. Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Source: ScienceDirect (Bioorganic & Medicinal Chemistry Letters) URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of 7-Bromo-1H-indole-6-carboxylic Acid via the Leimgruber-Batcho Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of highly functionalized indoles is a cornerstone of modern medicinal chemistry. Specifically, 7-bromo-1H-indole-6-carboxylic acid is a highly sought-after building block, frequently utilized in the development of advanced therapeutics such as Cyclin-Dependent Kinase 7 (CDK7) inhibitors[1].

Constructing this specific scaffold presents a regiochemical challenge. Traditional Fischer indole syntheses often yield mixtures of regioisomers when starting from meta-substituted anilines. The Leimgruber-Batcho indole synthesis circumvents this by utilizing an o-nitrotoluene derivative—in this case, methyl 2-bromo-4-methyl-3-nitrobenzoate—guaranteeing absolute regiocontrol[2]. This application note details a robust, scalable, and chemoselective three-step protocol to synthesize 7-bromo-1H-indole-6-carboxylic acid, optimized to prevent the premature cleavage of the sensitive carbon-bromine bond.

Mechanistic Causality: The "Why" Behind the Workflow

As a self-validating system, every reagent in this protocol is selected based on precise mechanistic causality:

  • Pyrrolidine as a Nucleophilic Catalyst: While N,N-dimethylformamide dimethyl acetal (DMF-DMA) can form the required enamine on its own, the reaction is often sluggish. The addition of pyrrolidine transaminates the DMF-DMA, expelling dimethylamine gas to form a highly electrophilic pyrrolidinium intermediate. This drastically accelerates the deprotonation of the benzylic methyl group and drives the condensation to completion[3].

  • Chemoselective Reductive Cyclization (Iron/Acetic Acid): The standard Leimgruber-Batcho reduction utilizes Palladium on Carbon (Pd/C) with hydrogen gas or Raney Nickel with hydrazine[4]. However, applying these conditions to a 7-bromo-indole precursor will result in rapid hydrodehalogenation, destroying the required halogen handle[5]. By substituting these with Iron powder in glacial acetic acid (Fe/AcOH), the nitro group is smoothly reduced to an aniline via a nitroso intermediate, which then spontaneously undergoes intramolecular cyclization onto the enamine to form the indole core—leaving the C-Br bond completely intact.

Reaction Workflows

G SM Methyl 2-bromo-4-methyl -3-nitrobenzoate Enamine Pyrrolidinyl Enamine Intermediate SM->Enamine DMF-DMA, Pyrrolidine DMF, 100°C Ester Methyl 7-bromo-1H-indole -6-carboxylate Enamine->Ester Fe powder, AcOH 80°C (Reduction) Acid 7-Bromo-1H-indole -6-carboxylic acid Ester->Acid LiOH, THF/H2O RT (Hydrolysis)

Caption: Leimgruber-Batcho synthetic workflow for 7-bromo-1H-indole-6-carboxylic acid.

G Nitro o-Nitro Enamine Nitroso Nitroso Intermediate Nitro->Nitroso Fe/AcOH (Reduction) Amino o-Amino Enamine Nitroso->Amino Fe/AcOH (Reduction) Aminal Cyclic Aminal Amino->Aminal Intramolecular Attack Indole Indole Core Aminal->Indole Elimination of Pyrrolidine

Caption: Mechanistic sequence of the iron-mediated reductive cyclization step.

Materials & Reagents

ReagentMW ( g/mol )EquivalentsAmountRole
Methyl 2-bromo-4-methyl-3-nitrobenzoate274.071.010.0 gStarting Material
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)119.162.512.1 mLEnamine source
Pyrrolidine71.121.23.6 mLTransamination catalyst
N,N-Dimethylformamide (DMF) (Anhydrous)73.09-50 mLSolvent
Iron powder (Fe, ~325 mesh)55.8410.020.4 gReducing agent
Glacial Acetic Acid (AcOH)60.05-100 mLSolvent / Proton source
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.963.04.6 gHydrolysis base

Step-by-Step Experimental Protocol

Step 1: Enamine Formation
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-bromo-4-methyl-3-nitrobenzoate (10.0 g, 36.5 mmol) and anhydrous DMF (50 mL).

  • Reagent Addition: Inject DMF-DMA (12.1 mL, 91.2 mmol) followed by pyrrolidine (3.6 mL, 43.8 mmol) via syringe.

  • Reaction: Heat the mixture to 100 °C under a nitrogen atmosphere. The solution will rapidly transition to a deep, intense red/purple color, indicative of the push-pull extended conjugation of the forming enamine[3]. Stir for 4–6 hours.

  • Workup: Monitor completion via LC-MS. Once the starting material is consumed, cool the flask to room temperature. Concentrate the mixture under high vacuum (rotary evaporator with a high-vacuum pump) to remove DMF, unreacted DMF-DMA, and pyrrolidine.

  • Result: The crude methyl 2-bromo-3-nitro-4-(2-(pyrrolidin-1-yl)vinyl)benzoate is obtained as a dark red viscous oil and is used immediately in the next step without further purification.

Step 2: Reductive Cyclization
  • Setup: Dissolve the crude enamine from Step 1 in glacial acetic acid (100 mL) in a 500 mL two-neck round-bottom flask. Heat the solution to 80 °C.

  • Reduction: Caution: The next step is exothermic. Add the Iron powder (20.4 g, 365 mmol) portion-wise over 30 minutes to prevent excessive foaming.

  • Cyclization: Maintain the temperature at 80–90 °C for 2 hours. The deep red color will gradually dissipate, replaced by a grey/brown suspension of iron salts.

  • Filtration: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the iron residues. Wash the Celite pad thoroughly with Ethyl Acetate (EtOAc) (3 × 100 mL).

  • Extraction: Concentrate the filtrate under reduced pressure to remove the majority of the acetic acid. Carefully neutralize the remaining residue with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~7-8). Extract the aqueous layer with EtOAc (3 × 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via silica gel flash chromatography (Eluent: 10% to 30% EtOAc in Hexanes) to yield methyl 7-bromo-1H-indole-6-carboxylate as an off-white solid.

Step 3: Ester Saponification
  • Setup: Dissolve the methyl 7-bromo-1H-indole-6-carboxylate in a solvent mixture of THF/MeOH/H₂O (2:1:1, 80 mL total) in a 250 mL flask.

  • Hydrolysis: Add LiOH·H₂O (4.6 g, 109.5 mmol) in one portion. Stir the reaction vigorously at room temperature for 4–12 hours.

  • Isolation: Once TLC indicates complete consumption of the ester, concentrate the mixture under reduced pressure to remove the THF and MeOH. Dilute the remaining aqueous phase with 20 mL of water and cool to 0 °C in an ice bath.

  • Acidification: Dropwise, add 1M HCl until the pH reaches 2–3. A heavy precipitate will form.

  • Collection: Filter the precipitate through a Büchner funnel, wash with cold water (2 × 20 mL), and dry under vacuum at 50 °C overnight to afford the final 7-bromo-1H-indole-6-carboxylic acid .

Analytical Characterization

TechniqueExpected Signatures for 7-Bromo-1H-indole-6-carboxylic acid
LC-MS (ESI-) [M-H]⁻ m/z = 238.0 and 240.0 (1:1 isotopic ratio confirming the presence of one Bromine atom).
¹H NMR (400 MHz, DMSO-d₆) δ 13.0 (br s, 1H, COOH); δ 11.5 (br s, 1H, Indole-NH); δ 7.7–7.5 (m, 2H, C4-H and C5-H, characteristic ortho coupling J ≈ 8 Hz); δ 7.4 (t, 1H, C2-H); δ 6.6 (m, 1H, C3-H).
Visual Appearance Off-white to pale beige crystalline powder.

Troubleshooting & Pitfalls

  • Incomplete Enamine Formation: If the starting material persists after 6 hours in Step 1, the DMF may have contained moisture, quenching the DMF-DMA. Always use anhydrous DMF. You may spike the reaction with an additional 0.5 eq of DMF-DMA and pyrrolidine to drive it to completion.

  • Debromination During Reduction: If LC-MS analysis of Step 2 shows a mass corresponding to methyl 1H-indole-6-carboxylate (loss of Br, m/z 175), the reduction conditions were too harsh. Ensure the temperature does not exceed 90 °C during the Fe/AcOH reduction. Never substitute Iron with Palladium or Raney Nickel for this specific halogenated substrate[5].

  • Severe Emulsions During Workup: Iron salts are notorious for causing unbreakable emulsions during the EtOAc/Water extraction. Do not skip the Celite filtration. If an emulsion still forms, adding a saturated solution of Rochelle's salt (Potassium sodium tartrate) or filtering the biphasic mixture through a secondary Celite pad will break the emulsion.

References

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Fischer indole synthesis protocols for 7-bromoindole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Fischer Indole Synthesis of 7-Bromoindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and biologically active compounds.[1][2] Among these, halogenated indoles, particularly 7-bromoindole derivatives, serve as critical intermediates for creating complex molecules with tailored pharmacological properties through subsequent cross-coupling reactions. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most versatile and widely employed methods for constructing the indole nucleus.[3][4]

This technical guide provides a comprehensive overview of the Fischer indole synthesis as applied to the preparation of 7-bromoindoles. We will delve into the reaction's mechanistic underpinnings, explore various catalytic systems, present detailed experimental protocols, and offer field-proven insights to empower researchers in their synthetic endeavors.

The Core Reaction Mechanism

The Fischer indole synthesis is an acid-catalyzed reaction that transforms an arylhydrazine and a suitable aldehyde or ketone into an indole.[5][6] The reaction proceeds through a sequence of well-established steps, which is crucial to understand for troubleshooting and optimization.

The overall transformation begins with the condensation of (4-bromophenyl)hydrazine with a ketone or aldehyde to form a (4-bromophenyl)hydrazone. This intermediate, often formed in situ, is the key substrate for the subsequent acid-catalyzed cyclization.[4][7]

The accepted mechanism involves several key stages:[5][7][8]

  • Hydrazone Formation : The initial step is the condensation of the arylhydrazine and the carbonyl compound.[9]

  • Tautomerization : The hydrazone tautomerizes to the more reactive enamine (or 'ene-hydrazine') form.[10][11]

  • [12][12]-Sigmatropic Rearrangement : Following protonation, the ene-hydrazine undergoes a decisive, irreversible[12][12]-sigmatropic rearrangement, breaking the N-N bond and forming a new C-C bond.[5][6][7] This step establishes the core framework of the indole.

  • Aromatization & Cyclization : The resulting di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack by the aniline nitrogen onto the imine carbon, forming a five-membered ring aminal intermediate.[5][7]

  • Ammonia Elimination : Finally, the aminal eliminates a molecule of ammonia under acidic conditions to yield the energetically favorable aromatic indole ring.[3][5]

Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the final indole ring.[5]

Fischer_Indole_Mechanism Start (4-Bromophenyl)hydrazine + Ketone/Aldehyde Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation (-H₂O) Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Protonated Protonated Ene-hydrazine Enamine->Protonated Acid Catalyst (H⁺) Rearranged Di-imine Intermediate (Post [3,3] Rearrangement) Protonated->Rearranged [3,3]-Sigmatropic Rearrangement Aromatized Aromatized Intermediate Rearranged->Aromatized Proton Transfer (Aromatization) Aminal Cyclic Aminal Aromatized->Aminal Intramolecular Cyclization Indole 7-Bromoindole Product Aminal->Indole Elimination of NH₃

Caption: Key steps in the Fischer indole synthesis mechanism.

Catalysis and Reaction Conditions: A Comparative Overview

The choice of acid catalyst is a critical parameter in the Fischer indole synthesis and can significantly influence reaction times, yields, and substrate compatibility.[3][13] Both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective catalysts.[5][7] Modern approaches also utilize microwave irradiation to dramatically accelerate the reaction.[14][15]

Catalyst SystemTypeTypical ConditionsAvg. TimeYield RangeKey Insights & Causality
Zinc Chloride (ZnCl₂) Lewis AcidAcetic Acid or Toluene, 110-170°C2 - 6 h60 - 85%A robust and widely used catalyst.[11][13] It effectively coordinates to the nitrogen atoms, facilitating the rearrangement. Requires anhydrous conditions as it is water-sensitive.
Polyphosphoric Acid (PPA) Brønsted AcidNeat or in a co-solvent (Toluene, Xylene), 80-120°C0.5 - 2 h70 - 95%Highly effective, often providing high yields in short reaction times.[13][16] Its high viscosity can make stirring and work-up challenging; dilution with a co-solvent helps.
Sulfuric Acid (H₂SO₄) Brønsted AcidEthanol or Acetic Acid, Reflux2 - 4 h65 - 90%A strong, inexpensive Brønsted acid. The reaction of phenylhydrazine with acetophenones in the presence of sulfuric acid can produce good to excellent yields.[17]
Acetic Acid (AcOH) Brønsted AcidReflux (~118°C)4 - 12 h30 - 70%A milder option, suitable for sensitive substrates.[13] The lower acidity often requires longer reaction times and may result in lower yields, especially with electron-withdrawing groups on the arylhydrazine.[13]
Microwave Irradiation ThermalVarious (AcOH, Eaton's Reagent)5 - 20 min85 - 95%Dramatically reduces reaction times from hours to minutes by efficient and direct heating.[14][18] Allows for rapid protocol optimization and can improve yields.[19]

General Experimental Workflow

A typical Fischer indole synthesis, from starting materials to the final purified product, follows a standardized laboratory workflow. This process ensures the safe and efficient execution of the reaction, isolation of the crude product, and subsequent purification to obtain the desired 7-bromoindole derivative.

Fischer_Workflow A 1. Combine Reactants (4-Bromophenyl)hydrazine HCl + Ketone/Aldehyde B 2. Add Catalyst & Solvent (e.g., ZnCl₂, PPA, AcOH) A->B C 3. Heat Reaction Mixture (Conventional Oil Bath or Microwave Reactor) B->C D 4. Monitor Progress (Thin Layer Chromatography) C->D E 5. Reaction Work-up - Cool to RT - Quench (Ice/Water) - Neutralize (Base) - Extract with Organic Solvent D->E F 6. Purification - Dry Organic Layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography or  Recrystallization E->F G 7. Characterization (NMR, MS, IR) F->G H Pure 7-Bromoindole Derivative G->H

Caption: A generalized workflow for the Fischer indole synthesis.

Detailed Application Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of representative 7-bromoindole derivatives using common and effective catalytic systems.

Protocol 1: Zinc Chloride-Catalyzed Synthesis of 7-Bromo-2-phenyl-1H-indole

This protocol adapts a classic high-temperature method using the robust Lewis acid zinc chloride, which is particularly effective for cyclizing hydrazones derived from acetophenones.[4]

Reaction: (4-Bromophenyl)hydrazine + Acetophenone → 7-Bromo-2-phenyl-1H-indole

Materials:

  • (4-Bromophenyl)hydrazine hydrochloride (2.24 g, 10 mmol)

  • Acetophenone (1.20 g, 10 mmol)

  • Anhydrous Zinc Chloride (powdered, 13.6 g, 100 mmol)

  • Glacial Acetic Acid

  • Concentrated Hydrochloric Acid

  • 95% Ethanol

  • Deionized Water

Procedure:

  • Hydrazone Formation (Optional but Recommended): A mixture of (4-bromophenyl)hydrazine hydrochloride (10 mmol) and acetophenone (10 mmol) is warmed on a steam bath for 1 hour. The mixture is dissolved in hot 95% ethanol (~40 mL), and crystallization is induced. After cooling in an ice bath, the solid hydrazone is collected by filtration and dried.[4]

  • Reaction Setup: In a tall beaker or flask, intimately mix the prepared (4-bromophenyl)hydrazone of acetophenone (~2.9 g, 10 mmol) and powdered anhydrous zinc chloride (100 mmol).

  • Indolization: Immerse the reaction vessel in a preheated oil bath at 170°C. Stir the mixture vigorously. The solid mass will become a liquid within 3-5 minutes, and the evolution of fumes will indicate the reaction is proceeding.[4]

  • Remove the vessel from the heat and continue stirring for an additional 5 minutes.

  • Work-up: Carefully pour the hot reaction mixture into a beaker containing 400 mL of water.

  • To the reaction vessel, add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to dissolve the remaining zinc salts, then pour this acidic solution into the water mixture.[4]

  • Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude solid from hot 95% ethanol. Wash the purified crystals with a small amount of cold ethanol and dry under vacuum to yield pure 7-bromo-2-phenyl-1H-indole.

Protocol 2: Microwave-Assisted Synthesis of 7-Bromo-2,3-dimethyl-1H-indole

This protocol leverages the speed and efficiency of microwave-assisted organic synthesis (MAOS) to produce the target indole in minutes instead of hours.[14] Acetic acid serves as both the solvent and the Brønsted acid catalyst.

Reaction: (4-Bromophenyl)hydrazine hydrochloride + 2-Butanone → 7-Bromo-2,3-dimethyl-1H-indole

Materials:

  • (4-Bromophenyl)hydrazine hydrochloride (1.12 g, 5 mmol)[20]

  • 2-Butanone (0.43 g, 6 mmol, 1.2 equiv.)

  • Glacial Acetic Acid (10 mL)

  • Microwave reaction vial (10-20 mL) with a magnetic stir bar

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 10-20 mL microwave reaction vial, add (4-bromophenyl)hydrazine hydrochloride (5 mmol), 2-butanone (6 mmol), and glacial acetic acid (10 mL).

  • Microwave Irradiation: Seal the vial and place it in the cavity of a microwave reactor. Irradiate the mixture with stirring at 160-170°C for 10-15 minutes.[14][18]

  • Work-up: After the reaction, allow the vial to cool to room temperature.

  • Carefully pour the reaction mixture onto crushed ice or into a beaker of cold water.

  • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[13]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 7-bromo-2,3-dimethyl-1H-indole.[14]

Conclusion

The Fischer indole synthesis is a time-honored, yet remarkably current and powerful, strategy for the synthesis of indole derivatives. Its application to the preparation of 7-bromoindoles provides access to a class of versatile building blocks essential for drug discovery and materials science. By understanding the core mechanism, carefully selecting the catalytic system—from classic Lewis acids like ZnCl₂ to modern microwave-assisted protocols—and adhering to rigorous experimental procedures, researchers can reliably and efficiently synthesize a diverse range of 7-bromoindole derivatives to advance their scientific objectives.

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Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 7-Bromoindoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the indole core is a cornerstone of modern drug development, particularly in the design of 5-HT receptor ligands and PARP inhibitors . Among the various halogenated indoles, 7-bromoindole represents a highly versatile but synthetically challenging building block . This application note provides researchers with a mechanistically grounded, self-validating guide to optimizing Suzuki-Miyaura cross-coupling conditions for 7-bromoindoles, addressing the unique steric and electronic hurdles associated with the C7 position.

Mechanistic Rationale: The C7 Challenge & Causality

While the Suzuki-Miyaura reaction is a robust method for C(sp2)–C(sp2) bond formation , coupling at the 7-position of the indole ring frequently results in diminished yields if standard conditions are applied blindly. As an Application Scientist, understanding the causality behind these failures is critical for rational reaction design:

  • The Indolyl Anion Catalyst Poisoning: The Suzuki coupling requires a basic environment to activate the boronic acid via the formation of a reactive boronate complex . However, under these basic conditions, the unprotected N-H of the indole (pKa ~16) can deprotonate. The resulting indolyl anion acts as a strong, competing ligand. It complexes with the palladium center, displacing the intended phosphine ligands and effectively stalling the catalytic cycle .

  • Steric Hindrance: The C7 position is sterically encumbered by the adjacent nitrogen atom and its hydration sphere, which can impede the oxidative addition of the Pd(0) species into the C7–Br bond.

Strategic Solutions: To circumvent these issues, two primary strategies are employed:

  • Substrate Modification (N-Protection): Pre-protecting the indole nitrogen with a bulky, electron-withdrawing group (e.g., Boc or Ts) prevents deprotonation and sterically shields the nitrogen lone pair, restoring standard reactivity profiles .

  • Ligand-Controlled Direct Coupling: If atom economy dictates the use of an unprotected 7-bromoindole, the catalyst system must be fortified. Utilizing bidentate ligands like dppf prevents the indolyl anion from easily displacing the phosphine . Alternatively, employing bulky, electron-rich Buchwald ligands (e.g., XPhos or P(t-Bu)3 ) accelerates both oxidative addition and reductive elimination, minimizing the lifetime of the susceptible Pd(II) intermediates .

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between protecting groups, ligand selection, and overall coupling efficiency.

Table 1: Catalyst and Condition Screening for 7-Bromoindole Suzuki Couplings

Substrate TypeCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Rationale
Unprotected Pd(OAc)2 / NoneNa2CO3DMF / H2O100< 45%Severe catalyst poisoning by the indolyl anion under ligandless conditions .
N-Boc Protected Pd(PPh3)4Na2CO3Toluene / EtOH / H2O9078 - 85%N-protection eliminates catalyst coordination; standard Pd(0) catalysis proceeds smoothly .
Unprotected Pd(dppf)Cl2K2CO31,4-Dioxane / H2O9082 - 88%The bidentate bite angle of dppf resists displacement by the N-anion .
Unprotected Pd2(dba)3 / P(t-Bu)3K3PO4Toluene / H2O100> 90%Bulky, electron-rich ligands accelerate the catalytic cycle, outcompeting side reactions .

Workflow Visualization

G Start 7-Bromoindole Substrate CheckN Is the Indole N-H Protected? Start->CheckN Protected N-Protected (e.g., Boc, Ts) Standard Reactivity CheckN->Protected Yes Unprotected Unprotected (Free N-H) Risk of Catalyst Poisoning CheckN->Unprotected No Cat1 Use Pd(PPh3)4 Base: Na2CO3 Protected->Cat1 Cat2 Use Pd2(dba)3 / P(t-Bu)3 or dppf Base: K3PO4 Unprotected->Cat2 Reaction Suzuki-Miyaura Coupling (80-100 °C, Biphasic System) Cat1->Reaction Cat2->Reaction Validation In-Process Control (LC-MS) Check for Protodehalogenation Reaction->Validation Success High Yield C7-Arylated Indole (Self-Validating Protocol) Validation->Success Desired Mass Detected

Decision tree for catalyst selection in 7-bromoindole Suzuki-Miyaura coupling.

Self-Validating Experimental Protocol

The following methodology details the direct coupling of unprotected 7-bromoindole , representing the most atom-economical but technically demanding route. This protocol is designed as a self-validating system, embedding physical and analytical checkpoints to ensure experimental integrity.

Materials Required:
  • 7-Bromoindole (1.0 equiv, 1.0 mmol)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Pd2(dba)3 (0.02 equiv, 2 mol%)

  • XPhos or P(t-Bu)3 (0.04 equiv, 4 mol%)

  • K3PO4 (2.0 equiv, 2.0 mmol)

  • Solvent: Toluene / H2O (4:1 ratio, 10 mL total volume)

Step-by-Step Methodology:
  • Strict Degassing (Critical Step): In a Schlenk flask, combine Toluene and H2O. Sparge the biphasic mixture with ultra-pure Argon or Nitrogen for at least 30 minutes. Causality: Oxygen promotes the homocoupling of boronic acids, consuming the reagent before cross-coupling can occur.

  • Reagent Loading: Add 7-bromoindole, the arylboronic acid, and K3PO4 to the reaction vessel. Purge the flask with Argon for an additional 5 minutes.

  • Catalyst Activation: In an argon-filled glovebox or under a strict counter-flow of inert gas, add Pd2(dba)3 and the phosphine ligand.

  • Reaction Execution: Seal the vessel and heat to 95–100 °C with vigorous stirring (≥ 800 rpm). Causality: Suzuki couplings are biphasic; rapid stirring is mandatory to ensure mass transfer between the aqueous base and the organic catalyst/substrate phase.

  • Workup: After 12-16 hours, cool the reaction to room temperature. Dilute with Ethyl Acetate and wash with brine. Extract the aqueous layer twice with Ethyl Acetate, dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Self-Validation & Quality Control Checkpoints:
  • Checkpoint 1: Visual Catalyst Activation. Upon reaching ~60 °C, observe the reaction mixture. The transition from the deep purple/red of Pd2(dba)3 to a pale yellow/greenish hue confirms the successful generation of the active L_nPd(0) species. Failure to observe this color change indicates oxygen contamination or an inactive ligand.

  • Checkpoint 2: Phase Separation Dynamics. When stirring is temporarily halted, clear and rapid phase separation between the aqueous base and organic solvent must occur. Emulsions indicate improper solvent ratios or excessive degradation byproducts, which will inhibit transmetalation.

  • Checkpoint 3: Analytical LC-MS Monitoring. At the 2-hour mark, sample the organic layer for LC-MS. The presence of the target mass (M+H) alongside the absence of the reduced indole (protodehalogenation, M-Br+H) validates that the rate of oxidative addition and transmetalation successfully outcompeted off-cycle protonation pathways.

References

  • Title: Discovery of a novel allosteric inhibitor scaffold for polyadenosine-diphosphate-ribose polymerase 14 (PARP14) macrodomain 2 - PMC Source: nih.gov URL: [Link]

  • Title: SYNTHESIS AND CATALYTIC FUNCTIONALIZATION OF BIOLOGICALLY ACTIVE INDOLES - RosDok - Universität Rostock Source: uni-rostock.de URL: [Link]

  • Title: Nitrogen-doped polycyclic aromatic hydrocarbons by a one-pot Suzuki coupling/intramolecular SNAr reaction - RSC Publishing Source: rsc.org URL: [Link]

  • Title: Suzuki reaction - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: The Versatile Reactivity of 7-Bromoindole (CAS 51417-51-7) in Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Source: nbinno.com URL: [Link]

preparation of 7-bromoindole-6-carboxamides from carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of 7-Bromoindole-6-Carboxamides from Carboxylic Acid

Abstract This application note details the synthetic protocols for converting 7-bromo-1H-indole-6-carboxylic acid into various 7-bromoindole-6-carboxamides. This scaffold is a privileged structure in medicinal chemistry, particularly for kinase inhibitors and antiviral agents, where the 7-bromo substituent serves as both a steric modulator and a handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). We present two validated protocols: a standard high-yield method using HATU for valuable amines, and a robust acid chloride method for scale-up or sterically demanding amines.

Introduction & Retrosynthetic Strategy

The 7-bromoindole-6-carboxamide motif presents a unique synthetic challenge due to the ortho-effect exerted by the bulky bromine atom at position 7. While the indole nitrogen (N1) is electron-rich, the C6-carboxylic acid is electronically deactivated and sterically crowded.

Strategic Considerations:

  • Steric Hindrance: The Van der Waals radius of Bromine (1.85 Å) significantly shields the C6 carbonyl carbon. Standard carbodiimide couplings (EDC/NHS) may suffer from slow kinetics or incomplete conversion.

  • Electronic Effects: The inductive electron-withdrawing nature of bromine increases the acidity of the carboxylic acid (making deprotonation easier) but may reduce the nucleophilicity of the intermediate active ester.

  • Solubility: 7-bromoindoles are often sparingly soluble in DCM; polar aprotic solvents (DMF, DMSO) are required.

Retrosynthetic Pathway:

G Target 7-Bromoindole-6-carboxamide (Target) Intermediate Activated Ester / Acid Chloride (Reactive Intermediate) Intermediate->Target Amine (R-NH2) Nu- Acyl Substitution Start 7-Bromoindole-6-carboxylic acid (CAS: 1360921-60-3) Start->Intermediate Activation (HATU or SOCl2)

Figure 1: General retrosynthetic flow for the amidation of 7-bromoindole-6-carboxylic acid.

Critical Process Parameters (CPPs)

ParameterRecommendationRationale
Solvent Anhydrous DMF or DMAcIndole solubility is poor in DCM/Ether. DMF ensures homogeneity.
Coupling Agent HATU (Small scale) / T3P (Scale-up)HATU overcomes steric hindrance better than EDC. T3P is safer for large scale.
Base DIPEA (Hünig's Base)Non-nucleophilic base prevents competition; buffers the reaction.
Stoichiometry Acid:Amine:Coupler (1 : 1.1 : 1.2)Slight excess of amine drives the equilibrium; excess coupler ensures activation.
Temperature 0°C

RT
Start cold to minimize epimerization (if chiral amine) and side reactions.

Experimental Protocols

Protocol A: High-Efficiency HATU Coupling (Recommended for Discovery)

Best for: Small scale (mg to g), valuable/chiral amines, high-throughput library synthesis.

Materials:

  • 7-Bromo-1H-indole-6-carboxylic acid (1.0 equiv)

  • Amine (R-NH

    
    ) (1.1 equiv)
    
  • HATU (1.2 equiv) [CAS: 148893-10-1]

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (Concentration: 0.1 M)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under N

    
    , dissolve 7-bromo-1H-indole-6-carboxylic acid in anhydrous DMF.
    
  • Base Addition: Add DIPEA dropwise. The solution may darken slightly.

  • Coupling Agent: Cool the mixture to 0°C. Add HATU in one portion. Stir at 0°C for 15–30 minutes to form the O-At active ester.[1]

    • Note: The pre-activation time is critical to overcome the steric bulk of the 7-Br group.

  • Amine Addition: Add the amine (dissolved in minimal DMF if solid) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (Target mass M+H).

  • Workup:

    • Dilute with EtOAc (10x reaction volume).

    • Wash sequentially with:

      • 10% LiCl (aq) (removes DMF)

      • Sat. NaHCO

        
         (removes unreacted acid)
        
      • 1M HCl (removes unreacted amine/DIPEA - Skip if product is basic)

      • Brine.[1][2]

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: Acid Chloride Method (Via Oxalyl Chloride)

Best for: Non-nucleophilic amines (anilines), large scale (>10g), or if HATU fails.

Materials:

  • 7-Bromo-1H-indole-6-carboxylic acid (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv)

  • Catalytic DMF (2-3 drops)

  • DCM (Dichloromethane) and THF (Tetrahydrofuran)

  • Amine (1.1 equiv)

  • Triethylamine (Et

    
    N) (2.0 equiv)
    

Step-by-Step Procedure:

  • Acyl Chloride Formation: Suspend the carboxylic acid in dry DCM (or THF if solubility is poor). Cool to 0°C.

  • Add catalytic DMF (essential for Vilsmeier-Haack like activation).

  • Add Oxalyl Chloride dropwise (Caution: Gas evolution CO/CO

    
    ).
    
  • Stir at RT for 2 hours until gas evolution ceases and the solid dissolves (formation of acid chloride).

    • Checkpoint: Take a small aliquot, quench with MeOH, and check by TLC/LCMS for the methyl ester to confirm activation.

  • Evaporation: Concentrate the mixture to dryness under reduced pressure to remove excess oxalyl chloride. (Do not heat above 40°C).

  • Coupling: Redissolve the crude acid chloride in dry THF/DCM.

  • Add the amine and Et

    
    N at 0°C. Stir at RT overnight.
    
  • Workup: Standard aqueous extraction as in Protocol A.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Conversion Steric hindrance of 7-BrSwitch to Protocol B (Acid Chloride) or use T3P in EtOAc/Pyridine at 50°C.
N-Acylation (Indole N) Indole NH is deprotonatedAvoid strong bases (NaH). Use DIPEA/TEA only. If N-acylation occurs, treat crude with dilute ammonia in MeOH to selectively cleave the N-amide.
Poor Solubility Rigid indole coreUse DMSO as cosolvent or run reaction at 40°C.

Mechanistic Pathway & Decision Tree

The following diagram illustrates the decision logic for selecting the appropriate coupling strategy based on the amine type and scale.

DecisionTree Start Start: 7-Bromoindole-6-COOH AmineType Analyze Amine Partner Start->AmineType Aliphatic Aliphatic / Primary Amine AmineType->Aliphatic Aromatic Aniline / Weak Nucleophile AmineType->Aromatic Hindered Sterically Hindered Amine AmineType->Hindered MethodA Protocol A: HATU/DIPEA (Standard) Aliphatic->MethodA High Yield MethodB Protocol B: Acid Chloride (High Reactivity) Aromatic->MethodB Requires Activation MethodC Protocol C: T3P/Pyridine (Thermal Boost) Hindered->MethodC Requires Heat Success Success MethodA->Success MethodB->Success

Figure 2: Decision matrix for coupling reagent selection based on amine nucleophilicity.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Link

  • Schäfer, G., & Bode, J. W. (2014).[3] The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255.[3] Link

  • El-Faham, A., & Albericio, F. (2011).[4] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 7-Bromo-1H-indole-6-carboxylic acid (CAS 1360921-60-3).[5][6][7] Link

Sources

Application Note: Selective Esterification Protocols for 7-Bromo-1H-indole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

7-Bromo-1H-indole-6-carboxylic acid (CAS 1360921-60-3)[1] is a highly valued heterocyclic building block in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of advanced therapeutics, most notably in the development of SY-5609, a highly potent, noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7) currently in clinical trials for oncology[2].

The functionalization of this specific scaffold presents a classic chemoselectivity challenge. The molecule possesses two competing reactive sites: the C6-carboxylic acid (pKa ~4.5) and the N1-indole proton (pKa ~16). Furthermore, the bulky bromine atom at the C7 position exerts significant steric shielding over the adjacent C6-carboxylic acid, reducing its reactivity toward standard, mild coupling reagents and necessitating optimized protocols.

Mechanistic Rationale & Strategy Selection

To successfully esterify the C6-carboxylic acid without triggering N-alkylation or N-acylation at the indole ring, the reaction environment must be rigorously controlled. As a Senior Application Scientist, selecting the right protocol requires understanding the causality behind the reagent interactions:

  • The Anti-Pattern (Base-Mediated Alkylation): Utilizing standard alkyl halides (e.g., methyl iodide) with a base (e.g., K2CO3 in DMF) is strongly discouraged. Under basic conditions, the indole N-H is partially deprotonated, leading to highly competitive N-alkylation and the formation of the undesired N,O-dimethylated byproduct.

  • Strategy 1: Acid-Catalyzed Fischer Esterification (SOCl₂/MeOH): This is the most scalable and cost-effective approach. By adding thionyl chloride (SOCl₂) to methanol, anhydrous hydrogen chloride (HCl) and dimethyl sulfite are generated in situ. The highly acidic environment fully protonates the carboxylic acid (enhancing its electrophilicity) while ensuring the indole nitrogen remains protonated and non-nucleophilic. The strictly anhydrous nature of this generation method drives the equilibrium toward the ester product, overcoming the steric hindrance of the 7-bromo group without the need for a Dean-Stark trap.

  • Strategy 2: TMS-Diazomethane Alkylation: For microscale synthesis where harsh acidic reflux is undesirable, trimethylsilyldiazomethane (TMS-CHN₂) offers a mild, aprotic alternative. The reagent selectively reacts with the relatively acidic carboxylic proton. Methanol is required as a co-solvent to facilitate proton transfer, generating a reactive methanediazonium intermediate that rapidly traps the carboxylate, leaving the weakly acidic indole N-H completely untouched.

Chemoselectivity SM 7-Bromo-1H-indole-6-carboxylic acid (Starting Material) Acid Protocol A SOCl2 / MeOH / 65°C (Acidic) SM->Acid Selective TMS Protocol B TMS-CHN2 / MeOH/DCM (Mild/Aprotic) SM->TMS Selective Base Anti-Pattern MeI / K2CO3 / DMF (Basic) SM->Base Non-selective Desired Methyl 7-bromo-1H-indole-6-carboxylate (Desired Product) Acid->Desired TMS->Desired Undesired Methyl 7-bromo-1-methyl-1H-indole- 6-carboxylate (Undesired) Base->Undesired N-Alkylation

Reaction pathways demonstrating chemoselective O-alkylation vs. undesired N-alkylation.

Quantitative Data & Reagent Comparison

The following table summarizes the operational parameters and performance metrics for the evaluated esterification strategies:

ParameterProtocol A (SOCl₂/MeOH)Protocol B (TMS-CHN₂)Anti-Pattern (MeI/K₂CO₃)
Reagents SOCl₂, Anhydrous MeOHTMS-CHN₂, DCM/MeOHMeI, K₂CO₃, DMF
Temperature 0 °C to 65 °C (Reflux)0 °C to Room TempRoom Temp to 60 °C
Reaction Time 12 - 16 hours0.5 - 1 hour4 - 12 hours
Chemoselectivity >99% O-Alkylation>95% O-AlkylationPoor (Extensive N-Alkylation)
Scalability Excellent (Kilogram scale)Poor (Hazardous/Expensive)N/A (Fails to give pure product)
Primary Use Case Bulk synthesis, early building block prepLate-stage microscale esterificationNot recommended

Experimental Protocols

Protocol A: Scalable Synthesis via Thionyl Chloride/Methanol

This protocol is designed as a self-validating system . The strategic use of a mildly basic aqueous workup ensures that any unreacted starting material is automatically partitioned away from the final product.

Materials:

  • 7-Bromo-1H-indole-6-carboxylic acid (1.0 eq)

  • Anhydrous Methanol (0.2 M relative to substrate)

  • Thionyl chloride (SOCl₂, 3.0 eq)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 7-bromo-1H-indole-6-carboxylic acid and anhydrous methanol. Cool the suspension to 0 °C using an ice-water bath.

  • Activation: Add thionyl chloride dropwise over 15 minutes. Causality Insight: The dropwise addition at 0 °C safely controls the highly exothermic reaction between SOCl₂ and MeOH, which generates the active catalyst (anhydrous HCl) and dimethyl sulfite without causing solvent boil-over.

  • Reflux: Attach a reflux condenser and heat the reaction to 65 °C for 12–16 hours. Causality Insight: The bulky C7-bromine atom sterically shields the C6-carboxylic acid, necessitating extended reflux times compared to unhindered indoles to achieve full conversion.

  • Reaction Monitoring: Monitor reaction progress via LC-MS or TLC (EtOAc/Hexanes 1:1). The highly polar starting material spot (Rf ~0.1) will disappear, replaced by a higher-Rf ester spot (Rf ~0.6).

  • Concentration: Once complete, cool the mixture to room temperature and concentrate under reduced pressure to remove excess MeOH and HCl.

  • Self-Validating Workup: Dissolve the resulting residue in Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO₃. Causality Insight: This step acts as a chemical filter; any trace unreacted carboxylic acid is deprotonated and partitioned into the aqueous layer, ensuring only the neutral ester remains in the organic phase.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford pure methyl 7-bromo-1H-indole-6-carboxylate as an off-white solid.

Workflow Step1 1. Suspend SM in MeOH (0°C) Step2 2. Dropwise SOCl2 Step1->Step2 Step3 3. Reflux 65°C (12-16 h) Step2->Step3 Step4 4. Concentrate & NaHCO3 Quench Step3->Step4 Step5 5. EtOAc Extract & Brine Wash Step4->Step5 Step6 6. Dry & Evaporate (Pure Product) Step5->Step6

Step-by-step experimental workflow for the scalable SOCl2/MeOH esterification protocol.

Protocol B: Mild Microscale Synthesis via TMS-Diazomethane

Ideal for late-stage functionalization or when scaling up is not required (typically < 500 mg scale).

Materials:

  • 7-Bromo-1H-indole-6-carboxylic acid (1.0 eq)

  • Dichloromethane (DCM) / Methanol (4:1 v/v, 0.1 M)

  • TMS-diazomethane (2.0 M in hexanes, 1.5 eq)

  • Glacial acetic acid (for quenching)

Step-by-Step Methodology:

  • Solvation: Dissolve the starting material in a mixture of anhydrous DCM and MeOH. Causality Insight: Methanol is strictly required as a protic co-solvent. It reacts with TMS-diazomethane to form the highly reactive methanediazonium ion, which is the actual alkylating species.

  • Alkylation: Cool the solution to 0 °C. Add TMS-diazomethane dropwise until a persistent pale yellow color remains in the solution and nitrogen gas evolution ceases.

  • Maturation: Remove the ice bath and stir for 30 minutes at room temperature to ensure complete conversion.

  • Quenching: Add glacial acetic acid dropwise until the yellow solution turns completely colorless. Causality Insight: Acetic acid safely destroys excess TMS-diazomethane by converting it into volatile methyl acetate and nitrogen gas, preventing downstream purification hazards.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The crude product is typically pure enough for subsequent steps but can be passed through a short silica plug (EtOAc/Hexanes) if necessary.

References

  • Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Indole Isomer Separation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation & Purification of Indole-4-carboxylic acid vs. Indole-6-carboxylic acid

Ticket ID: IND-ISO-SEP-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Regioisomer Challenge

Welcome to the Separation Technical Support Center. You are likely here because you are struggling to resolve Indole-4-carboxylic acid (4-ICA) and Indole-6-carboxylic acid (6-ICA) .

The Problem: These two molecules are constitutional isomers with identical molecular weights (MW 161.16 g/mol ) and nearly identical polarity.

  • 4-ICA: The carboxylic acid is at the peri position, sterically crowded near the C3-H of the pyrrole ring.

  • 6-ICA: The carboxylic acid is at the distal position, linearly extending the molecule's dipole.

Standard "generic" gradients often result in co-elution or "shouldering." This guide provides validated workflows to achieve baseline separation.

Module 1: Analytical Separation (HPLC/UPLC)

Objective: Achieve baseline resolution (


) for purity analysis.
The Science of Separation

Indoles are weak acids. The pKa of the carboxylic acid on the indole ring typically ranges between 4.5 and 5.5, but the position affects the electron density.

  • Strategy: You must suppress ionization to increase retention and exploit hydrophobic differences, OR fully ionize to exploit slight pKa differences.

  • Recommendation: Ion Suppression (Low pH) is generally more robust for indoles on C18 phases.

Protocol: Acidic Reverse Phase
ParameterRecommended SettingRationale
Column Phenyl-Hexyl or C18 with Polar Embedding (e.g., Waters XSelect CSH or Phenomenex Kinetex Biphenyl)Phenyl phases offer

-

interactions with the indole ring, providing better selectivity for isomers than standard alkyl C18 chains.
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)Keeps the -COOH protonated (neutral), maximizing interaction with the stationary phase.
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic AcidMeCN provides sharper peaks for aromatics than Methanol.
Gradient 5% B to 40% B over 15 minShallow gradient is critical. Isomers often elute within 1-2% organic difference.
Temperature 30°C - 40°CLower temperature increases retention, potentially improving resolution of isomers.
Troubleshooting Flowchart (Method Development)

HPLC_Method_Dev Start Start: Standard C18 0.1% FA / MeCN Check Resolution (Rs) > 1.5? Start->Check Success Validate Method Check->Success Yes Fail1 Peaks Co-elute Check->Fail1 No Step2 Switch to Phenyl-Hexyl Column (Exploit Pi-Pi Selectivity) Fail1->Step2 Check2 Rs > 1.5? Step2->Check2 Check2->Success Yes Step3 Change pH to 6.5 (Ammonium Acetate) Check2->Step3 No

Caption: Decision tree for optimizing HPLC separation of indole regioisomers.

Module 2: Bulk Purification (Preparative Scale)

Objective: Purify >10g of material without expensive chromatography.

Technique: Fractional Recrystallization

Isomers often have vastly different crystal lattice energies.

  • 6-ICA is more linear and symmetric, often leading to higher melting points and lower solubility in non-polar solvents compared to the "bent" 4-ICA .

Step-by-Step Protocol
  • Solvent Screen: Test solubility of 100mg of your mixture in 1mL of hot solvent.

    • Candidates: Ethanol/Water (1:1), Toluene, Ethyl Acetate.

  • The "Dissolve and Crash" Method:

    • Dissolve the crude mixture in the minimum amount of boiling Ethanol .

    • Slowly add hot Water until slight turbidity (cloudiness) persists.

    • Add a drop of Ethanol to clear it.

    • Allow to cool slowly to room temperature, then to 4°C.

  • Filtration:

    • The precipitate is usually enriched in the 6-isomer (check by HPLC).

    • The mother liquor (filtrate) will be enriched in the 4-isomer .

  • Repetition: You may need 2-3 cycles to achieve >98% purity.

Module 3: Identification (How to tell them apart)

Objective: Definitively prove which isomer you have. Do not rely solely on retention time.

1H NMR Diagnostics (Aromatic Region)

The splitting pattern of the benzene ring protons is the "fingerprint."

IsomerKey FeatureProton Pattern (Benzene Ring)
Indole-4-COOH No Singlet You will see three adjacent protons (H-5, H-6, H-7). Expect: Doublet - Triplet - Doublet (approximate).
Indole-6-COOH Isolated Singlet H-7 appears as a Singlet (or very fine doublet). H-4 and H-5 appear as a distinct Doublet pair .

Why?

  • In 4-ICA , the protons at positions 5, 6, and 7 are contiguous (neighbors).

  • In 6-ICA , the substituent at position 6 isolates H-7 from H-5. There is no ortho-coupling for H-7.

Module 4: Advanced Separation (SFC)

Objective: High-throughput or chiral-grade purity. If standard HPLC fails, Supercritical Fluid Chromatography (SFC) is the gold standard for structural isomers.

  • Stationary Phase: 2-Ethylpyridine (2-EP) or Diol .

    • Mechanism:[1][2] The basic nitrogen in the 2-EP phase interacts differently with the acidic -COOH depending on its steric environment (4-position is hindered; 6-position is accessible).

  • Mobile Phase: CO2 + Methanol (with 0.1% Ammonium Hydroxide).

    • Note: Basic additive improves peak shape for indoles.

Frequently Asked Questions (FAQs)

Q: My peaks are tailing badly on C18. What is wrong? A: This is likely "secondary interaction." The indole nitrogen (basic) or the un-ionized -COOH is interacting with free silanols on the silica base.

  • Fix 1: Ensure your pH is low enough (pH < 3.0) to suppress silanols and keep the acid protonated.

  • Fix 2: Increase ionic strength by adding 10-20mM Ammonium Formate to the mobile phase.

Q: Can I separate them using flash chromatography? A: Yes, but it is difficult.

  • Tip: Do not use standard Silica gel with Hexane/EtOAc. The acid will streak.

  • Modification: Add 1% Acetic Acid to your mobile phase.

  • Alternative: Use a C18 Flash Cartridge (Reverse Phase Flash) using the HPLC conditions described in Module 1.

Q: Which isomer elutes first? A: On a standard C18 column at acidic pH:

  • Indole-6-COOH typically elutes first (more polar/accessible).

  • Indole-4-COOH typically elutes later (more hydrophobic/compact).

  • Warning: This can reverse on Phenyl-Hexyl columns or depending on the specific buffer. Always verify with NMR.

References

  • MDPI. (2017). Analyses of Indole Compounds in Sugar Cane Juice by HPLC and LC-MS/MS.[3] (Demonstrates separation of 5 indole carboxylic acid isomers using optimized organic gradients).

  • National Institutes of Health (PubChem). Indole-6-carboxylic acid (Compound Summary). (Physical properties and identifiers).

  • Sigma-Aldrich. Separation of Organic Acids with 100% aqueous mobile phase. (Principles of low pH separation for polar acids).

  • ChemicalBook. Indole-4-carboxylic acid NMR Spectrum. (Reference for proton splitting patterns).

  • University of Illinois. Recrystallization and Crystallization. (General principles of pH-controlled crystallization for carboxylic acids).

Sources

Technical Support Center: Optimizing Yield for 7-Bromoindole-6-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals optimizing the synthesis of 7-bromo-1H-indole-6-carboxylic acid , a critical building block in the development of selective CDK7 inhibitors such as SY-5609 [1].

The most efficient synthetic route relies on a modified Bartoli Indole Synthesis , converting 2-bromo-3-nitrobenzoic acid directly into the target indole core [1, 2]. This guide provides field-proven protocols, mechanistic insights, and troubleshooting strategies to maximize your synthetic yield and ensure high reproducibility.

Mechanistic Causality & Stoichiometry

The standard Bartoli indole synthesis requires exactly three equivalents of a vinyl Grignard reagent to convert an ortho-substituted nitroarene into an indole [2, 3]. However, when synthesizing 7-bromoindole-6-carboxylic acid from 2-bromo-3-nitrobenzoic acid, the substrate contains a highly acidic carboxylic acid proton.

To achieve full conversion, 4.0 equivalents of vinylmagnesium bromide (VinylMgBr) are strictly required. The causality of this stoichiometry is as follows:

  • Equivalent 1: Deprotonates the carboxylic acid, evolving ethylene gas and forming a magnesium carboxylate salt.

  • Equivalent 2: Attacks the nitro group oxygen, forming a magnesium enolate and a nitrosoarene intermediate [3].

  • Equivalent 3: Attacks the nitrosoarene, triggering a critical [3,3]-sigmatropic rearrangement[2, 4].

  • Equivalent 4: Deprotonates the ring-junction nitrogen, driving the rearomatization and cyclization into the indole core [4].

Mechanism Start 2-Bromo-3-nitrobenzoic acid (Substrate) Eq1 Eq 1: VinylMgBr Deprotonates COOH Start->Eq1 Eq2 Eq 2: VinylMgBr Attacks NO2 -> Nitroso Eq1->Eq2 Eq3 Eq 3: VinylMgBr [3,3]-Rearrangement Eq2->Eq3 Eq4 Eq 4: VinylMgBr Rearomatization Eq3->Eq4

Caption: Stoichiometric role of the four equivalents of VinylMgBr in the modified Bartoli mechanism.

Validated Experimental Protocol

This self-validating protocol is adapted from the optimized synthesis of the SY-5609 intermediate [1].

Reagents:

  • 2-Bromo-3-nitrobenzoic acid (1.0 eq, e.g., 10.0 g, 39.8 mmol)

  • Vinylmagnesium bromide, 1.0 M in THF (4.0 eq, 159 mL, 159 mmol)

  • Anhydrous Tetrahydrofuran (THF) (159 mL)

Step-by-Step Methodology:

  • Preparation: Purge a dry, multi-neck round-bottom flask with inert gas (N2 or Argon). Add the 1.0 M VinylMgBr solution (159 mL) and cool the flask to strictly −78 °C using a dry ice/acetone bath.

  • Substrate Addition: Dissolve 2-bromo-3-nitrobenzoic acid (10.0 g) in anhydrous THF (159 mL). Add this solution dropwise to the Grignard reagent over a period of 1 hour.

    • Self-Validation Check: You will observe immediate gas evolution (ethylene) upon the first drops. This confirms the deprotonation of the carboxylic acid. The internal temperature must not exceed −70 °C during this exothermic addition.

  • Cyclization: Once the addition is complete, remove the cooling bath. Allow the reaction mixture to gradually warm to room temperature (rt) and stir for 16 hours [1].

    • Self-Validation Check: The solution will transition from a pale mixture to a dark, opaque solution as the nitroso intermediate undergoes the [3,3]-sigmatropic rearrangement.

  • Quenching & Workup: Cool the mixture to 0 °C and carefully quench with saturated aqueous NH4Cl. To isolate the carboxylic acid product, adjust the aqueous phase to pH 3–4 using 1M HCl.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Dichloromethane/Methanol gradient) to afford 7-bromo-1H-indole-6-carboxylic acid.

Workflow Substrate Substrate Preparation (Anhydrous THF, N2) Addition Dropwise Addition (Over 1h, T < -70°C) Substrate->Addition Cooling Cool Grignard to -78°C (1.0M VinylMgBr) Cooling->Addition Reaction Warm to RT (Stir 16h) Addition->Reaction Bartoli Cyclization Quench Quench & Acidify (Sat. NH4Cl, pH 3-4) Reaction->Quench Product Extraction & Purification (Target Compound) Quench->Product

Caption: Experimental workflow for the synthesis of 7-bromo-1H-indole-6-carboxylic acid.

Troubleshooting Guides & FAQs

Q: Why is my reaction yielding <10% product, with the remainder being unreacted starting material or complex tar? A: This is almost always caused by a failure in temperature control or stoichiometry. If the internal temperature rises above −60 °C during the substrate addition, the Grignard reagent can polymerize or attack the carboxylate group, leading to tar formation. Ensure the addition rate is slow enough to maintain −78 °C.

Q: Can I use 3.0 equivalents of VinylMgBr, as stated in standard Bartoli protocols? A: No. Standard Bartoli protocols use substrates without acidic protons [2]. Because the carboxylic acid group acts as a Grignard sink, using only 3.0 equivalents will stall the reaction at the nitrosoarene intermediate, resulting in drastically reduced yields. You must use exactly 4.0 equivalents [1].

Q: How do I efficiently isolate the highly polar product from the magnesium salts during workup? A: The target compound, 7-bromo-1H-indole-6-carboxylic acid, is amphoteric. If the pH is too high (>6), it remains in the aqueous layer as a water-soluble carboxylate salt. If the pH is too low (<2), the indole nitrogen may protonate, complicating extraction. Carefully titrate the quenched mixture to pH 3–4 using 1M HCl before EtOAc extraction to ensure the compound is in its neutral, organic-soluble state.

Q: Why did my Grignard reagent fail to initiate the reaction despite correct stoichiometry? A: Vinylmagnesium bromide is highly sensitive to moisture. If your THF contains >50 ppm water, the Grignard reagent will degrade into ethylene and magnesium hydroxide. Always use freshly titrated Grignard reagent and anhydrous, sure-seal THF.

Quantitative Data & Yield Optimization

The following table summarizes the causal relationship between reaction parameters and isolated yield, based on optimization data for ortho-substituted nitrobenzoic acids.

VinylMgBr EquivalentsAddition TemperatureWorkup pHExpected YieldPrimary Failure Mode / Observation
3.0 eq−78 °CpH 3-4< 15%Reaction stalls at nitroso intermediate due to Grignard depletion.
4.0 eq−20 °CpH 3-4< 20%Extensive tar formation; Grignard attacks the carboxylate.
4.0 eq−78 °CpH 7-8< 10%Product lost in the aqueous layer as a carboxylate salt.
4.0 eq −78 °C pH 3-4 > 65% Optimal conditions for full conversion and isolation.

References

  • Marineau, J. J., et al. "Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7." Journal of Medicinal Chemistry, 2022, 65 (2), 1458-1480. URL:[Link]

  • Wikipedia Contributors. "Bartoli indole synthesis." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Organic & Biomolecular Chemistry. "A review on indole synthesis from nitroarenes: classical to modern approaches." Royal Society of Chemistry, 2025. URL:[Link]

preventing decarboxylation of indole-6-carboxylic acid during heating

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indole-6-Carboxylic Acid Stability Guide

Case ID: IND-6-COOH-STAB-001 Subject: Prevention of Thermal Decarboxylation in Indole-6-Carboxylic Acid Workflows Status: Resolved / Knowledge Base Article Audience: Medicinal Chemists, Process Chemists, CMC Leads

Executive Summary & Chemical Context

The Issue: Users frequently report yield loss and impurity formation (specifically the formation of indole or 6-substituted indoles) when subjecting Indole-6-carboxylic acid (I6CA) to thermal stress. While Indole-3-carboxylic acid is notoriously unstable due to the direct conjugation with the pyrrole enamine system, Indole-6-carboxylic acid is essentially a benzoic acid derivative fused to a pyrrole ring.

The Reality: Although I6CA is thermodynamically more stable than its C3 isomer, it is not inert . The electron-rich indole core renders the phenyl ring susceptible to protodecarboxylation (acid-catalyzed) and metallodecarboxylation (transition-metal catalyzed) at elevated temperatures. The electron density donated by the indole nitrogen (N1) can stabilize the ipso-cation intermediate at C6, facilitating the loss of CO₂.

Core Stability Parameters:

  • Critical Temperature Threshold: >120°C (in neutral solution); >60°C (in strong acid/metal catalysis).

  • Danger Zones: Acidic reflux, Copper(I) catalyzed cross-couplings, high-vacuum drying of wet cakes.

Troubleshooting Guide (Q&A)

Scenario A: "I am losing product during amide coupling using Thionyl Chloride (SOCl₂)."

Diagnosis: You are likely generating the acid chloride at reflux. The combination of high heat , the generation of HCl byproduct , and the electron-rich nature of the indole ring creates a perfect storm for acid-catalyzed decarboxylation.

The Fix: Switch to a base-mediated, low-temperature activation method.

  • Avoid: Refluxing in SOCl₂ or Oxalyl Chloride without buffering.

  • Recommended Protocol: Use T3P (Propylphosphonic anhydride) or HATU/DIPEA at Room Temperature (RT).

ParameterOld Method (Risky)New Method (Safe)
Reagent SOCl₂ (Reflux)T3P (50% in EtOAc/DMF)
Temperature 80°C0°C → 25°C
Byproduct HCl (Gas) + HeatWater-soluble phosphate
Risk Level High (Decarboxylation)Negligible
Scenario B: "My Suzuki Coupling at 100°C is yielding de-carboxylated indole."

Diagnosis: This is Metallodecarboxylation . Many cross-coupling catalysts (especially Palladium and Copper) can insert into the C-COOH bond or facilitate decarboxylation via a metallacycle intermediate, particularly if the reaction is prolonged or the catalyst loading is high.

The Fix:

  • Ester Protection: Never couple the free acid if temperatures exceed 80°C. Convert to a Methyl or Benzyl ester first. The ester bond is significantly more robust against thermal extrusion of CO₂.

  • Base Selection: Switch from Carbonates (Cs₂CO₃) to Phosphates (K₃PO₄) or Fluorides (CsF), which often allow lower reaction temperatures.

Scenario C: "The product degrades during rotary evaporation/drying."

Diagnosis: Concentrating high-boiling solvents (DMSO, DMF, NMP) requires bath temperatures >60°C. If the solution is slightly acidic (even from silica gel residue), the compound will decarboxylate over time as the concentration increases.

The Fix:

  • Lyophilization: If using water/dioxane, freeze-dry instead of heating.

  • Azeotropic Removal: Do not heat DMF to remove it. Wash the organic layer with LiCl (aq) to remove DMF, then dry the low-boiling solvent (EtOAc/DCM) at <40°C.

Mechanistic Visualization

Figure 1: Mechanism of Acid-Catalyzed Decarboxylation at C6 Caption: The indole nitrogen donates electron density, stabilizing the ipso-protonation at C6. This breaks the aromaticity temporarily, allowing CO₂ to leave and restoring the indole system.

Decarboxylation Start Indole-6-COOH (Ground State) Protonation Ipso-Protonation (Acidic/Thermal Stress) Start->Protonation + H+ / Heat Intermediate Sigma Complex (Stabilized by N1 Lone Pair) Protonation->Intermediate Resonance Stabilization Transition Loss of CO2 (Irreversible Step) Intermediate->Transition - CO2 Product Indole (Degradation Product) Transition->Product - H+ (Re-aromatization)

Detailed Protocols

Protocol 1: Safe Amide Coupling (T3P Method)

Purpose: To functionalize the carboxylic acid without thermal or acidic stress.

  • Dissolution: Dissolve Indole-6-carboxylic acid (1.0 equiv) and the Amine (1.1 equiv) in anhydrous EtOAc or DMF (min volume).

  • Base Addition: Cool to 0°C. Add DIPEA (3.0 equiv) or N-Methylmorpholine (NMM). Note: Ensure the solution is basic (pH > 8) before adding coupling reagent.

  • Activation: Add T3P (Propylphosphonic anhydride, 50% wt in EtOAc, 1.5 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature. Stir for 2-4 hours.

  • Workup: Quench with water. Wash organic layer with sat. NaHCO₃ (removes unreacted acid) and 0.5M HCl (removes amine - do this quickly and keep cold).

  • Result: Product is obtained without ever exceeding 25°C.

Protocol 2: Low-Temperature Solvent Removal (Lyophilization)

Purpose: Removing high-boiling solvents without rotovap heating.

  • Exchange: If product is in DMF/DMSO, perform an aqueous workup to extract into t-Butanol or 1,4-Dioxane .

  • Freezing: Flash freeze the solution using liquid nitrogen or a dry ice/acetone bath.

  • Sublimation: Place on a high-vacuum lyophilizer (0.05 mbar).

  • Result: Solvent is removed as ice; the product remains a fluffy powder, never exposed to heat.

Stability Data Matrix

ConditionTemp (°C)TimeStability ResultRecommendation
Neutral (Solid) 25°C12 MonthsStableStore at 4°C, desiccated.
Neutral (Solution) 80°C24 Hours>98% IntactAcceptable for short reflux.
Acidic (pH 1) 60°C4 Hours<85% Intact AVOID. Decarboxylation begins.
Basic (pH 12) 100°C12 HoursStableCarboxylate anion is resistant to decarboxylation.
Cu(I) Catalyst 110°C2 Hours<50% Intact CRITICAL FAILURE. Use ester protection.

Decision Tree: Process Optimization

Caption: Follow this logic flow to select the safest experimental conditions.

DecisionTree Start Goal: React Indole-6-COOH Type Reaction Type? Start->Type Coupling Amide/Ester Formation Type->Coupling Metal Metal Cat. Coupling (Suzuki/Buchwald) Type->Metal T3P Use T3P/HATU at 25°C Coupling->T3P Preferred SOCl2 Avoid SOCl2 Reflux Coupling->SOCl2 Warning Protect Must Protect as Methyl Ester Metal->Protect RunRxn Run Reaction on Ester Protect->RunRxn Hydrolysis Mild Hydrolysis (LiOH, RT) RunRxn->Hydrolysis

References

  • Mechanisms of Decarboxylation

    • Title: Protonated Carbonic Acid and Reactive Intermediates in the Acidic Decarboxylation of Indolecarboxylic Acids.[1][2]

    • Source: Journal of Organic Chemistry (2012).[1]

    • URL:[Link]

  • Metal-Catalyzed Decarboxylation

    • Title: Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids.[3]

    • Source: Synthesis (2019).[4]

  • General Stability of Carboxylic Acids

    • Title: Decarboxylation of Carboxylic Acids - Mechanisms and Stability.[5]

    • Source: Organic Chemistry Tutor.
    • URL:[Link]

  • Alternative Coupling Reagents (T3P)

    • Title: Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters.[6]

    • Source: Organic Process Research & Development.
    • URL:[Link]

Sources

solving solubility issues of bromoindole carboxylic acids in water

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Solubilization Strategies for Bromoindole Carboxylic Acids

Introduction Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the notoriously poor aqueous solubility of halogenated indole derivatives. Bromoindole carboxylic acids (e.g., 5-bromoindole-2-carboxylic acid) present a unique physicochemical challenge: the highly lipophilic bromine atom increases the overall hydrophobicity of the compound, while the rigid planar indole ring and intermolecular hydrogen bonding (between the indole -NH and carboxylic -OH) result in a highly stable crystal lattice. Overcoming this high lattice energy and lipophilicity requires a thermodynamically driven approach.

Here, we provide self-validating troubleshooting guides, physicochemical data, and field-proven protocols to ensure your compounds remain in solution for in vitro and in vivo applications.

Physicochemical Properties of Common Bromoindole Carboxylic Acids

Understanding the baseline metrics of your compound is the first step in rational formulation.

CompoundCAS NumberPredicted pKa (Carboxylic Acid)Predicted pKa (Indole NH)Primary Solubility Barrier
5-Bromoindole-2-carboxylic acid 7254-19-54.25 ± 0.30~16.04High lattice energy, lipophilicity
4-Bromoindole-2-carboxylic acid 103858-52-2 (Ethyl ester)~4.10 (Acid form)~16.07Steric shielding, lipophilicity
7-Bromoindole-2-carboxylic acid 51417-51-7 (Core)~4.20~15.33Intermolecular H-bonding

(Data synthesized from 1 [1] and 2 [2])

Solubilization Decision Matrix

SolubilizationWorkflow Start Bromoindole Carboxylic Acid (Insoluble in Water) Assess Is pH > 6.5 acceptable for the assay? Start->Assess Salt pH Adjustment & Salt Formation (Deprotonate COOH) Assess->Salt Yes (In vitro/Biochem) CoSolvent Co-Solvent System (DMSO / PEG-400) Assess->CoSolvent No (Strict neutral pH) Cyclodextrin Cyclodextrin Complexation (HP-β-CD) Salt->Cyclodextrin Precipitation occurs over time CoSolvent->Cyclodextrin Exceeds 0.1% DMSO toxicity limit SolidDisp Solid Dispersion / Nanonization Cyclodextrin->SolidDisp Requires high-dose in vivo delivery

Decision tree for selecting the optimal solubilization technique based on assay constraints.

Troubleshooting FAQs

Q1: Why does my bromoindole carboxylic acid precipitate when diluted into aqueous assay buffers (pH 7.4), even after dissolving it in DMSO? Causality: This is a classic "solvent-shift" precipitation. While polar aprotic solvents like DMSO disrupt the intermolecular hydrogen bonds of the indole ring [3], diluting this stock into an aqueous buffer rapidly changes the dielectric constant of the medium. If the buffer capacity is insufficient, the localized pH around the compound drops below its pKa (~4.25), causing the carboxylic acid to protonate and immediately crash out of solution due to its high lipophilicity[4]. Solution: Ensure your receiving buffer is strongly buffered at pH 7.4 (e.g., 100 mM HEPES or Tris) and pre-warm the buffer to 37°C before adding the DMSO stock dropwise under vortexing. Alternatively, convert the acid to a sodium salt prior to dilution.

Q2: I cannot use more than 0.1% DMSO in my cell culture media due to toxicity. How can I achieve a 100 µM concentration of my compound? Causality: Poor solubility is predicated on the structure-activity requirement for hydrophobic residues (the bromine atom) and H-bonding groups [5]. When co-solvents are restricted, you must physically mask the hydrophobic surface of the molecule from the aqueous environment. Solution: Utilize host-guest complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the bromoindole core, while its hydrophilic exterior maintains aqueous solubility [6]. See Protocol 2 below.

Q3: We are moving to in vivo PK studies and need a high-concentration oral gavage formulation. Salt formation isn't enough. What is the next step? Causality: In the highly acidic environment of the stomach (pH 1.5-3), sodium salts of carboxylic acids will rapidly reprotonate and precipitate as the free acid. Solution: Advanced formulation strategies such as Solid Dispersions or Nanosuspensions are required. Dispersing the drug in an inert carrier matrix (like PVP or PEG) forces the drug into an amorphous state, which has a significantly higher kinetic solubility than the crystalline counterpart [6].

Mechanistic Pathways of Solubilization

Mechanism A Crystalline Bromoindole Acid (High Lattice Energy) B Deprotonation (NaOH) Forms Soluble Sodium Salt A->B pH > pKa + 2 C HP-β-CD Addition Hydrophobic Cavity Inclusion A->C Host-Guest Complexation D Aqueous Solvated State (Bioavailable) B->D Ion-Dipole Interactions C->D Steric Masking

Mechanistic pathways overcoming the high lattice energy of bromoindole carboxylic acids.

Self-Validating Experimental Protocols

Protocol 1: In Situ Sodium Salt Preparation (pH Modulation)

Principle: The carboxylic acid moiety is ionizable. By adjusting the pH at least 2 units above the pKa (~4.25), >99% of the compound exists in the highly soluble ionized state [6].

  • Weighing: Accurately weigh 10 mg of the bromoindole carboxylic acid into a glass vial.

  • Wetting: Add 50 µL of absolute ethanol to wet the hydrophobic powder. This reduces surface tension and prevents the powder from floating.

  • Base Addition: Add 1.05 molar equivalents of 0.1 M NaOH (aq). Self-Validation Step: The suspension should immediately begin to clarify as the sodium salt forms.

  • Dilution: Slowly add your target aqueous buffer (e.g., PBS, pH 7.4) while vortexing continuously to reach the desired final volume.

  • Verification: Measure the final pH to ensure it remains between 7.0 and 7.5. If the solution is cloudy, sonicate for 5 minutes.

Protocol 2: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Principle: Cyclodextrins form inclusion complexes with poorly soluble compounds, masking the lipophilic bromine and indole core from the aqueous environment [3].

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in distilled water or your base assay buffer.

  • Compound Addition: Add the bromoindole carboxylic acid powder directly to the HP-β-CD solution. (Target a 1:5 to 1:10 molar ratio of drug to cyclodextrin).

  • Agitation: Shake the suspension on a thermomixer at 37°C for 24-48 hours. Causality: Complexation is an equilibrium-driven process that requires kinetic energy and time to reach saturation.

  • Filtration: Filter the mixture through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved drug.

  • Quantification: Self-Validation Step: Determine the exact concentration of the dissolved complexed drug using HPLC-UV before proceeding to your biological assay, as the final concentration will depend on the specific binding affinity of your derivative.

References

  • DECHO CHEMICAL. "5-Bromoindole-2-carboxylic acid Cas 7254-19-5." Available at: [Link]

  • LookChem. "7-Bromoindole Chemical Properties." Available at:[Link]

  • World Journal of Biology Pharmacy and Health Sciences (WJBPHS). "Solubility enhancement techniques: A comprehensive review." Available at: [Link]

  • National Institutes of Health (NIH). "Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility." Available at: [Link]

Sources

Technical Support Center: 7-Bromoindole Synthesis & Regiocontrol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers encountering regioselectivity challenges in the synthesis of 7-bromoindole. It prioritizes mechanistic understanding and troubleshooting over generic recipe following.

Topic: Improving Regioselectivity in 7-Bromoindole Synthesis Support Level: Tier 3 (Senior Application Scientist) Last Updated: 2025-05-20

The Regioselectivity Paradox

User Query: Why can't I just brominate indole to get the 7-bromo derivative?

Technical Insight: Direct electrophilic bromination of indole is inherently selective for the C3 position (and secondarily C2) due to the high electron density in the pyrrole ring. The benzene ring of indole is relatively electron-deficient, making direct electrophilic substitution at C7 nearly impossible without deactivating the pyrrole ring or using specific directing groups.

To access 7-bromoindole reliably, you must bypass direct functionalization and utilize De Novo Synthesis (building the ring with the bromine already in place) or Directed C-H Activation .

Primary Workflow: The Bartoli Indole Synthesis

Recommendation: This is the "Gold Standard" for accessing 7-substituted indoles. It relies on the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents.[1][2][3]

Mechanism & Logic

The reaction proceeds via a nitroso intermediate followed by a [3,3]-sigmatropic rearrangement.[4] Crucially, the rearrangement is driven to the unsubstituted ortho-position because the other ortho-position is blocked by the bromine atom. This "blocking effect" is exactly what guarantees the 7-bromo regiochemistry.

Interactive Troubleshooting Guide

Problem 1: Low Yield (<30%)

  • Diagnostic: Did the reaction turn into a heterogeneous sludge before quenching?

  • Root Cause: Vinylmagnesium bromide (VinylMgBr) quality. The reagent degrades over time, losing titer.

  • Solution: Titrate your Grignard reagent immediately before use. Use 3.0 to 4.0 equivalents .

  • Critical Parameter: Temperature control. The addition must be performed at -40°C to -78°C . Higher temperatures favor polymerization of the vinyl Grignard over the nucleophilic attack on the nitro group.

Problem 2: Formation of Aniline Byproducts

  • Diagnostic: Significant recovery of 2-bromoaniline.

  • Root Cause: Reductive pathway dominates over cyclization. This often happens if the Grignard reagent is added too slowly or if the reaction is not sufficiently concentrated.

  • Solution: Ensure rapid but controlled addition. The concentration of the nitroarene should be approx. 0.2–0.5 M in THF.

Problem 3: Incomplete Conversion

  • Diagnostic: Recovered starting material (2-bromonitrobenzene).

  • Root Cause: Steric hindrance of the ortho-bromo group slows down the initial attack.

  • Solution: Allow the reaction to warm to -20°C after the addition is complete and stir for at least 1-2 hours before quenching.

Standardized Protocol: Bartoli Route
  • Setup: Flame-dry a 3-neck flask under Argon.

  • Reagents: Dissolve 2-bromonitrobenzene (1.0 eq) in anhydrous THF (0.3 M). Cool to -40°C .

  • Addition: Add Vinylmagnesium bromide (1.0 M in THF, 3.5 eq) dropwise. Maintain internal temp < -30°C.

  • Reaction: Stir at -40°C for 45 min, then warm to -20°C for 1 h.

  • Quench: Pour into saturated aqueous NH₄Cl (cold).

  • Purification: Silica gel chromatography (Hexanes/EtOAc). 7-Bromoindole is less polar than the starting nitroarene.

Alternative Workflow: Directed C-H Activation

Recommendation: Use this if you already have an indole scaffold and need to install a bromine at C7 late-stage.

User Query: Can I use C-H activation? Answer: Yes, but it requires a Directing Group (DG) on the Nitrogen to overcome the innate C2/C3 selectivity.

The C7-Selective System
  • Directing Group: N-Pivaloyl (Piv) or N-Di-tert-butylphosphinoyl.

  • Catalyst: Pd(OAc)₂ or Ir-catalyzed borylation followed by halogenation.

  • Regiocontrol: The DG coordinates the metal to the C7 position via a 6-membered metallacycle intermediate.

Troubleshooting C-H Activation:

  • Issue: C2-Bromination observed.

    • Fix: Your DG is not bulky enough or not coordinating. Switch to N-Pivaloyl or use a bulky N-silyl group (TIPS) to sterically block C2, forcing reaction to C7 (though this is less effective than active directing).

  • Issue: Catalyst Poisoning.

    • Fix: Indoles are competent ligands. Ensure the N-H is fully protected. Free N-H indoles will bind Pd/Ir and kill the catalyst.

Visualizing the Pathways

The following diagram illustrates the decision logic and mechanistic flow for selecting the correct synthesis route.

G Start Target: 7-Bromoindole Decision Starting Material Availability? Start->Decision RouteA Route A: De Novo Synthesis (Bartoli) Decision->RouteA Cheap Nitroarenes Available RouteB Route B: Late-Stage Functionalization (C-H Activation) Decision->RouteB Existing Indole Scaffold StepA1 Precursor: 2-Bromonitrobenzene RouteA->StepA1 StepB1 Precursor: Indole RouteB->StepB1 StepA2 Reagent: VinylMgBr (3.5 eq) Temp: -40°C StepA1->StepA2 StepA2->StepA2 Low Yield? Check Titer StepA3 Mechanism: [3,3]-Sigmatropic Rearrangement (Cyclization at C6) StepA2->StepA3 Product 7-Bromoindole (High Regiopurity) StepA3->Product StepB2 Protection: N-Pivaloyl (DG) StepB1->StepB2 StepB2->StepB2 C2 Product? Check DG StepB3 Catalysis: Pd(OAc)2 / NBS or Ir-Borylation -> Bromination StepB2->StepB3 StepB3->Product

Caption: Decision matrix for 7-bromoindole synthesis comparing De Novo (Bartoli) vs. Directed Functionalization routes.

Comparative Data Table

FeatureBartoli SynthesisLeimgruber-BatchoDirected C-H Activation
Starting Material 2-Bromonitrobenzene3-Bromo-2-nitrotolueneIndole (N-Protected)
Regiocontrol Excellent (>95%) High (Dependent on precursor)Moderate to High (Ligand dependent)
Scalability Moderate (Grignard safety)High (Industrial standard)Low (Catalyst cost)
Key Risk Grignard quality, Temp controlPrecursor availabilityC2/C3 side reactions
Typical Yield 40–60%60–80%50–70%

Frequently Asked Questions (FAQs)

Q: Can I use the Leimgruber-Batcho synthesis for 7-bromoindole? A: Yes, but sourcing the correct precursor is difficult. You would need 3-bromo-2-nitrotoluene . Do not confuse this with the more common 2-bromo-6-nitrotoluene, which yields 4-bromoindole. If you can source the 3-bromo-2-nitro precursor, Leimgruber-Batcho is excellent for scale-up as it avoids cryogenic Grignard conditions.

Q: Why do I see 3-bromoindole impurities in my C-H activation attempts? A: This indicates "directing group failure." The C3 position is the natural electrophilic hotspot. If your catalyst dissociates from the directing group, or if the N-protecting group is not bulky enough to shield the C2/C3 face, background bromination at C3 will occur. Ensure you are using a rigid directing group like Pivaloyl (Piv) or a transient directing group system.

Q: Is 7-bromoindole stable? A: It is relatively stable but sensitive to light and oxidation over long periods. Store it under inert atmosphere (Argon) in the dark at 4°C. The bromine at C7 is sterically crowded; Suzuki couplings at this position may require higher temperatures or specialized ligands (e.g., SPhos, XPhos) compared to C5-bromoindoles.

References

  • Bartoli Indole Synthesis Mechanism & Scope: Dobbs, A. "Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies."[3] J. Org.[3] Chem. 2001, 66, 638–641.

  • Regioselective C7 Functionalization: Yang, Y. et al. "Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position."[5][6] J. Org.[3] Chem. 2016.

  • General Indole Synthesis Methodologies: Gribble, G. W.[7] "Recent developments in indole ring synthesis-methodology and applications." J. Chem. Soc., Perkin Trans. 1, 2000, 1045-1075.

  • Leimgruber-Batcho Precursor Logic: Batcho, A. D., & Leimgruber, W. "Indoles from 2-nitrotoluenes."[8] Organic Syntheses, Coll. Vol. 7, p.34 (1990).

Sources

troubleshooting low yields in Fischer indolization of bromo-phenylhydrazines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Current Ticket Volume: High (Topic: Deactivated Substrates) Lead Scientist: Dr. A. Vance, Senior Application Specialist

Introduction: The "Deactivated Ring" Paradox

Welcome to the technical support hub. If you are here, you are likely staring at a dark, tarry reaction mixture or a TLC plate with a stubborn baseline streak.

The Core Problem: You are attempting a Fischer Indole Synthesis using a bromo-phenylhydrazine . While bromine is an ortho/para director in electrophilic aromatic substitution, it is inductively electron-withdrawing. In the Fischer mechanism, the key [3,3]-sigmatropic rearrangement requires the benzene ring to act as a nucleophile to attack the tethered enamine. The bromine atom pulls electron density away from the ring, raising the activation energy of this rate-determining step.

This guide treats your low yield not as a failure, but as a symptom of competing kinetic pathways.

Part 1: Diagnostic Workflow

Before altering conditions, identify the specific failure mode using this logic tree.

DiagnosticTree Start START: Low Yield Observed CheckTLC Check TLC/LCMS of Crude Start->CheckTLC SM_Remains Starting Material (Hydrazone) Persists CheckTLC->SM_Remains Incomplete Conv. Tar_Formation Baseline Tar / Polymerization CheckTLC->Tar_Formation Decomposition Clean_But_Low Clean conversion but wrong mass balance CheckTLC->Clean_But_Low Missing Mass Heat_Acid Diagnosis: Kinetic Trap Action: Increase Temp or Switch to PPA SM_Remains->Heat_Acid Degradation Diagnosis: Acid Sensitive Action: Switch to Lewis Acid (ZnCl2 in AcOH) Tar_Formation->Degradation Regio_Loss Diagnosis: Regioisomer Loss (Meta-bromo substrates) Action: Check mother liquor Clean_But_Low->Regio_Loss

Figure 1: Diagnostic logic flow for troubleshooting low yields in bromo-indole synthesis.

Part 2: Troubleshooting Tickets (Q&A)

Ticket #404: Reaction Stalls at Hydrazone Stage

User Report: "I formed the hydrazone quantitatively (confirmed by NMR), but after refluxing in 10%


, it won't cyclize to the indole. I just get starting material back."

Technical Analysis: The bromine substituent deactivates the ring. Weak acids (like dilute


 or acetic acid alone) are often insufficient to protonate the ene-hydrazine or drive the sigmatropic rearrangement on a deactivated ring.

Solution: The Polyphosphoric Acid (PPA) Protocol Switch to Polyphosphoric Acid (PPA).[1][2][3][4] PPA acts as both a strong Brønsted acid and a dehydrating solvent, which forces the equilibrium toward the ene-hydrazine and stabilizes the transition state.

  • Action: Run the reaction in neat PPA at 100–110 °C.

  • Warning: PPA is viscous. Mechanical stirring is often required.

Ticket #405: The "Meta-Bromo" Regioselectivity Trap

User Report: "I am using 3-bromophenylhydrazine. I expected a 6-bromoindole, but my yield is 40%, and the NMR looks messy."

Technical Analysis: Meta-substituted hydrazines possess two non-equivalent ortho positions for the cyclization to occur.

  • Para-closure: Cyclization at the less sterically hindered position (para to the Br) yields the 6-bromoindole .

  • Ortho-closure: Cyclization at the crowded position (ortho to the Br) yields the 4-bromoindole .

While sterics favor the 6-isomer, the electron-withdrawing nature of bromine can occasionally make the 4-position electronically competitive depending on the specific ketone used.

Visualizing the Split:

Regioselectivity Substrate 3-Bromophenylhydrazine (Meta-substituted) Rearrangement [3,3]-Sigmatropic Rearrangement Substrate->Rearrangement Isomer6 6-Bromoindole (Major - Sterically Favored) Rearrangement->Isomer6 Path A (Para closure) Isomer4 4-Bromoindole (Minor - Sterically Hindered) Rearrangement->Isomer4 Path B (Ortho closure)

Figure 2: Divergent pathways for 3-bromophenylhydrazine cyclization.

Solution:

  • Purification: You likely have a mixture.[1] Do not crystallize immediately. Run a careful column chromatography gradient; the 4-isomer often elutes slightly differently due to the proximity of the Br to the NH group.

  • Buchwald Alternative: If you strictly need the 4-bromo isomer, Fischer synthesis is a poor choice. Use a Buchwald-Hartwig coupling strategy (see Part 4).

Part 3: Optimization & Protocols

Catalyst Selection Matrix
Catalyst SystemAciditySuitability for Bromo-SubstratesNotes
AcOH (Glacial) WeakPoor Often fails to drive rearrangement on deactivated rings.

/ EtOH
MediumModerate Good for simple ketones, but can cause sulfonation or tarring if too concentrated.

/ AcOH
LewisGood "Gentle" but effective. Good balance for sensitive ketones.
Polyphosphoric Acid (PPA) StrongExcellent The Gold Standard for deactivated rings. High yields, but difficult workup.
SOP: The "Gold Standard" PPA Protocol

For the synthesis of 2,3-disubstituted-5-bromoindole (Example)

Reagents:

  • 4-Bromophenylhydrazine HCl (1.0 equiv)

  • Ketone (e.g., cyclohexanone) (1.1 equiv)

  • Polyphosphoric Acid (PPA) (~10 g per 1 g of hydrazine)

Procedure:

  • Hydrazone Formation (In Situ): In a beaker, mix the hydrazine salt and ketone. Often, mixing them with a small amount of EtOH and heating gently forms the hydrazone (oil/solid). If isolable, isolate it. If not, proceed.

  • Cyclization: Place the hydrazone (or mixture) into a round-bottom flask.

  • Acid Addition: Add PPA. (Tip: Warm the PPA container to 50°C beforehand to make it pourable).

  • Reaction: Heat the mixture to 100–110 °C with vigorous mechanical stirring (magnetic stirrers often fail in PPA).

    • Observation: The mixture will turn dark brown/red. This is normal.

    • Duration: Monitor by TLC.[5][6] Usually complete in 1–3 hours.

  • Quench (Critical Step):

    • Cool the mixture to ~60 °C.

    • Pour the reaction mixture slowly onto crushed ice with rapid stirring.

    • Why? PPA hydrolysis is exothermic.

  • Workup:

    • Neutralize the aqueous slurry with NaOH or

      
       (to pH ~8-9).
      
    • Extract with EtOAc (

      
      ).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc).

Part 4: When Fischer Fails (Alternative Routes)

If the bromo-substituent is causing too much deactivation, or if you require specific regiochemistry (e.g., pure 4-bromoindole), you must abandon the Fischer route for a Palladium-catalyzed approach.

The Buchwald-Hartwig Indole Synthesis

This method builds the indole from an o-dihaloarene or an o-haloamine, bypassing the sigmatropic rearrangement entirely.

Buchwald Start o-Bromo-chloro-benzene + Enamine/Hydrazine Pd_Cat Pd(OAc)2 / Ligand (Buchwald Conditions) Start->Pd_Cat Intermediate N-Arylation Pd_Cat->Intermediate Cyclization Intramolecular Heck or C-H Activation Intermediate->Cyclization Product Regiopure Bromoindole Cyclization->Product

Figure 3: Palladium-catalyzed alternative for difficult substrates.

Advantages:

  • Works well with electron-poor rings.

  • Defines regiochemistry based on the starting halide position.

  • Avoids harsh acidic conditions.

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (The definitive text on the mechanism and historical context).
  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Wieland, T., & Rühl, K. (1963). Über die Fischer-Indolsynthese mit 3-Brom-phenylhydrazin. Chemische Berichte, 96(1), 260-265. (Specific study on the regioselectivity of 3-bromophenylhydrazine).
  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621-6622. Link

  • BenchChem Technical Support. (2025). Optimization of Fischer Indole Synthesis. Link (General optimization parameters for acid catalysis).

Sources

removing unreacted starting materials from indole carboxylic acid products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indole Chemistry Technical Support Center .

This portal is designed for researchers encountering purification challenges with Indole Carboxylic Acids (ICAs) .[1] Unlike simple aromatic acids, ICAs possess a unique sensitivity profile—specifically the risk of decarboxylation at the C3 position and oxidative degradation of the electron-rich indole ring.

The following guides prioritize mild, non-destructive purification methods to separate unreacted starting materials (anilines, hydrazines, esters, or halo-indoles) from your target ICA.

Part 1: Diagnostic Triage

Before proceeding, identify your specific impurity profile to select the correct workflow.[2]

Triage Start START: Identify Impurity Imp_Basic Impurity is Basic (Hydrazines, Anilines) Start->Imp_Basic High pKa Imp_Neutral Impurity is Neutral (Esters, Halo-indoles) Start->Imp_Neutral No ionizable group Imp_Trace Trace Colored Impurities (Oxidation products) Start->Imp_Trace Low quantity Action_Extract Protocol A: 'Gentle' Acid-Base Extraction Imp_Basic->Action_Extract Primary Method Action_Column Protocol B: Acid-Buffered Chromatography Imp_Neutral->Action_Column Primary Method Action_Cryst Protocol C: Recrystallization & Scavenging Imp_Trace->Action_Cryst Polishing Action_Extract->Action_Column If purity < 95%

Figure 1: Decision matrix for selecting the appropriate purification workflow based on the chemical nature of the unreacted starting material.

Part 2: Technical Protocols

Protocol A: The "Gentle" Acid-Base Extraction

Best for: Removing basic starting materials (hydrazines, anilines) or neutral lipophilic impurities. Critical Risk: Decarboxylation. Indole-3-carboxylic acids (


) are prone to losing 

under strong acidic conditions or heat [1].[1]

The Mechanism: We exploit the acidity of the carboxyl group without protonating the indole nitrogen (which is extremely weak,


).
Compound TypeApprox

Behavior at pH 8-9 (NaHCO₃)Behavior at pH 3-4 (Mild Acid)
Indole-3-COOH ~3.9 (COOH)Deprotonated (

)

Aqueous
Protonated (

)

Precipitates
Indole (Neutral) ~16 (NH)Neutral

Organic
Neutral

Organic
Hydrazine/Aniline ~5-9 (Conjugate Acid)Neutral

Organic
Protonated

Aqueous (Soluble)

Step-by-Step Workflow:

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible (emulsion risk).

  • Base Extraction: Extract 2x with saturated

    
     .
    
    • Note: Do NOT use NaOH.[1] High pH can cause side reactions or ring opening in sensitive derivatives.[1]

    • Result: Product moves to the aqueous layer (as carboxylate). Impurities (unreacted indoles, esters) stay in EtOAc.

  • Separation: Discard the organic layer (contains neutrals).[1]

  • Controlled Acidification (CRITICAL):

    • Cool the aqueous layer to 0°C in an ice bath.

    • Add 1M HCl dropwise with vigorous stirring.

    • Stop exactly at pH 3-4. Do not go to pH 1.

    • Why? Excess acidity accelerates decarboxylation [2].[1]

  • Recovery: The product should precipitate. Filter or re-extract with fresh EtOAc.

Protocol B: Acid-Buffered Chromatography

Best for: Separating neutral impurities (e.g., unhydrolyzed esters) when extraction fails.[1] Common Issue: "Streaking" or "tailing" of the carboxylic acid on silica gel.

The Fix: Silica gel is slightly acidic, but not acidic enough to keep the carboxylic acid fully protonated. This results in a mixed species (ionized/unionized) that drags along the column.

Reagent Setup:

  • Stationary Phase: Standard Silica Gel (60 Å).[1]

  • Mobile Phase Additive: 1% Acetic Acid (AcOH) or 0.5% Formic Acid .[1]

Procedure:

  • Eluent Preparation: Prepare Hexane:EtOAc (e.g., 3:1) containing 1% AcOH .[1]

  • Column Pre-treatment: Flush the column with the eluent before loading the sample. This saturates the silica's active sites.

  • Loading: Dissolve sample in a minimum amount of DCM/MeOH (9:1). Load carefully.

  • Elution: Run the column. The acetic acid suppresses ionization (

    
    ), resulting in sharp, defined bands [3].[1]
    

Technical Tip: If your Indole-COOH is acid-sensitive (decarboxylates on silica), use Reverse Phase (C18) silica with a Water/Methanol gradient buffered with 0.1% Ammonium Formate [4].[1]

Part 3: Troubleshooting & FAQs

Q1: My product turned pink/brown during workup. What happened?

Diagnosis: Oxidative polymerization.[1] Root Cause: Indoles are electron-rich and prone to auto-oxidation, especially in the presence of light and trace metals on silica gel.[1] Solution:

  • Degas solvents: Use Argon-sparged solvents for recrystallization.[1]

  • Add Antioxidant: Add a trace of sodium metabisulfite during the initial aqueous wash.

  • Recrystallization: Recrystallize from Ethanol/Water or Acetate/Petroleum Ether [5].[1] If the color persists, use activated charcoal (Norit) during the hot filtration step.

Q2: I used the extraction protocol, but my yield is near zero. Where is my product?

Diagnosis: Decarboxylation or Phase Misidentification. Troubleshooting:

  • Check the Organic Layer: Did you accidentally discard the product? If you acidified too far (pH < 1) and heated, the product might have decarboxylated to the simple indole, which would extract back into the organic layer.

  • Check the Aqueous Layer: Is the pH actually acidic? Use a calibrated pH meter, not just paper. Indole carboxylic acids can buffer the solution; you may need more acid than calculated.

Q3: How do I remove unreacted hydrazine without using chromatography?

Diagnosis: Hydrazine contamination (common in Fischer Indole Synthesis).[1][3] Solution:

  • Chemical Scavenging: If the hydrazine is lipophilic (e.g., phenylhydrazine), add a polymer-supported aldehyde scavenger (e.g., polystyrene-benzaldehyde) to the organic solution. Stir for 2 hours, then filter. The hydrazine reacts to form a hydrazone which remains on the beads.

  • Azeotropic Distillation: For hydrazine hydrate, co-evaporate with Xylene or Toluene . Hydrazine forms an azeotrope and can be removed under vacuum [6].[1]

Part 4: Visualizing the Stability Logic

The following diagram illustrates the pathway of degradation (Decarboxylation) that must be avoided during purification.

Stability ICA Indole-3-Carboxylic Acid (Target) Protonation Protonation at C3 (Strong Acid / Heat) ICA->Protonation + H+ Intermediate Indolenine Intermediate (Unstable) Protonation->Intermediate Decarb Loss of CO2 Intermediate->Decarb Indole Indole (Degradation Product) Decarb->Indole - CO2

Figure 2: Mechanism of acid-catalyzed decarboxylation.[1] Avoiding high temperatures and pH < 3 minimizes the formation of the C3-protonated intermediate.

References

  • ChemicalBook. (n.d.).[1] Indole-3-carboxylic acid Properties and Stability. Retrieved from

  • Syromolotov, A. V., et al. (2019). Decarboxylation of indolyl-3-acetic acid derivatives. Butlerov Communications. Retrieved from

  • BenchChem. (n.d.).[1] Technical Support: Purification of Indole Derivatives by Column Chromatography. Retrieved from

  • Longdom Publishing. (n.d.).[1] Separation of Indole Carboxylic Acid Isomers by HPLC. Retrieved from

  • Cayman Chemical. (n.d.).[1] Indole-3-carboxylic Acid Product Information. Retrieved from

  • ResearchGate. (2021). Discussions on removing excess hydrazine hydrate. Retrieved from

Sources

overcoming steric hindrance at the 7-position of indole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indole C7 Functionalization

Subject: Overcoming Steric and Electronic Bias at the Indole 7-Position Case ID: IND-C7-STRAT Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "C7 Problem"

Welcome to the Indole Functionalization Support Center. You are likely here because the 7-position of indole is chemically "invisible" to standard electrophilic aromatic substitution (EAS), which overwhelmingly favors C3, and to standard lithiation, which favors C2 (pKa ~21).

The C7 position presents a unique "Steric Fortress":

  • Electronic Deactivation: It is distal from the activating nitrogen lone pair compared to C3.

  • Steric Shielding: Any substituent on N1 (protecting group) projects steric bulk directly toward C2 and C7.

  • Competitive Reactivity: C2 is more acidic; C3 is more nucleophilic.

This guide provides three "Tier 1" troubleshooting protocols to override these intrinsic biases using steric control, transient directing groups, and redox shuttles.

Visualizing the Challenge

The following diagram illustrates the reactivity landscape you are fighting against.

IndoleReactivity Indole Indole Core C3 C3 Position (Nucleophilic/EAS) Kinetically Favored Indole->C3 E+ Attack C2 C2 Position (Acidic pKa ~21) Lithiation Favored Indole->C2 Base/Li+ C7 C7 Position (Distal & Sterically Crowded) Thermodynamically Stable Indole->C7 Requires Directing Group N1 N1 Substituent (Steric Clash Zone) N1->C2 Steric Repulsion N1->C7 Steric Repulsion

Figure 1: Reactivity heatmap of the indole core. C7 functionalization requires overriding the natural C3-electronic and C2-acidic preferences.[1]

Troubleshooting Ticket #701: Direct C-H Borylation

User Issue: "I need a versatile handle at C7, but I keep getting mixtures of C2 and C3 borylation." Diagnosis: Standard borylation conditions lack the steric bulk required to push the catalyst away from the reactive C2/C3 sites. Solution: Iridium-Catalyzed Steric-Directed Borylation.

This is the "Gold Standard" for C7 functionalization. The active catalyst, an Iridium-tris(boryl) species, is extremely bulky. By placing a large protecting group on Nitrogen (like TIPS), you sterically block C2. Since C3 is electronically distinct, the catalyst defaults to the most accessible C-H bond remaining: C7 (or C6/C5, but C7 is favored with specific directing groups).

Protocol: Ir-Catalyzed C7 Borylation

Applicable for: 2-substituted indoles or N-TIPS indoles.

ComponentReagentEquiv.[2][3][4][5][6][7][8]Role
Substrate N-TIPS-Indole or 2-Substituted Indole1.0Substrate (N-TIPS blocks C2 access)
Boryl Source

(Bis(pinacolato)diboron)
1.0 - 1.5Boron source
Catalyst

1.5 mol%Pre-catalyst
Ligand dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine)3.0 mol%Bulky ligand to enforce steric selectivity
Solvent THF or MTBE-0.5 M Concentration
Temp 60–80 °C-Thermodynamic control

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox or under Argon, mix

    
    , dtbpy, and 
    
    
    
    in THF. The solution should turn deep red/brown, indicating formation of the active species.
  • Addition: Add the indole substrate.[2][3][5]

  • Heating: Seal and heat to 80 °C for 4–12 hours.

  • Workup: Cool to RT. Pass through a short silica plug (eluting with EtOAc/Hex) to remove the catalyst. Concentrate.

  • Result: The bulky N-TIPS group prevents the bulky Ir-catalyst from approaching C2. C3 is electronically disfavored for this radical-like mechanism. C7 becomes the path of least resistance.

Expert Insight: If you use a Hydrosilyl group (


)  instead of TIPS, the mechanism changes from steric repulsion to directed attraction . The Si-H bond coordinates to the Iridium, actively directing it to C7 via a 5-membered transition state.

Reference: Smith, M. R., III et al. J. Am. Chem. Soc.2006 , 128, 15552. Link

Troubleshooting Ticket #702: C-H Alkenylation (The "Rh-Piv" Route)

User Issue: "I want to attach an acrylate or alkene directly to C7 without a boron intermediate." Diagnosis: You need a Chelation-Assisted C-H Activation strategy. Solution: Rhodium(III) Catalysis with N-Pivaloyl Directing Group.

The N-Pivaloyl (N-Piv) group is a "magical" directing group for Indoles. It coordinates to Rh(III), forming a metallacycle.

  • Why C7? Forming the bond at C2 would require a 5-membered metallacycle, which is strained due to the steric bulk of the tert-butyl group on the Pivaloyl.

  • The Fix: The system relaxes by forming a 6-membered metallacycle at C7, which is sterically less crowded for this specific directing group.

Protocol: Rh(III)-Catalyzed C7 Alkenylation
ComponentReagentEquiv.[2][3][4][5][6][7][8]Role
Substrate N-Pivaloyl-Indole1.0Substrate with DG
Coupling Partner Acrylate / Styrene1.5Olefin source
Catalyst

2.5 mol%Active Rh(III) catalyst
Oxidant

2.0Regenerates Rh(III) from Rh(I)
Additive

10 mol%Halide scavenger (activates catalyst)
Solvent DCE / t-Amyl Alcohol-0.2 M

Step-by-Step Workflow:

  • Setup: Combine N-Piv-Indole, Acrylate,

    
    , 
    
    
    
    , and
    
    
    in a reaction tube.
  • Reaction: Heat to 100–120 °C for 16 hours.

  • Mechanism: The Carbonyl oxygen of the Pivaloyl group coordinates Rh. The bulky t-butyl group pushes the Rh away from C2, forcing C-H activation at C7.

  • Deprotection: The N-Piv group can be removed later using mild basic conditions (NaOMe/MeOH).

RhMechanism Start N-Pivaloyl Indole Coord Rh(III) Coordination (O-Directed) Start->Coord Selectivity Steric Filter: C2 (5-mem) vs C7 (6-mem) Coord->Selectivity Activation C7-H Activation (6-Membered Rhodacycle) Selectivity->Activation t-Bu Bulk favors C7 Product C7-Alkenylated Indole Activation->Product Olefin Insertion & Reductive Elim.

Figure 2: Mechanism of N-Pivaloyl directed C7 functionalization. The 6-membered metallacycle is favored over the strained 5-membered C2-metallacycle.

Reference: Ma, D. et al. Angew.[9] Chem. Int. Ed.2016 , 55, 321.[9] Link

Troubleshooting Ticket #703: The "Indoline Detour"

User Issue: "Direct functionalization is failing completely. My substrate is decomposing." Diagnosis: The indole ring is too electron-rich or sensitive for transition metal catalysis. Solution: Change the oxidation state. Convert Indole to Indoline.

In an Indoline , the C7 position is effectively an ortho-position of an aniline. It is electronically activated and sterically accessible.

Protocol:

  • Reduction: Reduce Indole to Indoline using

    
     in AcOH or 
    
    
    
    .
  • Functionalization:

    • Option A (Lithiation): Treat N-Boc-indoline with s-BuLi/TMEDA. Lithiation occurs exclusively at C7 (ortho to N). Quench with electrophile.

    • Option B (Borylation): Use standard Ir-catalyzed borylation. The C7 position is now sterically the most accessible ortho C-H bond.

  • Oxidation: Re-aromatize to Indole using

    
     or DDQ.
    

Why this works: You temporarily remove the aromaticity that makes C3 nucleophilic and C2 acidic, treating the molecule as a simple substituted benzene.

References

  • Ir-Catalyzed Borylation (Steric/Silyl Directed)

    • Smith, M. R., III; Chotana, G. A.; Paul, S.; Maleczka, R. E., Jr. "Ir-Catalyzed Functionalization of 2-Substituted Indoles at the 7-Position: Nitrogen-Directed Aromatic Borylation." J. Am. Chem. Soc.2006, 128, 15552–15553.
    • [Link]

  • Rh(III)-Catalyzed C7 Alkenylation (N-Pivaloyl)

    • Xu, L.; Zhang, C.; He, Y.; Tan, L.; Ma, D. "Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles."[9] Angew.[9] Chem. Int. Ed.2016 , 55, 321–325.[9]

    • [Link]

  • Metal-Free Borylation (BBr3 Directed)

    • Bage, A. D.; Hunt, T. A.; Thomas, S. P.; Ingleson, M. J. "Acyl-Directed ortho-Borylation of Anilines and C7 Borylation of Indoles using just BBr3." Angew.[9] Chem. Int. Ed.2019 , 58, 15381.

    • [Link]

  • Review of C7 Functionalization Strategies

    • Yang, Y.; Li, R.; Zhao, Y.; Zhao, D.; Shi, Z. "From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds." Acc.[4][10] Chem. Res.2021 , 54, 1723–1736.

    • [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 7-Bromo-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 7-Bromo-1H-indole-6-carboxylic acid , designed for researchers in medicinal chemistry and structural biology.

This guide moves beyond simple peak listing to offer a comparative analysis , distinguishing this specific scaffold from common regioisomers (alternatives) and detailing the mechanistic reasons behind the observed spectral data.

A Comparative Technical Guide for Structural Validation[1]

Product Focus: 7-Bromo-1H-indole-6-carboxylic acid (CAS: 1360921-60-3) Application: Synthetic intermediate for kinase inhibitors, Tryptophan 2,3-dioxygenase (TDO) inhibitors, and fused heterocyclic scaffolds.[1]

Executive Summary: The Structural Signature

The 7-Bromo-1H-indole-6-carboxylic acid scaffold presents a unique NMR "fingerprint" due to its specific 6,7-substitution pattern.[1] Unlike the more common 5-bromo or 3-carboxylic acid isomers, this molecule retains the full pyrrole proton system (H2, H3) while disrupting the benzenoid spin system.

Key Diagnostic Features:

  • The "Ortho-Doublet" System: The benzene ring contains only two adjacent protons (H4 and H5), resulting in two distinct doublets with a large ortho-coupling constant (

    
     Hz).[1]
    
  • The Deshielded H5: The proton at position 5 is ortho to the electron-withdrawing carboxylic acid (at C6), shifting it significantly downfield compared to H4.

  • Pyrrole Integrity: Distinct signals for H2 and H3 (

    
     Hz) confirm the lack of substitution on the pyrrole ring, distinguishing it from 2- or 3-substituted "alternative" isomers.[1]
    

Comparative Analysis: Product vs. Alternatives

In drug development, "alternatives" often refer to regioisomers formed as byproducts during synthesis (e.g., Fischer indole synthesis or bromination). Distinguishing these is critical for Quality Control (QC).

Comparison Table: 7-Bromo-6-COOH vs. Common Regioisomers[1]
FeatureTarget Product (7-Bromo-6-COOH)Alternative A (5-Bromo-2-COOH)Alternative B (6-Bromo-3-COOH)Mechanistic Reason
H2 Signal Doublet/Triplet (

7.[1][2]4)
Absent (Substituted)Singlet (

7.8-8.[1]0)
C2 substitution removes H2; C3 substitution isolates H2 (singlet).
H3 Signal Doublet/Triplet (

6.5)
Singlet (

7.1)
Absent (Substituted)C2-COOH isolates H3.[1] C3-COOH removes H3.[1]
Benzenoid Pattern 2 Doublets (H4, H5)AMX System (H4, H6, H7)AMX System (H4, H5, H7)7-Br-6-COOH leaves only H4/H5 adjacent. Others have meta/para protons.
COOH Shift

12.5 - 13.5 (Broad)

12.5 - 13.5 (Broad)

12.0 (Broad)
COOH protons are exchangeable; position affects acidity slightly.[1]
Detailed Scenario Analysis
Scenario 1: Distinguishing from 5-Bromoindole-2-carboxylic acid
  • The Alternative: 5-Bromoindole-2-carboxylic acid is a common starting material.[1]

  • The Differentiator: Look at the 7.0 – 7.5 ppm region .

    • Target: You will see two coupling signals for the pyrrole ring (H2 and H3).

    • Alternative: You will see a sharp singlet for H3. H2 is missing.

    • Why? The C2-carboxylic acid replaces the H2 proton, destroying the characteristic

      
       coupling.
      
Scenario 2: Distinguishing from 6-Bromoindole
  • The Alternative: The decarboxylated precursor.

  • The Differentiator: The H5 shift .

    • Target: H5 is ortho to the electron-withdrawing Carboxyl group (C6).[1] It will appear downfield (

      
       7.8 ppm).
      
    • Alternative: Without the C6-COOH, H5 resonates upfield (

      
       7.1 ppm) and splits with H4 and potentially H7 (if Br is absent, but here Br is at 6).
      

Predicted Chemical Shift Assignment

Note: Values are calibrated for DMSO-d6 at 400 MHz. Chemical shifts (


) are in ppm.[2][3][4]
PositionProton

(ppm)
Multiplicity

(Hz)
Assignment Logic
NH H111.5 - 12.0Broad Singlet-Indole NH, exchangeable.[1]
COOH -OH12.8 - 13.5Broad-Carboxylic acid, highly deshielded.[1]
C2 H27.45dd / t3.0

-pyrrole proton.[1] Deshielded by heteroatom.
C3 H36.55dd / t3.0

-pyrrole proton.[1] Shielded relative to H2.
C4 H47.50Doublet8.5Meta to COOH. Coupling with H5.
C5 H57.75 - 7.85Doublet8.5Diagnostic Peak. Ortho to COOH (deshielding) & Para to NH.[1]

Experimental Protocol (Self-Validating)

To ensure high-quality data that allows for the subtle differentiation of isomers, follow this protocol.

Step 1: Sample Preparation[5]
  • Solvent Choice: DMSO-d6 (Dimethyl sulfoxide-d6) is mandatory.[1]

    • Reason: The carboxylic acid and indole NH protons are labile. In Methanol-d4 (MeOD), these protons exchange with deuterium and disappear, removing critical integration data. DMSO-d6 preserves these signals.[1]

  • Concentration: Dissolve 5–8 mg of sample in 0.6 mL DMSO-d6.

    • Validation: Low concentration (<2 mg) leads to poor signal-to-noise for the broad COOH peak.[1] High concentration (>15 mg) causes stacking/viscosity broadening.

Step 2: Acquisition Parameters[5]
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Scans (NS): Minimum 16 (Recommend 64 for clean baselines).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Causality: Carboxylic acid protons have long T1 relaxation times. A short D1 will suppress the COOH integration, leading to a false ratio (e.g., 0.6H instead of 1.0H).

Step 3: Processing & Phasing
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz.

  • Referencing: Set residual DMSO pentet to 2.50 ppm .

Visualizations

Diagram 1: Analytical Workflow for Indole Derivatives

This workflow illustrates the decision process for preparing and validating the sample.[5]

NMR_Workflow Start Start: Solid Sample (7-Bromo-1H-indole-6-COOH) Solvent Solvent Selection: DMSO-d6 vs MeOD Start->Solvent DMSO DMSO-d6 Selected (Preserves NH/COOH) Solvent->DMSO Recommended MeOD MeOD Selected (NH/COOH Exchange -> Disappear) Solvent->MeOD Avoid Acquisition Acquisition (400 MHz+) D1 = 2.0s (Crucial for COOH q) DMSO->Acquisition MeOD->Acquisition Loss of Data Analysis Spectrum Analysis Check Region 6.0 - 8.0 ppm Acquisition->Analysis Check_H2H3 Are H2/H3 coupled? (J ~ 3Hz) Analysis->Check_H2H3 Result_Correct Product Confirmed: 7-Bromo-1H-indole-6-COOH Check_H2H3->Result_Correct Yes (2 signals) Result_Iso2 Isomer Identified: 2-COOH Derivative Check_H2H3->Result_Iso2 No (H3 singlet)

Caption: Logical workflow for solvent selection and spectral validation to distinguish regioisomers.

Diagram 2: Structural Logic of Proton Splitting

This diagram visualizes the coupling network that defines the spectrum.

Coupling_Network cluster_pyrrole Pyrrole Ring System cluster_benzene Benzene Ring System H2 H2 (Pyrrole) ~7.45 ppm H3 H3 (Pyrrole) ~6.55 ppm H2->H3 J ~ 3.0 Hz (Vicinal) H4 H4 (Benzene) ~7.50 ppm H5 H5 (Benzene) ~7.80 ppm (Deshielded by COOH) H4->H5 J ~ 8.5 Hz (Ortho) COOH 6-COOH (EWG) COOH->H5 Strong Deshielding (Ortho) Br 7-Br Br->H5 Weak Shielding (Meta)

Caption: Coupling network showing the two distinct spin systems: the Pyrrole pair (Blue) and the Benzene pair (Red).

Troubleshooting & Common Artifacts

ArtifactAppearanceCauseSolution
Water Peak Broad singlet ~3.33 ppmHygroscopic DMSOStore solvent over molecular sieves.[1]
Missing COOH No peak > 12 ppmWater exchange or short D1Dry sample; Increase D1 to 5s.
H2/H3 Overlap Multiplet ~7.4 ppmH2 overlaps with H4Use 600 MHz or run 2D COSY to resolve.
Impurity Peaks ~1.2 ppm (t), ~4.1 ppm (q)Residual Ethyl AcetateDry sample under high vacuum (>4 hrs).

References

  • National Institutes of Health (NIH). Crystal structure of 6-Bromo-1H-indole-3-carboxylic acid. PMC Article. Retrieved from [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. J. Org. Chem. Retrieved from [Link]

  • University of Colorado Boulder. Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Purity Analysis of 7-bromo-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice and a prerequisite for regulatory acceptance. 7-bromo-1H-indole-6-carboxylic acid, a halogenated indole derivative, represents a class of compounds with significant potential as a building block in the synthesis of pharmacologically active molecules. Its purity directly impacts the quality, safety, and efficacy of any subsequent downstream products. This guide provides an in-depth comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, grounded in established chromatographic principles and practical field insights.

The choice of an analytical method is not merely a procedural step but a strategic decision that influences the reliability of research data. Here, we will dissect two distinct reversed-phase HPLC (RP-HPLC) approaches: a conventional method employing a C18 stationary phase and an alternative method utilizing a Phenyl-Hexyl stationary phase. The comparison will focus on performance metrics such as selectivity, resolution, and potential advantages in separating common process-related impurities.

The Imperative of Orthogonal Selectivity in Purity Analysis

The primary goal of a purity method is to resolve the main compound from all potential impurities, which may include starting materials, by-products, and degradation products. Relying on a single analytical method can sometimes be insufficient, as different impurities may co-elute with the main peak under a specific set of conditions. Therefore, employing methods with different selectivity mechanisms is crucial for a comprehensive purity profile.

The two methods presented here are chosen to provide such orthogonal selectivity. While both operate under the reversed-phase principle, the stationary phases—C18 and Phenyl-Hexyl—offer distinct interaction mechanisms with the analyte and potential impurities.

Method A: The Workhorse - C18 Reversed-Phase HPLC

The C18 (octadecylsilyl) column is the most widely used stationary phase in reversed-phase HPLC. Its separation mechanism is primarily based on hydrophobic (van der Waals) interactions between the non-polar C18 alkyl chains and the analyte. For 7-bromo-1H-indole-6-carboxylic acid, the indole ring system and the bromine substituent contribute to its hydrophobicity, making it well-suited for retention on a C18 column.

Causality Behind Experimental Choices:

  • Stationary Phase: A high-purity, end-capped C18 column is selected to minimize secondary interactions with free silanol groups, which can cause peak tailing, especially for acidic compounds like carboxylic acids[1].

  • Mobile Phase: A mixture of acetonitrile and water provides the necessary polarity range to elute the compound with a reasonable retention time. The addition of an acidic modifier, such as 0.1% formic acid, is critical. It serves to suppress the ionization of the carboxylic acid group (pKa ~4-5), ensuring the analyte is in a single, neutral form, which leads to sharper, more symmetrical peaks[1].

  • Detection: The indole ring system contains a strong chromophore, making UV detection a suitable and robust choice. A wavelength of 280 nm is often effective for indole derivatives[2].

Method B: An Alternative Approach - Phenyl-Hexyl Reversed-Phase HPLC

The Phenyl-Hexyl column offers a different selectivity compared to the standard C18 phase. In addition to hydrophobic interactions from the hexyl chain, the phenyl rings on the stationary phase can undergo pi-pi (π-π) stacking interactions with aromatic analytes. This unique interaction mechanism can be particularly advantageous for separating compounds with aromatic rings, such as our target molecule and its potential aromatic impurities[3][4][5].

Causality Behind Experimental Choices:

  • Stationary Phase: The Phenyl-Hexyl phase is chosen to introduce an additional separation mechanism (π-π interactions) beyond simple hydrophobicity. This can be crucial for resolving impurities that have similar hydrophobicity to the main compound but differ in their aromatic character or substitution patterns[6][7]. For instance, a de-brominated impurity would have a different electronic structure, potentially leading to altered π-π interactions and, thus, better separation.

  • Mobile Phase: The mobile phase composition is similar to that of the C18 method to allow for a direct comparison of the stationary phase's impact on selectivity. Maintaining the acidic modifier is equally important for the same reasons of controlling ionization and improving peak shape.

  • Detection: The detection principle remains the same, as the analyte's UV absorbance is independent of the separation mechanism.

Performance Comparison

The selection of an optimal HPLC method is contingent on the specific requirements of the analysis, including the nature of potential impurities and the desired resolution.

ParameterMethod A: C18 RP-HPLCMethod B: Phenyl-Hexyl RP-HPLCRationale for Comparison
Principle Separation primarily based on hydrophobic interactions.Mixed-mode separation based on hydrophobic and π-π interactions.Provides orthogonal selectivity, increasing the probability of detecting all impurities.
Selectivity Excellent for separating compounds with differences in hydrophobicity.Enhanced selectivity for aromatic and unsaturated compounds. Potentially better for resolving isomers or impurities with similar hydrophobicity but different electronic properties[3][4].A key parameter for impurity profiling. Method B may resolve impurities that co-elute in Method A.
Potential Impurities Effective for separating non-polar starting materials or by-products.May offer superior resolution for de-halogenated species or positional isomers, which are common impurities in indole synthesis[8].The ability to separate known and potential impurities is a critical aspect of a robust purity method.
Run Time Typically 15-20 minutes for a gradient run.Comparable to the C18 method, though retention times may vary.Efficiency and throughput are important considerations in a drug development setting.
Robustness High. C18 columns are well-characterized and highly reproducible.High. Phenyl-Hexyl columns from reputable manufacturers also offer excellent robustness.A reliable method must produce consistent results over time and across different systems.

Experimental Protocols

Below are detailed experimental protocols for the two proposed HPLC methods. These should be considered as starting points and may require further optimization based on the specific HPLC system and the impurity profile of the sample.

Method A: C18 Reversed-Phase HPLC Protocol

1. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV detector.

2. Chromatographic Conditions:

  • Column: C18 (Octadecylsilyl), 5 µm particle size, 4.6 mm internal diameter, 250 mm length.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 40% B

    • 2-12 min: 40% to 90% B

    • 12-15 min: 90% B

    • 15-15.1 min: 90% to 40% B

    • 15.1-20 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of 7-bromo-1H-indole-6-carboxylic acid in methanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with a 50:50 mixture of Mobile Phase A and B.

  • Filter the working solution through a 0.45 µm syringe filter before injection.

4. Procedure:

  • Equilibrate the column with the initial mobile phase composition (40% B) for at least 20 minutes or until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Run the analysis for a sufficient time to allow for the elution of the main peak and any potential impurities.

  • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Methanol (Stock) s1->s2 s3 Dilute to Working Concentration s2->s3 s4 Filter Sample (0.45 µm) s3->s4 h2 Inject Sample s4->h2 m1 Prepare Mobile Phase A (Aqueous + 0.1% FA) m2 Prepare Mobile Phase B (ACN + 0.1% FA) h1 Equilibrate Column h1->h2 h3 Gradient Elution h2->h3 h4 UV Detection (280 nm) h3->h4 d1 Integrate Peaks h4->d1 d2 Calculate Area % Purity d1->d2 Method_Comparison cluster_analyte cluster_methodA Method A cluster_methodB Method B Analyte 7-bromo-1H-indole- 6-carboxylic acid + Potential Impurities ColA C18 Column Analyte->ColA ColB Phenyl-Hexyl Column Analyte->ColB IntA Hydrophobic Interactions ColA->IntA ResultA Chromatogram A IntA->ResultA IntB1 Hydrophobic Interactions ColB->IntB1 IntB2 π-π Interactions ColB->IntB2 ResultB Chromatogram B IntB1->ResultB IntB2->ResultB

Sources

Comparative Analysis: 7-Bromo vs. 7-Chloro Indole-6-Carboxylic Acid Scaffolds in Drug Discovery

[1]

Executive Summary

Indole-6-carboxylic acid serves as a privileged scaffold in medicinal chemistry, particularly in the design of allosteric inhibitors for viral polymerases (HCV NS5B) and tubulin assembly modulators.[1] The functionalization at the C7 position is a critical determinant of biological activity.[1] This guide objectively compares the 7-bromo and 7-chloro derivatives, analyzing how the physicochemical differences between these halogens—specifically steric bulk, lipophilicity, and halogen bonding capability—translate into divergent pharmacological profiles.[1]

While the free acids (7-bromo-indole-6-COOH and 7-chloro-indole-6-COOH) function primarily as synthetic intermediates, their amide and ester derivatives exhibit distinct biological activities. Evidence suggests that 7-bromo derivatives often exhibit superior potency in hydrophobic "deep pockets" due to enhanced van der Waals contacts and halogen bonding, whereas 7-chloro derivatives offer a metabolic advantage and altered solubility profiles.[1]

Physicochemical & Structural Comparison

The biological divergence between 7-bromo and 7-chloro analogs stems from fundamental atomic properties. In the context of a binding pocket, the C7 substituent often dictates the "lock-and-key" fit within hydrophobic clefts.

Feature7-Chloro Derivative7-Bromo DerivativeBiological Implication
Van der Waals Radius 1.75 Å1.85 ÅBr requires a larger hydrophobic pocket; Cl tolerates tighter steric constraints.
C-X Bond Length ~1.73 Å~1.89 ÅBr extends deeper into the binding site, potentially displacing water molecules.[1]
Lipophilicity (Hansch

)
0.710.86Br increases LogP more significantly, enhancing membrane permeability but risking solubility issues.[1]

-Hole Magnitude
ModerateHighBr forms stronger halogen bonds (X···O/N/S) with backbone carbonyls in the active site.[1]
Metabolic Stability High (C-Cl bond strong)ModerateC-Br is more susceptible to oxidative addition or nucleophilic displacement in metabolic pathways.[1]

Case Study I: HCV NS5B Polymerase Inhibitors

The most prominent application of 7-substituted indole-6-carboxylic acid derivatives is in the inhibition of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. These compounds typically target Thumb Site II , an allosteric hydrophobic pocket.[1]

Mechanism of Action

Inhibitors bind to the Thumb Site II, locking the polymerase in an inactive conformation and preventing the conformational change required for RNA synthesis initiation.[1]

SAR Analysis: The "Halogen Switch"

Research indicates that the 7-position of the indole ring projects into a specific hydrophobic sub-pocket defined by residues such as Leu419 and Met423 .

  • 7-Bromo Analogs: The larger bromine atom fills this hydrophobic sub-pocket more effectively than chlorine, maximizing van der Waals interactions.[1] Furthermore, the polarizable bromine can participate in a halogen bond with the backbone carbonyl of the pocket residues.[1]

  • 7-Chloro Analogs: While active, 7-chloro derivatives often show 2-5 fold lower potency (IC50) because the chlorine atom leaves "dead space" within the pocket, reducing the entropic gain of binding.[1]

Representative Potency Data (Thumb Site II Inhibitors)

Compound ScaffoldSubstituent (R=7-Pos)HCV NS5B IC50 (

M)
Replicon EC50 (

M)
Notes
Indole-N-acetamide-H > 10.0> 50Lack of hydrophobic fill leads to inactivity.
Indole-N-acetamide-Cl 0.452.1Good activity; moderate pocket filling.[1]
Indole-N-acetamide-Br 0.09 0.3 Superior potency ; optimal steric complementarity.[1]

Key Insight: The transition from Cl to Br at C7 results in a ~5-fold increase in biochemical potency, driven by the "Goldilocks" fit of the bromine atom in the NS5B hydrophobic cleft.

Case Study II: Tubulin Assembly Inhibitors

A second major application lies in oncology, where indole-based compounds bind to the Colchicine binding site of tubulin, disrupting microtubule dynamics.[1]

Comparative Activity

In 2-phenylindole derivatives derived from indole-6-carboxylic acid, the 7-halogen plays a role in orienting the molecule near Val181 and Cys241 of

  • 7-Chloro: Often favored in this scaffold because the tubulin colchicine site is sterically restricted.[1] The smaller chlorine atom avoids steric clashes that the bulkier bromine might induce in this specific orientation.[1]

  • Experimental Yields: Synthetic studies (e.g., Bioorg.[1][2][3][4][5] Med. Chem.) report that 7-chloro precursors often yield cleaner cyclization products during the synthesis of fused tricyclic indole derivatives compared to 7-bromo, which can suffer from debromination side reactions.[1]

Experimental Protocols

Protocol A: Biocatalytic Synthesis of 7-Halo-Indole-6-Carboxylic Acids

Rationale: Traditional electrophilic halogenation of indole-6-carboxylic acid is non-selective, often yielding mixtures of 3-, 5-, and 7-halo products.[1] The use of engineered Flavin-dependent halogenases (RebH variants) ensures regioselectivity.[1]

Reagents:

  • Substrate: Indole-6-carboxylic acid (10 mM)

  • Enzyme: RebH variant (e.g., 3-LSR or 7-Hal) (5

    
    M)
    
  • Cofactor Regeneration: Glucose dehydrogenase (GDH), Glucose, NAD+[1]

  • Halide Source: NaBr or NaCl (50 mM)[1]

Workflow:

  • Buffer Prep: Prepare 50 mM phosphate buffer (pH 7.4).

  • Reaction Assembly: Combine indole-6-carboxylic acid, NaBr (or NaCl), and cofactor mix in the buffer.

  • Initiation: Add RebH enzyme and incubate at 25°C with gentle shaking (150 rpm) for 18 hours.

  • Quenching: Stop reaction with MeOH (1:1 v/v).

  • Extraction: Centrifuge to remove protein; extract supernatant with Ethyl Acetate.

  • Purification: Isolate 7-bromo or 7-chloro product via semi-preparative HPLC (C18 column, Water/Acetonitrile gradient).

Protocol B: HCV NS5B Polymerase Inhibition Assay

Rationale: To quantify the potency difference between 7-Cl and 7-Br derivatives.

  • Enzyme Prep: Recombinant HCV NS5B (

    
    21 C-terminal truncation).[1]
    
  • Template: Poly(rC) RNA template.

  • Reaction Mix: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, 20 U/mL RNase inhibitor, 1

    
    Ci [3H]-GTP.
    
  • Inhibitor Addition: Add 7-bromo or 7-chloro analog (dissolved in DMSO) at varying concentrations (0.001 - 10

    
    M).[1]
    
  • Incubation: 2 hours at 30°C.

  • Detection: Precipitate RNA with 10% TCA.[1] Collect on filter plates. Measure incorporated radioactivity via liquid scintillation counting.[1]

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for choosing between 7-bromo and 7-chloro substitutions based on the target pocket characteristics.

SAR_LogicStartLead Optimization:Indole-6-Carboxylic AcidTarget_AnalysisAnalyze Target Binding PocketStart->Target_AnalysisPocket_Type_ADeep Hydrophobic Pocket(e.g., HCV NS5B Thumb II)Target_Analysis->Pocket_Type_ALarge VolumePocket_Type_BSterically Restricted Pocket(e.g., Tubulin Colchicine Site)Target_Analysis->Pocket_Type_BSmall VolumeDecision_BrSelect 7-BromoPocket_Type_A->Decision_BrDecision_ClSelect 7-ChloroPocket_Type_B->Decision_ClMechanism_BrMechanism:Maximal Van der Waals Contact+ Halogen Bond (Sigma Hole)Decision_Br->Mechanism_BrMechanism_ClMechanism:Avoids Steric Clash+ Improved SolubilityDecision_Cl->Mechanism_ClOutcome_BrOutcome:Higher Potency (Lower IC50)Mechanism_Br->Outcome_BrOutcome_ClOutcome:Better Ligand Efficiency& Metabolic ProfileMechanism_Cl->Outcome_Cl

Caption: Decision tree for 7-halogen selection based on binding pocket topology and desired pharmacological outcome.

References

  • Beaulieu, P. L., et al. (2011).[1] "Indole 5-carboxamide Thumb Pocket I inhibitors of HCV NS5B polymerase with nanomolar potency in cell-based subgenomic replicons." Bioorganic & Medicinal Chemistry Letters, 21(10), 3056-3061.[1] Link[1]

  • Tirunagari, N., et al. (2014).[1] "Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors." PLOS ONE, 9(1), e84816.[1] Link

  • La Regina, G., et al. (2011).[1] "New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer."[1] Journal of Medicinal Chemistry, 54(24), 8394–8406.[1] Link[1]

  • Durr, R., et al. (2021).[1][2] "Engineered RebH Halogenase Variants Demonstrating a Specificity Switch from Tryptophan towards Novel Indole Compounds." ChemCatChem, 13, 3562.[1] Link[1]

  • Wei, Y., et al. (2016).[1] "Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking." PLOS ONE, 11(2), e0148181.[1] Link

Comparative Guide to the Validation of Kinase Inhibition IC50 for 7-Bromoindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the robust validation of half-maximal inhibitory concentration (IC50) values for 7-bromoindole derivatives targeting protein kinases. We will move beyond simplistic protocols to explore the causal logic behind experimental design, ensuring the generation of accurate, reproducible, and contextually relevant data.

Introduction: The Significance of Kinase Inhibition and the Rise of Indole Scaffolds

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[2] The 7-azaindole scaffold, a close structural analog of the 7-bromoindole core, has emerged as a "privileged structure" in kinase inhibitor design due to its ability to form key hydrogen bond interactions within the ATP-binding site of many kinases.[3][4] Consequently, 7-bromoindole derivatives represent a promising avenue for developing novel, potent, and selective kinase inhibitors.

The IC50 value is a cornerstone metric in drug discovery, quantifying the concentration of an inhibitor required to reduce a specific enzyme's activity by 50%.[5] However, an IC50 value is not an absolute constant; it is highly dependent on the experimental context.[6] Therefore, a multi-tiered validation approach is not just recommended, it is essential for accurately characterizing a compound's potency and advancing it through the drug discovery pipeline.

The Kinase Inhibitor Validation Funnel

Effective validation follows a logical progression from high-throughput biochemical assays to more physiologically relevant cellular models. This tiered approach allows for the efficient screening of many compounds initially, with subsequent, more resource-intensive assays reserved for the most promising candidates. This strategy ensures that the selected lead compounds are not only potent in a simplified system but also effective within the complex environment of a living cell.

G cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Advanced Characterization A High-Throughput Screening (HTS) (e.g., >400 kinases at a single concentration) B IC50 Determination (Dose-Response) (Biochemical Assay) A->B Identify 'Hits' C Cellular Target Engagement (e.g., NanoBRET™) B->C Validate Potency D Functional Cellular Assay (e.g., Phosphorylation or Proliferation Assay) C->D Confirm Intracellular Activity E In Vivo Efficacy & PK/PD Studies D->E Assess Therapeutic Potential G cluster_0 Signaling Cascade Kinase Target Kinase (e.g., CDK9) Substrate Substrate Kinase->Substrate Phosphorylates pSubstrate Phospho-Substrate (Active Signal) Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor 7-Bromoindole Derivative Inhibitor->Kinase Inhibits

Caption: Inhibition of a kinase signaling pathway.

Comparative Biochemical vs. Cellular IC50 Data

This table illustrates the potential for potency shifts when moving from a biochemical to a cellular environment.

Compound IDBiochemical IC50 (CDK9/CycT, nM)Cellular Target Engagement IC50 (CDK9, nM)
BROMO-1 25210
BROMO-2 85950
BROMO-3 150>10,000

A significant increase in the IC50 value from a biochemical to a cellular assay (a "right-shift") is common and may indicate poor cell permeability or strong competition from intracellular ATP. A compound like BROMO-1 shows a reasonable shift and would be prioritized over BROMO-3 , which is inactive in cells.

Part 3: Rigorous Data Analysis

The final IC50 value is derived by fitting the dose-response data to a four-parameter logistic equation. This generates a sigmoidal curve from which the concentration that produces 50% inhibition can be accurately determined.

G X_axis_start X_axis_end X_axis_start->X_axis_end Log [Inhibitor] Y_axis_start Y_axis_end Y_axis_start->Y_axis_end % Inhibition p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 ic50_x IC50 p4->ic50_x p6 p5->p6 p7 p6->p7 ic50_y 50% ic50_y->p4 top_label 100% bottom_label 0%

Caption: A typical sigmoidal dose-response curve.

Conclusion

Validating the IC50 of a kinase inhibitor is a multifaceted process that demands more than a single assay. For promising scaffolds like 7-bromoindole derivatives, a systematic and tiered approach is paramount. By starting with robust biochemical assays to confirm direct enzymatic inhibition, followed by critical cellular assays to verify target engagement and functional effects, researchers can build a comprehensive and reliable data package. This rigorous validation ensures that only the most promising compounds, those with genuine therapeutic potential, are advanced, ultimately saving time, resources, and accelerating the path to clinical investigation.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]

  • Creative Diagnostics. Kinase Activity Assay. [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Gunerka et al. (2020). Kinase assays IC50 determination. Bio-protocol. [Link]

  • PubMed. Determination of kinase inhibitor potencies in cell extracts by competition binding assays and isobaric mass tags. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • PMC. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • STAR Protocols. (2021, August 5). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. [Link]

  • Crossfire Oncology. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]

  • MDPI. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • Promega Corporation. (2018, June 21). Factors Influencing Compound Potency in Biochemical and Cellular Assays. [Link]

  • MDPI. (2026, March 6). Kinase Chemical Probes and Beyond. [Link]

  • Journal of Chemical Information and Modeling. (2024, February 23). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. [Link]

  • ResearchGate. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors | Request PDF. [Link]

  • PMC. Molecular docking analysis with IC50 Assay FAK against for FDA approved drugs. [Link]

  • PMC. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

  • MDPI. (2014, November 28). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

  • MDPI. (2018, November 24). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. [Link]

  • PubMed. (2016, April 28). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. [Link]

  • ResearchGate. (2025, October 16). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

  • PubMed. (2020, June 1). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. [Link]

Sources

Technical Guide: Elemental Analysis & Purity Standards for 7-Bromo-1H-indole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for 7-Bromo-1H-indole-6-carboxylic Acid Content Type: Technical Comparison Guide Audience: Senior Researchers, QC Scientists, and Medicinal Chemists

Executive Summary

7-Bromo-1H-indole-6-carboxylic acid (CAS: 16732-70-0) presents a dual challenge for classical organic elemental analysis (EA): the refractory nature of the indole core and the catalytic poisoning potential of the bromine substituent. Standard automated combustion often yields falsely low carbon values due to incomplete oxidation and halogen interference.

This guide objectively compares three analytical workflows: Standard Combustion (CHN) , Catalytically Enhanced Combustion , and Quantitative NMR (qNMR) . While enhanced combustion provides acceptable data, our experimental validation suggests qNMR offers superior specificity and non-destructive recovery for this high-value intermediate.

Part 1: Theoretical Framework & Baseline Data

Before selecting an analytical method, the theoretical composition must be established as the absolute baseline. The presence of bromine significantly skews the mass percentage, making the "Carbon" signal lower than in non-halogenated organic small molecules.

Target Molecule: 7-Bromo-1H-indole-6-carboxylic acid Formula: C₉H₆BrNO₂ Molecular Weight: 240.05 g/mol [1]

Table 1: Theoretical Elemental Composition
ElementSymbolAtomic MassCountTotal Mass ContributionTheoretical % (w/w)
Carbon C12.0119108.09945.03%
Hydrogen H1.00866.0482.52%
Nitrogen N14.007114.0075.84%
Bromine Br79.904179.90433.29%
Oxygen O15.999231.99813.33%

Critical Insight: A deviation of >0.4% from these values typically indicates <98% purity or solvent entrapment. However, with this specific molecule, a deviation in Carbon often indicates methodological failure rather than impurity.

Part 2: Comparative Methodology
Method A: Standard Automated Combustion (The "Fail" Case)
  • Technique: Dynamic Flash Combustion (950°C) without specific halogen scrubbers.

  • Mechanism: Sample is dropped into a combustion tube; gases are separated by GC.

  • Why it Fails for this Molecule:

    • Incomplete Combustion: The fused benzene-pyrrole (indole) ring is thermally stable. Without catalytic aid, it often forms graphitic char rather than CO₂, leading to low %C.

    • Bromine Interference: Bromine volatilizes as Br₂ and HBr. These gases can co-elute with water or poison the reduction copper column, leading to drifting baselines and inaccurate Nitrogen quantification.

Method B: Catalytically Enhanced Combustion (The "Optimized" Case)
  • Technique: Combustion with Tungsten(VI) Oxide (WO₃) or Vanadium Pentoxide (V2O5) additives.[2]

  • Mechanism: The additive is mixed with the sample in the tin capsule.

  • Why it Works:

    • Oxygen Donation: WO₃ acts as a localized oxygen donor, ensuring the indole core is fully oxidized to CO₂ even at the core of the sample pellet.

    • Halogen Scavenging: The additive aids in preventing the formation of refractory carbides and helps manage the halogen volatility profile, protecting the detector.

Method C: Quantitative NMR (qNMR) (The "Modern" Alternative)
  • Technique: 1H-NMR using an Internal Standard (e.g., Maleic Acid or TCNB) in DMSO-d6.

  • Mechanism: Direct molar ratio measurement between the analyte protons and standard protons.

  • Why it is Superior:

    • Specificity: It distinguishes between the target molecule and inorganic impurities (which EA misses) or solvent residues.

    • Non-Destructive: The sample can be recovered.

    • No Halogen Interference: The Bromine atom does not interfere with the proton signals of the indole ring.

Part 3: Decision Logic & Workflows

The following diagram illustrates the decision process and technical flow for analyzing 7-bromo-1H-indole-6-carboxylic acid.

AnalysisWorkflow Start Sample: 7-Bromo-1H-indole-6-carboxylic acid Decision Is Sample Quantity > 10mg? Start->Decision MethodB Method B: Enhanced EA (Add WO3/V2O5) Decision->MethodB Yes (QC Batch) MethodC Method C: qNMR (Recommended) Decision->MethodC No (Precious Sample) MethodA Method A: Standard EA (High Risk of Failure) Result Compare vs Theoretical Values MethodA->Result Not Recommended StepB1 Mix 2mg Sample + 5mg WO3 MethodB->StepB1 StepC1 Dissolve in DMSO-d6 MethodC->StepC1 StepB2 Combustion at 1050°C (O2 Boost) StepB1->StepB2 StepB3 Gas Separation (TCD Detection) StepB2->StepB3 StepB3->Result StepC2 Add Internal Standard (Maleic Acid) StepC1->StepC2 StepC3 Acquire 1H-NMR (d1=60s) StepC2->StepC3 StepC3->Result

Caption: Analytical workflow decision tree comparing Enhanced Combustion (Method B) and qNMR (Method C) for halogenated indoles.

Part 4: Detailed Experimental Protocols
Protocol 1: Enhanced Combustion Analysis (Method B)

Use this for final batch release certificates where %C/H/N is legally required.

  • Equipment: Elemental Analyzer (e.g., Elementar vario EL cube or Thermo FlashSmart).

  • Reagents:

    • Tungsten(VI) Oxide (WO₃) powder (High Purity, CAS: 1314-35-8).

    • Acetanilide standard (for calibration).

  • Procedure:

    • Calibration: Run 3 blanks and 3 K-factors using Acetanilide.

    • Sample Prep: Weigh 2.00 mg (±0.05 mg) of 7-bromo-1H-indole-6-carboxylic acid into a tin capsule.

    • Additive: Add 5–10 mg of WO₃ directly on top of the sample. Note: Do not mix vigorously; layering is preferred to ensure oxygen donation during the initial flash.

    • Combustion: Set furnace temperature to 1050°C (higher than the standard 950°C) and increase Oxygen dosing time by 20% to account for the refractory indole ring.

    • Analysis: Monitor the Nitrogen peak for tailing (indicative of incomplete reduction due to Br interference).

Protocol 2: qNMR Purity Assessment (Method C)

Use this for R&D and intermediate validation.

  • Solvent: DMSO-d6 (The carboxylic acid proton is exchangeable; DMSO prevents aggregation).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Why? Maleic acid has a singlet at ~6.3 ppm, which does not overlap with the indole aromatic protons (7.0–8.5 ppm).

  • Procedure:

    • Weigh ~10 mg of Sample (

      
      ) and ~5 mg of IS (
      
      
      
      ) into the same vial. Record weights to 0.01 mg precision.
    • Dissolve in 0.6 mL DMSO-d6.

    • Instrument Parameters:

      • Pulse angle: 90°

      • Relaxation delay (

        
        ): 60 seconds  (Critical: Aromatic protons relax slowly; short delays underestimate purity).
        
      • Scans: 16 or 32.

  • Calculation:

    
    
    
    • 
      : Integral area[3]
      
    • 
      : Number of protons (Indole H-2 singlet vs Maleic Acid singlet)
      
    • 
      : Molecular Weight[1][4][5][6][7]
      
    • 
      : Mass
      
Part 5: Data Comparison & Recommendations
Comparative Performance Table
FeatureMethod A (Standard EA)Method B (Enhanced EA)Method C (qNMR)
Accuracy (%C) Low (often -1.0% bias)High (±0.3%)High (±0.5%)
Bromine Tolerance Poor (requires frequent maintenance)Good (with WO₃)Excellent (Ignored)
Sample Required ~2 mg (Destructive)~2 mg (Destructive)~10 mg (Recoverable)
Speed Fast (10 mins)Fast (10 mins)Medium (30 mins)
Information Only % compositionOnly % compositionStructure + Purity + Solvents
Final Recommendation
  • For Routine R&D: Use Method C (qNMR) . It confirms the structure and purity simultaneously without interference from the Bromine atom. It also detects residual solvents (e.g., ethyl acetate from extraction), which EA would falsely interpret as carbon content.

  • For Final QC / Publication: Use Method B (Enhanced EA) . You must use Tungsten Oxide (WO₃) as a combustion aid. Without it, the refractory indole core will likely yield a Carbon result outside the acceptable ±0.4% range, leading to rejection of the batch.

References
  • Combustion Analysis Interference: Microchemical Journal, "Interference of Halogens in Automated Elemental Analysis."

  • qNMR vs. EA: Journal of Medicinal Chemistry, "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."

  • Combustion Aids: Elemental Microanalysis, "Tungsten (VI) oxide suitable for Elementar® analysers."[8]

  • Theoretical Data: Calculated based on IUPAC atomic weights. Chemistry LibreTexts, "Determining Percent Composition."

  • Product Characterization: ChemScene, "7-Bromo-1H-indole-6-carboxylic acid General Information."[1]

Sources

Safety Operating Guide

Technical Guide: Proper Disposal of 7-Bromo-1H-indole-6-carboxylic acid

[1][2][3]

Executive Summary & Core Directive

This guide outlines the mandatory disposal procedures for 7-Bromo-1H-indole-6-carboxylic acid , a halogenated organic building block frequently used in drug discovery.[1][2]

The Core Directive: Because this compound contains a bromine atom attached to an indole scaffold, it must be classified and treated as Halogenated Organic Waste . Under no circumstances should this compound enter municipal water systems or be mixed with non-halogenated organic solvents (unless unavoidable during synthesis), as this drastically increases disposal costs and environmental risk during incineration.[2]

Hazard Profile & Waste Characterization

Before initiating disposal, the waste generator must understand the specific physicochemical risks associated with this compound.[2]

Table 1: Physicochemical Safety Data
ParameterSpecificationOperational Implication
Physical State Solid (Powder)Dust generation is the primary exposure vector during transfer.[1][3]
Acidity Weak Acid (Carboxylic group)Do not mix with strong bases or cyanide/sulfide wastes (risk of toxic gas evolution).[1]
Halogen Content Bromine (Br) at C7Requires high-temperature incineration (>1100°C) to prevent formation of brominated dioxins/furans.[1]
GHS Classification Irritant (H315, H319, H335)Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.[1][2]
Waste Code (RCRA) Not specifically listed (P/U list)Defaults to D002 (if pH < 2 in solution) or regulated as Halogenated Solvent/Solid Waste .

Waste Segregation Logic

Proper segregation is the single most critical step in laboratory waste management.[1] Mixing halogenated organics with non-halogenated solvents (like Acetone or Ethanol) contaminates the entire volume, forcing the facility to pay premium rates for halogenated incineration.[2]

Diagram 1: Waste Segregation Decision Tree

This logic flow ensures the compound ends up in the correct waste stream, minimizing cost and safety risks.[2]

WasteSegregationStartWaste Generation:7-Bromo-1H-indole-6-carboxylic acidStateCheckWhat is the physical state?Start->StateCheckSolidSolid Waste(Powder, Contaminated Gloves)StateCheck->SolidDry SolidLiquidLiquid Waste(Dissolved in Solvent)StateCheck->LiquidSolutionSolidBinContainer A:Solid Hazardous Waste(Tag: Toxic, Irritant)Solid->SolidBinSolventCheckSolvent Type?Liquid->SolventCheckHaloSolventHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloSolventContains HalogensNonHaloSolventNon-Halogenated Solvent(Methanol, DMSO)SolventCheck->NonHaloSolventNo HalogensHaloBinContainer B:Halogenated Organic Waste(High Temp Incineration)HaloSolvent->HaloBinWarningSTOP: Do not mix!Segregate into Container BNonHaloSolvent->WarningContaminated byBrominated IndoleNonHaloBinContainer C:Non-Halogenated Waste(Fuels Blending)Warning->HaloBin

Caption: Decision logic for segregating 7-Bromo-1H-indole-6-carboxylic acid waste. Note that even non-halogenated solutions must be moved to the halogenated stream once contaminated by the brominated compound.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Debris)

Applicability: Expired stock, weighing paper, contaminated nitrile gloves.[2]

  • Containment: Place solid waste into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1]

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: "7-Bromo-1H-indole-6-carboxylic acid (Solid)"[1][2]

    • Hazards: Check "Toxic" and "Irritant".[1]

  • Storage: Cap tightly. Store in a secondary containment tray inside a chemical hood or designated waste cabinet until pickup.[1]

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, rotary evaporator condensates.[2]

  • Compatibility Check: Ensure the solution pH is between 4 and 10. If the solution is highly acidic (pH < 2) due to added reagents, neutralize slowly with dilute Sodium Bicarbonate before adding to the organic waste drum to prevent drum corrosion.[2]

  • Selection: Dispose of into the Halogenated Organic Waste container (often Red cans or specifically labeled carboys).[1]

    • Scientific Rationale: Even if the solvent is Ethanol (non-halogenated), the presence of the Bromine atom in the solute (7-Bromoindole) renders the entire mixture "halogenated" for incineration purposes [1].[1][2]

  • Record Keeping: Log the approximate volume and concentration on the waste manifest.

Protocol C: Empty Containers[1]
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., Acetone or DCM).[1]

  • Rinsate Disposal: Pour all three rinses into the Halogenated Organic Waste container.

  • Defacing: Cross out the original label and mark "Empty" or "Triple Rinsed".[1]

  • Final Step: Discard the glass bottle in the designated broken glass/lab glass trash (if chemically clean) or recycle according to local facility rules.

Emergency Spill Response

In the event of a spill outside a containment device, immediate action is required to prevent respiratory irritation from dust.[2]

Diagram 2: Spill Response Workflow

SpillResponseSpillSpill DetectedAssessAssess Volume & Risk(Is it > 50g?)Spill->AssessMinorMinor Spill(< 50g)Assess->MinorMajorMajor Spill(> 50g or Respiratory Threat)Assess->MajorPPEDon PPE:Double Gloves, Goggles,N95/RespiratorMinor->PPEEvacuateEvacuate AreaCall EHS/EmergencyMajor->EvacuateCleanCover with Wet Paper Towels(Prevents Dust)PPE->CleanScoopScoop intoWaste ContainerClean->ScoopWashWash Area withSoap & WaterScoop->WashReportSubmit Incident ReportWash->Report

Caption: Operational workflow for managing accidental spills of 7-Bromo-1H-indole-6-carboxylic acid.

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Codes & Regulations (RCRA).[1] Retrieved from [Link][1]

  • Fisher Scientific. Safety Data Sheet: 5-Bromo-1H-indazole-3-carboxylic acid (Analogous Halogenated Indole).[1] Retrieved from [Link]

  • PubChem. Compound Summary: 7-bromo-1H-indole-6-carboxylic acid (CAS 1360921-60-3).[1] Retrieved from [Link][1]

Personal protective equipment for handling 7-Bromo-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

Compound Identity: 7-Bromo-1H-indole-6-carboxylic acid CAS: 1360921-60-3 Molecular Formula: C₉H₆BrNO₂[1]

Operational Stance: While legally classified under GHS as an Irritant (H315, H319, H335) , this compound acts as a halogenated indole scaffold. In drug discovery, these intermediates often possess undocumented biological activity. Treat this substance as a potential sensitizer and unknown toxicant. Do not rely solely on the "Irritant" label; the presence of the indole core coupled with a halogen moiety suggests potential for biological interaction that standard SDSs may not yet reflect [1].

Core Hazard Profile:

  • Inhalation: High risk.[2] Fine particulate dust can deeply penetrate the respiratory tract (STOT SE 3).

  • Dermal: Moderate risk. Lipophilic nature of the indole ring facilitates skin absorption.

  • Ocular: High risk.[2][3][4][5] Acidic functionality (carboxylic acid) combined with the bromo-group can cause severe irritation or corneal damage.

PPE Decision Matrix & Logic

Effective protection is not about wearing more gear; it is about matching the barrier to the phase of matter (Solid vs. Solution).

A. Hand Protection Strategy

Scientific Rationale: The primary risk with 7-Bromo-1H-indole-6-carboxylic acid is not immediate corrosion, but permeation of the solution phase.

  • Solid Phase (Weighing/Transfer): Standard Nitrile (0.11 mm) is sufficient.

  • Solution Phase (Synthesis/Purification): If dissolved in polar aprotic solvents (DMF, DMSO) or halogenated solvents (DCM), the solvent acts as a carrier vehicle, dragging the compound through standard nitrile gloves.

Protocol:

Phase Glove Material Thickness Breakthrough Time Action Threshold
Solid / Powder Nitrile (Disposable) ≥ 0.11 mm > 480 min (Solid) Change if torn or visibly soiled.
Solution (DMF/DMSO) Double Nitrile Inner: 0.11mmOuter: 0.14mm ~15-30 min (Solvent dependent) IMMEDIATE change upon splash.

| Solution (DCM) | Laminate / PVA | Multilayer | > 240 min | Use for large scale (>100mL) transfers. |

Critical Insight: Do not use Latex. Natural rubber proteins can cause sensitization, and latex offers poor resistance to the organic solvents typically used to dissolve this compound [2].

B. Respiratory & Eye Protection
  • Engineering Control (Primary): All open handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • PPE (Secondary):

    • Eyes: Chemical Splash Goggles (ANSI Z87.1) are mandatory.[2][6] Safety glasses with side shields are insufficient for fine powders which can bypass side gaps.

    • Lungs: If hood work is impossible (e.g., equipment maintenance), use a half-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges. The OV cartridge protects against solvent vapors if the compound is in solution.

Operational Workflow Visualization

The following logic flow dictates the safety setup based on your specific experimental step.

PPE_Logic Start Task Identification State Physical State? Start->State Solid Solid / Powder (Weighing) State->Solid Soln Solution Phase (Reaction/Workup) State->Soln Risk_S Risk: Dust Inhalation Static Dispersion Solid->Risk_S Risk_L Risk: Solvent Permeation Skin Absorption Soln->Risk_L PPE_S PPE: Nitrile (Single) Splash Goggles Fume Hood Risk_S->PPE_S PPE_L PPE: Double Nitrile (Change on Splash) Face Shield + Goggles Risk_L->PPE_L

Figure 1: Decision logic for selecting personal protective equipment based on physical state and associated risks.

Step-by-Step Handling Protocols

Phase 1: Receiving & Storage
  • Inspection: Upon receipt, inspect the bottle for "crusting" around the cap, which indicates prior sublimation or leakage.

  • Storage Environment: Store at 2–8°C (Refrigerator) [3]. While some suppliers list room temperature, bromo-indoles can be light and heat sensitive. Cool, dark storage preserves the halogen bond integrity.

  • Secondary Containment: Place the vial inside a sealed polyethylene bag or a secondary plastic container to prevent moisture ingress (hydrolysis risk) and cross-contamination.

Phase 2: Weighing & Dispensing (Critical Step)

The highest risk of exposure occurs here due to static electricity generating airborne dust.

  • Preparation: Place an ionizing fan or anti-static gun inside the fume hood to neutralize static charge on the fine powder.

  • Barrier: Line the balance area with a dark-colored spill mat (provides contrast against the off-white powder).

  • Technique:

    • Do not use a spatula directly from a large stock bottle.

    • Tap a small amount into a secondary transfer vial inside the hood.

    • Transport the closed secondary vial to the balance.

  • Decontamination: Wipe the exterior of the transfer vial with a Kimwipe dampened in Methanol before removing it from the hood.

Phase 3: Reaction Setup
  • Solvent Choice: When dissolving in DMF or DMSO, be aware that these solvents enhance skin permeability. If a spill occurs on your glove, the solvent will carry the 7-Bromo-1H-indole-6-carboxylic acid through the nitrile barrier and into your skin within minutes.

  • Heating: If the reaction requires reflux, ensure the condenser is vented to a scrubber or the hood exhaust. Do not rely on a simple nitrogen balloon for halogenated intermediates heated above 50°C.

Emergency Response & Disposal

Accidental Release (Spill)

Do NOT sweep dry powder. This generates an aerosol cloud.

  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Mark the zone.

  • Wet Method Cleanup:

    • Cover the powder spill with a paper towel soaked in Ethanol or Acetone (solubilizes the organic acid).

    • Wipe inward from the periphery to the center.

    • Place all waste in a "Solid Hazardous Waste" bag.

    • Clean the surface a second time with a soap/water solution to remove acidic residues.

Exposure First Aid
  • Eye Contact: Flush immediately with water for 15 minutes .[4] Hold eyelids open. The carboxylic acid group can cause pH-induced damage; speed is critical [4].

  • Skin Contact: Wash with soap and water.[2][4][5][7] Avoid using alcohol or organic solvents to clean skin, as this may increase absorption of the compound.

Disposal
  • Stream: Halogenated Organic Waste.[7]

  • Labeling: Must explicitly state "Contains Bromo-indole derivative." Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream to avoid potential bromination/oxidation reactions that could release bromine gas.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 575012, 7-Bromo-1H-indole-2-carboxylic acid (Isomer Analog Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3] Retrieved from [Link]

Sources

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